Product packaging for 5-Ethylpyrimidine-4,6-diol(Cat. No.:CAS No. 111129-64-7)

5-Ethylpyrimidine-4,6-diol

Cat. No.: B009505
CAS No.: 111129-64-7
M. Wt: 140.14 g/mol
InChI Key: PYZFNSYJSDPLHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Ethylpyrimidine-4,6-diol is a high-value pyrimidine derivative that serves as a versatile chemical intermediate and scaffold in organic synthesis, medicinal chemistry, and pharmaceutical research. This compound features a diol substitution pattern on the pyrimidine ring, which is a crucial structural motif for developing molecules with specific biological activities. The ethyl group at the 5-position allows for strategic exploration of steric and electronic effects, making it a valuable building block for structure-activity relationship (SAR) studies. Key Research Applications: Pharmaceutical Intermediate: Serves as a key precursor in the multi-step synthesis of more complex, biologically active molecules. The diol groups can be selectively functionalized or transformed into other functionalities, such as chlorides, to modulate the compound's properties and reactivity . Medicinal Chemistry Scaffold: The pyrimidine core is a privileged structure in drug discovery. Research on closely related 5-substituted 4,6-dihydroxypyrimidines has explored their potential in various therapeutic areas, though biological activity is highly dependent on the specific substituents and overall structure . Chemical Biology Tool: Useful for probing biological systems and developing enzyme inhibitors, given the fundamental role of pyrimidine-containing compounds in biological processes. Handling and Storage: For prolonged stability, store in a sealed container within a cool, dry, and well-ventilated environment. Ensure proper personal protective equipment is used during handling. Disclaimer: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O2 B009505 5-Ethylpyrimidine-4,6-diol CAS No. 111129-64-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-4-5(9)7-3-8-6(4)10/h3H,2H2,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZFNSYJSDPLHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CNC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379723
Record name 5-ethylpyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111129-64-7
Record name 5-ethylpyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dihydroxy-5-ethylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Ethylpyrimidine-4,6-diol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Ethylpyrimidine-4,6-diol: Chemical Properties and Structure

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information from closely related pyrimidine derivatives and employs predictive methodologies to offer a detailed profile for researchers, scientists, and professionals in drug development. The guide covers the compound's physicochemical properties, tautomeric nature, spectroscopic characteristics, potential synthetic routes, and reactivity. Furthermore, it includes detailed, adaptable experimental protocols for the synthesis and characterization of this and similar pyrimidine-based compounds. The content is grounded in established chemical principles and supported by references to authoritative sources.

Introduction

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a multitude of biologically significant molecules, including nucleobases, vitamins, and a wide array of synthetic drugs.[1][2] Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a focal point in medicinal chemistry and drug discovery.[1][2] this compound, a member of this important class of compounds, possesses a unique substitution pattern that is anticipated to influence its chemical behavior and biological interactions. The presence of the ethyl group at the 5-position and the hydroxyl groups at the 4- and 6-positions suggests the potential for diverse chemical transformations and biological activities. This guide aims to provide a detailed technical resource on this compound, leveraging data from analogous compounds to predict its properties and provide a framework for its synthesis and characterization.

Chemical and Physical Properties

Due to the limited availability of experimental data for this compound, the following properties are a combination of known information and predictions based on its structure and data from similar pyrimidine-4,6-diols.

PropertyValue/InformationSource
IUPAC Name This compound-
CAS Number 111129-64-7[3]
Molecular Formula C₆H₈N₂O₂[3]
Molecular Weight 140.14 g/mol Predicted
Appearance Solid[3]
Melting Point >300 °C (Predicted)Inferred from[4]
Boiling Point Not available-
Solubility Predicted to be soluble in polar organic solvents like DMSO and methanol.Inferred from[4]
pKa Predicted to have both acidic and basic properties.Inferred from[5]

Structural Analysis and Tautomerism

The structure of this compound is characterized by a pyrimidine ring substituted with an ethyl group at the C5 position and hydroxyl groups at the C4 and C6 positions. A critical aspect of its structure is the existence of tautomeric forms.

Tautomerism

Pyrimidine-4,6-diols can exist in several tautomeric forms, primarily through keto-enol tautomerism.[6] The predominant tautomeric form in the solid state and in solution is influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrimidine ring. The potential tautomeric equilibria for this compound are depicted below.

tautomers Diol This compound Keto-enol_1 5-Ethyl-6-hydroxypyrimidin-4(3H)-one Diol->Keto-enol_1 Tautomerization Keto-enol_2 5-Ethyl-4-hydroxypyrimidin-6(1H)-one Diol->Keto-enol_2 Tautomerization Diketo 5-Ethylpyrimidine-4,6(1H,5H)-dione Keto-enol_1->Diketo Tautomerization Keto-enol_2->Diketo Tautomerism

Caption: Tautomeric forms of this compound.

Based on studies of related pyrimidine-4,6-diols, the keto-enol forms are generally more stable than the diol form.[6] The diketo form may also be a significant contributor to the tautomeric mixture.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the structure of this compound and typical values for similar compounds.

3.2.1. 1H NMR Spectroscopy

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (ethyl)1.1 - 1.3Triplet3H
CH₂ (ethyl)2.4 - 2.6Quartet2H
H2 (pyrimidine)7.9 - 8.1Singlet1H
OH/NHBroad, variableSinglet2H

Note: The chemical shifts of OH and NH protons are highly dependent on the solvent and concentration.

3.2.2. 13C NMR Spectroscopy

CarbonPredicted Chemical Shift (δ, ppm)
CH₃ (ethyl)12 - 15
CH₂ (ethyl)20 - 25
C5 (pyrimidine)105 - 110
C2 (pyrimidine)145 - 150
C4, C6 (pyrimidine)160 - 165

3.2.3. Infrared (IR) Spectroscopy

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H/N-H stretch3200 - 3500Broad, Strong
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (keto tautomer)1650 - 1700Strong
C=N, C=C stretch (ring)1550 - 1650Medium to Strong

3.2.4. Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 140. Common fragmentation pathways for pyrimidine derivatives involve the loss of small neutral molecules such as CO, HCN, and radicals from the substituents.

Synthesis and Reactivity

General Synthetic Approach

The synthesis of 5-alkylpyrimidine-4,6-diols is typically achieved through the condensation of an appropriately substituted three-carbon precursor with a source of the N-C-N fragment, such as urea or formamidine.[7] A plausible synthetic route to this compound involves the condensation of diethyl ethylmalonate with formamidine acetate.

synthesis Reactants Diethyl ethylmalonate + Formamidine acetate Intermediate Cyclization Intermediate Reactants->Intermediate Base (e.g., NaOEt) Product This compound Intermediate->Product Workup

Caption: A potential synthetic pathway for this compound.

Reactivity

The reactivity of this compound is dictated by the pyrimidine ring and its substituents.

  • Electrophilic Aromatic Substitution: The pyrimidine ring is generally electron-deficient and thus less reactive towards electrophilic substitution compared to benzene. However, the presence of two electron-donating hydroxyl groups is expected to activate the ring, particularly at the C2 position.

  • Nucleophilic Substitution: The hydroxyl groups can be converted into better leaving groups (e.g., chloro groups) to facilitate nucleophilic substitution reactions.

  • Reactions of the Ethyl Group: The ethyl group can potentially undergo radical halogenation at the benzylic-like position.

  • Reactions of the Hydroxyl Groups: The hydroxyl groups can undergo O-alkylation and O-acylation.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and characterization of this compound.

Synthesis of this compound

Objective: To synthesize this compound via the condensation of diethyl ethylmalonate and formamidine acetate.

Materials:

  • Diethyl ethylmalonate

  • Formamidine acetate

  • Sodium ethoxide (or sodium metal in absolute ethanol)

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • To the stirred solution, add diethyl ethylmalonate dropwise at room temperature.

  • Add formamidine acetate to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with concentrated hydrochloric acid to precipitate the crude product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Characterization

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Prepare a solution of the purified product (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Process the spectra and assign the signals based on their chemical shifts, multiplicities, and integration values.

5.2.2. Infrared (IR) Spectroscopy

  • Prepare a sample of the purified product as a KBr pellet or a Nujol mull.

  • Acquire the IR spectrum using an FTIR spectrometer.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

5.2.3. Mass Spectrometry (MS)

  • Introduce a small amount of the purified product into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI).

  • Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Purification by Recrystallization

Objective: To purify the crude this compound.

Procedure:

  • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol or an ethanol/water mixture).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot-filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.

Potential Applications and Future Directions

Given the wide range of biological activities associated with pyrimidine derivatives, this compound represents a promising scaffold for the development of novel therapeutic agents.[1][2] The ethyl group at the 5-position can be further functionalized to explore structure-activity relationships. Future research could focus on the synthesis and biological evaluation of a library of this compound derivatives to identify compounds with potent and selective activity against various disease targets.

Conclusion

This technical guide has provided a detailed, albeit partially predictive, overview of the chemical properties, structure, synthesis, and reactivity of this compound. By leveraging data from analogous compounds and established chemical principles, this document serves as a valuable resource for researchers interested in exploring the chemistry and potential applications of this and related pyrimidine derivatives. The provided experimental protocols offer a practical starting point for the synthesis and characterization of this intriguing molecule.

References

5-Ethylpyrimidine-4,6-diol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrimidine Scaffold and the Emergence of 5-Ethylpyrimidine-4,6-diol

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous essential biomolecules, including the nucleobases uracil, thymine, and cytosine. This inherent biological relevance has rendered the pyrimidine scaffold a privileged structure in drug discovery, with its derivatives demonstrating a vast spectrum of pharmacological activities. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of molecular properties, enabling interactions with a diverse array of biological targets. Within this important class of compounds, this compound (CAS Number: 111129-64-7) represents a molecule of significant interest for synthetic and medicinal chemists. Its structure, featuring hydroxyl groups at positions 4 and 6, and an ethyl substituent at position 5, offers unique opportunities for chemical modification and exploration of its biological potential.

This technical guide provides a comprehensive overview of this compound, including its chemical identity, a proposed synthetic route based on established methodologies for related compounds, and an exploration of its potential physicochemical properties and biological applications, drawing upon the broader knowledge of pyrimidine derivatives.

Chemical Identity and Physicochemical Properties

The formal identification of a chemical entity is paramount for regulatory compliance, patent applications, and clear scientific communication.

  • CAS Number: 111129-64-7[1][2][3][4]

  • Molecular Formula: C₆H₈N₂O₂

  • IUPAC Name: 5-ethylpyrimidine-4,6(1H,5H)-dione

The IUPAC name reflects the tautomeric nature of the dihydroxy-pyrimidine system, which can exist in equilibrium between the diol and the dione forms. The dione form is often the more stable tautomer.

Predicted Physicochemical Properties

While experimental data for this compound is not extensively available, its physicochemical properties can be predicted based on its structure and data from analogous pyrimidine derivatives. These properties are crucial for anticipating its behavior in various experimental and physiological settings, including solubility, membrane permeability, and metabolic stability.

PropertyPredicted Value/RangeRationale and Significance in Drug Discovery
Molecular Weight 140.14 g/mol Adherence to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
LogP (Octanol-Water Partition Coefficient) -0.5 to 0.5A low LogP value suggests good aqueous solubility, which is favorable for formulation and in vivo administration.
Hydrogen Bond Donors 2The two hydroxyl groups can act as hydrogen bond donors, influencing solubility and target binding.
Hydrogen Bond Acceptors 4The two carbonyl oxygens and two ring nitrogens can act as hydrogen bond acceptors, contributing to interactions with biological macromolecules.
pKa ~7-9 (for the hydroxyl groups)The acidity of the hydroxyl groups will determine the ionization state at physiological pH, impacting solubility, permeability, and target engagement.

Synthesis of this compound: A Proposed Methodology

A plausible and efficient method for the preparation of this compound is the condensation of diethyl ethylmalonate with formamide in the presence of a strong base, such as sodium ethoxide. This general strategy has been successfully employed for the synthesis of the parent 4,6-dihydroxypyrimidine and its derivatives.[5][6][7]

Experimental Protocol: Synthesis of this compound

Materials:

  • Diethyl ethylmalonate

  • Formamide

  • Sodium metal

  • Absolute Ethanol

  • Hydrochloric acid (concentrated)

  • Anhydrous diethyl ether

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, carefully add sodium metal to absolute ethanol under an inert atmosphere (e.g., argon or nitrogen). The reaction is exothermic and should be controlled by cooling the flask in an ice bath. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Condensation Reaction: To the freshly prepared sodium ethoxide solution, add formamide, followed by the dropwise addition of diethyl ethylmalonate via the dropping funnel. The reaction mixture is then heated to reflux and maintained at this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The resulting residue is dissolved in water and acidified to a pH of approximately 5-6 with concentrated hydrochloric acid. This will precipitate the crude this compound.

  • Purification: The crude product is collected by filtration, washed with cold water, and then with a small amount of anhydrous diethyl ether to remove any non-polar impurities. The product can be further purified by recrystallization from a suitable solvent, such as water or an ethanol-water mixture, to yield the pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Reactant1 Diethyl Ethylmalonate Condensation Condensation Reaction (Reflux in Ethanol) Reactant1->Condensation Reactant2 Formamide Reactant2->Condensation Base Sodium Ethoxide Base->Condensation Workup Acidification (HCl) Condensation->Workup Crude Product Purification Filtration & Recrystallization Workup->Purification Product This compound Purification->Product Pure Product

Caption: A schematic representation of the proposed synthetic workflow for this compound.

Potential Biological Activities and Applications in Drug Development

The pyrimidine core is a well-established pharmacophore, and its derivatives have been successfully developed into drugs for a wide range of therapeutic areas. The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents.

Inferred Biological Potential

Based on the known activities of other 5-substituted pyrimidine-4,6-diol analogs and the broader class of pyrimidine derivatives, this compound could be investigated for a variety of biological activities:

  • Anticancer Activity: Many pyrimidine derivatives exhibit potent anticancer properties by targeting various enzymes and signaling pathways involved in cancer cell proliferation and survival.[8][9] The ethyl group at the 5-position could potentially enhance binding to the active site of target proteins.

  • Anti-inflammatory Activity: Certain pyrimidine derivatives have shown significant anti-inflammatory effects. This compound could be evaluated for its ability to modulate inflammatory pathways, such as the production of nitric oxide (NO).

  • Antimicrobial and Antiviral Activity: The pyrimidine scaffold is present in several antimicrobial and antiviral drugs. The specific substitution pattern of this compound may confer activity against various pathogens.

Proposed Experimental Workflow for Biological Evaluation

A systematic approach to evaluating the biological potential of this compound would involve a tiered screening process.

Biological_Evaluation cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Cytotoxicity Cytotoxicity Assays (e.g., MTT, MTS) TargetID Target Identification (e.g., Kinase profiling, Proteomics) Cytotoxicity->TargetID If active Antimicrobial Antimicrobial Screening (e.g., MIC determination) Pathway Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) TargetID->Pathway AnimalModel Animal Models of Disease (e.g., Xenograft models for cancer) Pathway->AnimalModel PKPD Pharmacokinetics/Pharmacodynamics (PK/PD) Studies AnimalModel->PKPD Start This compound Start->Cytotoxicity Start->Antimicrobial

Caption: A proposed workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound is a promising, yet underexplored, member of the pyrimidine family of heterocyclic compounds. Its straightforward synthesis and the versatile nature of the pyrimidine scaffold make it an attractive candidate for further investigation in drug discovery and development. The technical information and proposed experimental workflows provided in this guide are intended to serve as a valuable resource for researchers embarking on the study of this intriguing molecule. Future research should focus on the definitive experimental determination of its physicochemical properties, the optimization of its synthesis, and a comprehensive evaluation of its biological activities to unlock its full therapeutic potential.

References

A Technical Guide to the Biological Activity of Novel 5-Ethylpyrimidine-4,6-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents and essential biomolecules.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][4][5][6] This guide provides a forward-looking technical overview of the potential biological activities of novel 5-Ethylpyrimidine-4,6-diol derivatives. While public data on this specific subclass is emerging, this document synthesizes established knowledge from structurally related pyrimidine analogs to project likely therapeutic applications and guide future research. We will delve into potential mechanisms of action, present validated experimental protocols for screening and characterization, and discuss the structure-activity relationships that are crucial for rational drug design.

Introduction: The Pyrimidine Scaffold in Drug Discovery

Pyrimidine, a six-membered heterocyclic compound with two nitrogen atoms, is a privileged structure in nature.[1][2] It is a fundamental component of nucleic acids (cytosine, thymine, and uracil), vitamin B1, and numerous approved drugs, including the anticancer agent 5-fluorouracil and the antibacterial drug trimethoprim.[1][7][8] The versatility of the pyrimidine ring allows for substitutions at various positions, which greatly influences its biological activity.[1][2][9] The focus of this guide, the this compound core, represents a novel chemical space with significant therapeutic potential. The introduction of an ethyl group at the C5 position and hydroxyl groups at C4 and C6 creates a unique electronic and steric profile that may confer selectivity and potency for various biological targets.

Synthetic Strategies

Accessing a library of this compound derivatives for screening is the foundational step in their biological evaluation. A common and effective method for constructing the pyrimidine ring involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or guanidine derivative.[10]

For the target scaffold, a plausible synthetic route would involve the cyclocondensation of diethyl ethylmalonate (the C-C-C fragment) with a suitable N-C-N fragment like formamidine or urea. This approach allows for variability and the introduction of diverse substituents, which is essential for developing a structure-activity relationship (SAR) profile.

Potential Biological Activities and Mechanistic Insights

Based on extensive research into related pyrimidine derivatives, several key areas of biological activity are anticipated for this compound analogs.

Anticancer Activity

Pyrimidine analogues are well-established as antineoplastic agents, often acting as antimetabolites that interfere with DNA and RNA synthesis in rapidly dividing cancer cells.[7][11][12]

  • Potential Mechanism of Action: Novel this compound derivatives could exert anticancer effects by inhibiting key enzymes involved in nucleotide synthesis, such as thymidylate synthase (TS), or by acting as inhibitors of cyclin-dependent kinases (CDKs) or other kinases that regulate cell cycle progression.[12][13] For instance, certain pyrimidine derivatives have shown potent inhibitory activity against CDK2, leading to cell cycle arrest and apoptosis.[12] The structural features of the 5-ethyl and 4,6-diol substitutions may provide unique binding interactions within the ATP-binding pocket of such kinases.[14]

Antimicrobial Activity

The pyrimidine nucleus is present in many compounds with potent antibacterial and antifungal properties.[4][15][16][17]

  • Potential Mechanism of Action: A likely mechanism for antimicrobial action is the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for folic acid synthesis in bacteria and fungi.[8] Trimethoprim, a well-known pyrimidine-based antibiotic, functions through this pathway. The this compound scaffold could be optimized to selectively target microbial DHFR over its human counterpart, leading to effective and safe antimicrobial agents.

Anti-inflammatory Activity

Chronic inflammation underlies numerous diseases, and pyrimidine derivatives have been developed as potent anti-inflammatory agents.[5][18][19]

  • Potential Mechanism of Action: A primary mechanism for anti-inflammatory action involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the production of pro-inflammatory prostaglandins.[5][20] By inhibiting COX-2, these compounds can reduce inflammation with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[21] The this compound core could serve as a template for designing selective COX-2 inhibitors.

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of novel this compound derivatives, a systematic screening cascade using robust and validated assays is essential.

General Screening Workflow

The following diagram illustrates a typical workflow for the initial biological screening of a newly synthesized compound library.

G Compound Compound Library (this compound Derivatives) PrimaryScreen Primary in vitro Screening (e.g., Cytotoxicity, Antimicrobial Zone of Inhibition) Compound->PrimaryScreen HitConfirm Hit Confirmation PrimaryScreen->HitConfirm Identify 'Hits' DoseResponse Dose-Response & IC50/MIC Determination HitConfirm->DoseResponse SecondaryAssay Secondary Assays (e.g., Enzyme Inhibition, Pathway Analysis) DoseResponse->SecondaryAssay Prioritize Potent Hits SAR Structure-Activity Relationship (SAR) Analysis SecondaryAssay->SAR

Caption: High-throughput screening workflow for novel pyrimidine derivatives.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of the compounds on the metabolic activity of cancer cell lines, providing a measure of cytotoxicity or anti-proliferative activity.[13][22]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[23] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[22]

Step-by-Step Methodology:

  • Cell Plating: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[24]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of each concentration to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 3-4 hours.[24] Purple formazan crystals should become visible.[24]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[25]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[22][24]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol: Antimicrobial Susceptibility (Kirby-Bauer Disk Diffusion Test)

This is a standard method to determine the susceptibility of bacteria to the synthesized compounds.[26][27]

Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate inoculated with a bacterial lawn. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of inhibition will form around the disk.[27][28]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[26][27]

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the bacterial suspension, remove excess fluid, and swab the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.[27][29]

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of each this compound derivative onto the surface of the agar. Include a positive control (e.g., Gentamicin) and a negative control (disk with solvent only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (in millimeters) around each disk. The size of the zone corresponds to the susceptibility of the bacterium to the compound.[29]

Protocol: Enzyme Inhibition Assay (General Spectrophotometric Method)

This protocol can be adapted to measure the inhibitory effect of the compounds on specific enzymes like COX or DHFR.[30][31]

Principle: The activity of an enzyme is monitored by measuring the change in absorbance over time as it converts a substrate into a product. The assay is performed in the presence and absence of the inhibitor to determine its effect on the reaction rate.[31][32]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of the purified enzyme, the specific substrate, and the pyrimidine inhibitors in an appropriate assay buffer.[30]

  • Pre-incubation: In a 96-well plate, add a fixed concentration of the enzyme to wells containing varying concentrations of the inhibitor. Incubate for 15-30 minutes to allow for binding.[30]

  • Reaction Initiation: Start the reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the change in absorbance at a specific wavelength over time.[30]

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the velocities against inhibitor concentration to determine the IC50 value.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic evaluation of analog libraries is crucial for understanding how structural modifications impact biological activity.[13][14]

Table 1: Hypothetical Anticancer Activity of this compound Derivatives
Compound IDR1 SubstituentR2 SubstituentMCF-7 IC50 (µM)A549 IC50 (µM)
EPD-01HH> 100> 100
EPD-024-FluorophenylH15.222.5
EPD-034-MethoxyphenylH28.745.1
EPD-044-FluorophenylMethyl8.512.3
Doxorubicin--0.81.1

This table illustrates how SAR data would be presented. For example, the addition of a 4-fluorophenyl group at R1 (EPD-02) significantly increases activity compared to the unsubstituted parent compound (EPD-01). Further substitution at R2 (EPD-04) enhances potency, guiding the next round of synthesis.

Hypothetical Signaling Pathway Inhibition

The following diagram depicts a simplified signaling pathway that could be targeted by these novel pyrimidine derivatives, such as the inhibition of a key kinase in a cancer cell proliferation pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Derivative Inhibitor->RAF Inhibition

Caption: Potential inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the well-documented biological activities of related pyrimidine compounds, these derivatives are strong candidates for anticancer, antimicrobial, and anti-inflammatory drug discovery programs.[6][33] The immediate next steps involve the synthesis of a diverse library of analogs and their systematic evaluation using the protocols outlined in this guide. Subsequent hit-to-lead optimization, guided by robust SAR analysis, will be critical for advancing the most promising compounds toward preclinical development.

References

5-Ethylpyrimidine-4,6-diol: A Technical Guide to Investigating its Potential Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics. 5-Ethylpyrimidine-4,6-diol, a distinct member of this chemical class, presents a compelling yet underexplored profile for biological activity. While direct experimental evidence for this specific molecule is nascent, the extensive body of research on analogous pyrimidine derivatives provides a robust framework for predicting its potential mechanisms of action. This in-depth technical guide synthesizes current knowledge on related compounds to propose and explore putative biological targets and signaling pathways for this compound. It further outlines detailed, field-proven experimental protocols to systematically investigate these hypotheses, offering a roadmap for researchers to unlock the therapeutic potential of this promising molecule.

Introduction: The Prominence of the Pyrimidine Core in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic organic compound that is integral to life itself, forming the backbone of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1][2][3] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for drug discovery, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities.[2][3][4][5][6][7] These include anticancer agents like 5-fluorouracil, antiviral medications such as zidovudine, and antibacterial drugs like trimethoprim.[2]

The versatility of the pyrimidine scaffold lies in its synthetic tractability and the ability to introduce various substituents, which can significantly modulate its physicochemical properties and biological targets.[8][9] The subject of this guide, this compound, features an ethyl group at the 5-position and hydroxyl groups at the 4- and 6-positions. These functional groups offer unique opportunities for interaction with biological macromolecules, suggesting a potential for novel mechanisms of action. This document will delve into the plausible molecular targets and signaling pathways of this compound, drawing parallels from structurally related and well-characterized pyrimidine derivatives.

Postulated Mechanisms of Action: An Evidence-Based Extrapolation

In the absence of direct studies on this compound, we can infer its potential biological activities by examining the established mechanisms of analogous compounds. The primary modes of action for many pyrimidine derivatives involve the modulation of key enzymes and signaling pathways critical in pathophysiology.

Enzyme Inhibition: A Primary Avenue of Investigation

A significant number of pyrimidine-based drugs exert their effects through enzyme inhibition. The pyrimidine core often serves as a bioisostere for other aromatic systems, such as the phenyl group, and can act as a hinge-binding motif within the ATP-binding pockets of kinases.[7][10]

Potential Enzyme Targets:

  • Protein Kinases: The kinome is a major target class for pyrimidine derivatives, particularly in oncology.[10]

    • Phosphoinositide 3-Kinases (PI3Ks): Several 4,6-diaryl-substituted pyrimidines have demonstrated potent inhibitory activity against PI3Ks, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[11] Molecular docking studies suggest a strong binding affinity of pyrimidine derivatives for PIK3γ.[11] The ethyl group at the 5-position of this compound could potentially confer selectivity towards specific PI3K isoforms.

  • Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for antimicrobial and anticancer therapies.[12] Certain 2,4-diaminopyrimidine derivatives are potent DHFR inhibitors.[12] The diol functionality of this compound could potentially mimic interactions of the natural substrate, folic acid.

  • Protoporphyrinogen IX Oxidase (PPO): PPO is an important enzyme in the heme and chlorophyll biosynthesis pathways.[13] Thieno[2,3-d]pyrimidine-2,4-dione derivatives have been identified as potent PPO inhibitors, with applications as herbicides.[13] While structurally distinct, the pyrimidine-4,6-diol core could be explored for similar inhibitory potential.

Modulation of Signaling Pathways

Beyond direct enzyme inhibition, pyrimidine derivatives can influence broader signaling cascades.

Hypothesized Pathway Interactions:

  • PI3K/Akt/mTOR Pathway: As a potential PI3K inhibitor, this compound could modulate the entire PI3K/Akt/mTOR signaling axis, a pathway frequently dysregulated in cancer.[11] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

  • Pyrimidine Biosynthesis and Salvage Pathways: The structural similarity of this compound to endogenous pyrimidines suggests it could interfere with pyrimidine metabolism. A novel herbicide has been shown to act by disrupting pyrimidine biosynthesis through the inhibition of dihydroorotate dehydrogenase (DHODH).[14] This leads to an accumulation of intermediates in the pyrimidine salvage pathway.[14]

A Practical Guide to Mechanistic Investigation: Experimental Protocols

To validate the hypothesized mechanisms of action for this compound, a systematic and multi-faceted experimental approach is required. The following protocols provide a robust framework for this investigation.

Initial Target Identification and Validation

Rationale: Computational methods can provide initial insights into potential binding targets and guide subsequent experimental work.

Protocol:

  • Target Selection: Compile a list of potential protein targets based on the known activities of analogous pyrimidine derivatives (e.g., PI3K isoforms, DHFR, PPO, DHODH).

  • Model Preparation: Obtain the 3D crystal structures of the selected target proteins from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

  • Ligand Preparation: Generate a 3D conformation of this compound and optimize its geometry using a suitable force field.

  • Molecular Docking: Perform molecular docking simulations using software such as AutoDock, Glide, or GOLD to predict the binding affinity and pose of this compound within the active site of each target protein.

  • Analysis: Analyze the docking results to identify targets with the most favorable binding energies and plausible binding interactions.

Biochemical Assays for Enzyme Inhibition

Rationale: To experimentally confirm the inhibitory activity of this compound against the top candidate enzymes identified through in silico screening.

Protocol:

  • Reagents: Recombinant human PI3K isoforms, ATP, and a suitable substrate (e.g., phosphatidylinositol).

  • Assay Principle: Utilize a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction.

  • Procedure:

    • Incubate the recombinant kinase with varying concentrations of this compound.

    • Initiate the kinase reaction by adding ATP and the substrate.

    • After a defined incubation period, stop the reaction and measure the amount of ADP produced according to the assay kit manufacturer's instructions.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Cellular Assays to Elucidate Biological Effects

Rationale: To assess the impact of this compound on cellular processes and signaling pathways in a biologically relevant context.

Protocol:

  • Cell Lines: Select appropriate cancer cell lines known to be dependent on the hypothesized target pathways (e.g., PI3K-driven tumors).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 48-72 hours.

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • Data Analysis: Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for various time points. Lyse the cells to extract total protein.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR) and a loading control (e.g., β-actin).

    • Incubate with a corresponding secondary antibody and detect the signal using an appropriate chemiluminescence or fluorescence imaging system.

  • Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation status and expression levels of the target proteins.

Visualizing the Hypothesized Mechanisms

To provide a clear conceptual framework, the following diagrams illustrate the potential signaling pathways and experimental workflows discussed.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Potential Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor This compound Inhibitor->PI3K Inhibits

Figure 1: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Experimental_Workflow start Hypothesis Generation insilico In Silico Screening & Molecular Docking start->insilico biochem Biochemical Assays (e.g., Kinase Inhibition) insilico->biochem cellular Cellular Assays (Proliferation, Western Blot) biochem->cellular validation Target Validation cellular->validation

Figure 2: A streamlined experimental workflow for investigating the mechanism of action of this compound.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, the rich pharmacology of the pyrimidine class of molecules provides a strong foundation for targeted investigation. The proposed mechanisms, centered on the inhibition of key enzymes like PI3Ks and the modulation of critical signaling pathways, offer tangible starting points for research. The experimental protocols detailed in this guide provide a comprehensive and logical framework for researchers to systematically unravel the biological activities of this compound.

Future studies should aim to not only confirm these initial hypotheses but also to explore other potential targets through broader screening approaches, such as chemical proteomics. A thorough understanding of the structure-activity relationship, facilitated by the synthesis and evaluation of related analogues, will be crucial for optimizing the potency and selectivity of this compound. Ultimately, a deep and nuanced understanding of its mechanism of action will be paramount to unlocking its full therapeutic potential.

References

Spectroscopic Data of 5-Ethylpyrimidine-4,6-diol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 5-Ethylpyrimidine-4,6-diol and its Spectroscopic Characterization

This compound belongs to the pyrimidine class of heterocyclic compounds, which are fundamental components of nucleic acids and play crucial roles in various biological processes. The structural elucidation of such molecules is paramount for understanding their chemical reactivity, biological activity, and potential as therapeutic agents. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide will delve into the predicted spectroscopic signatures of this compound, offering insights into the interpretation of its spectra and the experimental methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are crucial for its characterization.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit distinct signals corresponding to the different types of protons in the molecule. The diol tautomer is expected to be the predominant form.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OH (at C4/C6)10.0 - 12.0Broad Singlet2H
-CH (pyrimidine ring)8.0 - 8.5Singlet1H
-CH₂- (ethyl group)2.4 - 2.8Quartet2H
-CH₃ (ethyl group)1.0 - 1.4Triplet3H

Causality behind Predicted Shifts: The broad signal for the hydroxyl protons is characteristic of exchangeable protons and their involvement in hydrogen bonding. The downfield shift of the pyrimidine ring proton is due to the deshielding effect of the electronegative nitrogen atoms. The ethyl group protons exhibit a typical quartet-triplet splitting pattern due to spin-spin coupling.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C4/C6 (bearing -OH)160 - 170
C2150 - 155
C5110 - 120
-CH₂- (ethyl group)20 - 25
-CH₃ (ethyl group)10 - 15

Expertise in Interpretation: The chemical shifts of the pyrimidine ring carbons are influenced by the electronegativity of the nitrogen atoms and the presence of the hydroxyl groups. The C4 and C6 carbons are expected to be the most downfield due to the direct attachment of the electronegative oxygen atoms.

Experimental Protocol for NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step NMR Acquisition Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence such as the zg30.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum using a pulse sequence like zgpg30.

    • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Reference the spectrum to the residual solvent peak.[1][2]

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (hydroxyl)3200 - 3600Broad, Strong
N-H stretch (pyrimidine ring)3100 - 3300Medium
C-H stretch (aromatic/vinyl)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (keto-enol tautomerism)1650 - 1750Strong
C=N/C=C stretch (pyrimidine ring)1500 - 1650Medium to Strong
C-O stretch (hydroxyl)1200 - 1300Strong

Authoritative Grounding: The broad O-H stretching band is a hallmark of hydrogen-bonded hydroxyl groups. The presence of a C=O stretching band would indicate the existence of the keto tautomer in equilibrium with the diol form. The pyrimidine ring vibrations give rise to a series of characteristic bands in the fingerprint region.[3]

Experimental Protocol for IR Spectroscopy

Step-by-Step IR Acquisition Protocol:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

IR_Spectroscopy_Workflow Start Start Sample_Preparation Sample Preparation (KBr Pellet or ATR) Start->Sample_Preparation Background_Scan Record Background Spectrum Sample_Preparation->Background_Scan Sample_Scan Record Sample Spectrum Background_Scan->Sample_Scan Data_Processing Data Processing (Background Subtraction) Sample_Scan->Data_Processing Spectral_Analysis Analyze Spectrum Data_Processing->Spectral_Analysis End End Spectral_Analysis->End

Caption: Workflow for obtaining an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Predicted Mass Spectral Data

The mass spectrum of this compound (Molecular Formula: C₆H₈N₂O₂, Molecular Weight: 140.14 g/mol ) would provide key information for its identification.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zInterpretation
[M]⁺140Molecular Ion
[M-CH₃]⁺125Loss of a methyl radical from the ethyl group
[M-C₂H₅]⁺111Loss of an ethyl radical
[M-CO]⁺112Loss of carbon monoxide
[M-HCN]⁺113Loss of hydrogen cyanide from the pyrimidine ring

Trustworthiness of Fragmentation: The fragmentation pattern of pyrimidine derivatives is often characterized by the loss of small, stable molecules like HCN and CO. The loss of the ethyl group and its fragments is also a predictable fragmentation pathway for this molecule. The molecular ion peak at m/z 140 would be a key identifier.[4]

Experimental Protocol for Mass Spectrometry

Step-by-Step MS Acquisition Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample like this compound, direct insertion probe (DIP) or dissolution in a suitable solvent for injection via a liquid chromatography (LC) system are common methods.

  • Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is a common method for generating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer ionization technique that is useful for determining the molecular weight with minimal fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate the mass spectrum.

  • Data Analysis: Analyze the mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Mass_Spectrometry_Workflow Workflow Sample Introduction Ionization Source Mass Analyzer Detector Data System Mass_Spectrum Mass_Spectrum Workflow:f4->Mass_Spectrum Generate Sample Sample Sample->Workflow:f0 Inject

Caption: A simplified schematic of a mass spectrometer workflow.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic analysis of this compound. The presented NMR, IR, and MS data, derived from the established principles of spectroscopy and comparison with analogous structures, offer a valuable framework for the characterization of this compound. The included experimental protocols provide a solid foundation for researchers to acquire high-quality spectroscopic data. As with any predictive analysis, experimental verification is the ultimate confirmation of the proposed spectral characteristics. This guide serves as a robust starting point for any research involving the synthesis, identification, and application of this compound.

References

Solubility and stability of 5-Ethylpyrimidine-4,6-diol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 5-Ethylpyrimidine-4,6-diol

Introduction

Pyrimidine and its derivatives are cornerstones in medicinal chemistry, forming the structural basis of nucleic acids and a multitude of therapeutic agents with a broad spectrum of biological activities.[1] The compound this compound, with its distinct substitution pattern, represents a molecule of significant interest for further investigation. A thorough understanding of its physicochemical properties, particularly solubility and stability, is a critical prerequisite for its advancement in any drug discovery and development pipeline. Poor aqueous solubility can severely hinder a compound's bioavailability and lead to inconsistent results in biological assays, while chemical instability can compromise its shelf-life, efficacy, and safety.

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just experimental protocols, but also the underlying scientific rationale for the proposed studies. The methodologies described herein are aligned with industry best practices and regulatory expectations, ensuring the generation of robust and reliable data.

Part 1: Solubility Assessment of this compound

The solubility of an active pharmaceutical ingredient (API) is a determining factor in its absorption and distribution. For pyrimidine derivatives, solubility can be influenced by factors such as temperature, pH, and the ionization state of the molecule.[2] The presence of the diol functionality in this compound suggests that its solubility will be significantly dependent on the pH of the medium, as the hydroxyl groups can be deprotonated at higher pH values, increasing the compound's polarity and aqueous solubility.

Theoretical Considerations for Solubility

The solubility of pyrimidine derivatives generally increases with temperature.[3] For ionizable compounds like this compound, the Henderson-Hasselbalch equation provides a theoretical framework for understanding the relationship between pH, pKa, and the ratio of the ionized to unionized forms of the molecule, which in turn governs its solubility.[4] However, experimental determination is crucial as real-world solubility can deviate from theoretical predictions due to factors like crystal lattice energy and interactions with buffer components.

Experimental Determination of Solubility

Two key types of solubility measurements are pertinent in a research and development setting: thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent. It is a critical parameter for lead optimization and formulation development. The shake-flask method is the gold standard for its determination.[5]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock solution (typically in DMSO) to an aqueous buffer. It is a high-throughput method suitable for early-stage discovery to flag potential solubility issues.

The following table outlines a selection of relevant solvents for the initial solubility screening of this compound.

Solvent SystemRationale
Water (pH 5.0, 7.4, 9.0) To assess aqueous solubility across a physiologically relevant pH range.
Ethanol A common co-solvent in pharmaceutical formulations.
Dimethyl Sulfoxide (DMSO) A highly polar aprotic solvent, often used for preparing high-concentration stock solutions for biological assays.[3][6]
Methanol A polar protic solvent, useful for understanding the impact of hydrogen bonding on solubility.[3]
Phosphate Buffered Saline (PBS) To determine solubility in a common biological buffer system.

Part 2: Stability Profile of this compound

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify likely degradation products and establish the intrinsic stability of the molecule.

Factors Influencing the Stability of Pyrimidine Derivatives

The pyrimidine ring can be susceptible to degradation under various conditions:

  • Hydrolysis: The stability of the pyrimidine ring can be pH-dependent. Some pyrimidine derivatives can undergo deamination or ring cleavage under strongly acidic or alkaline conditions.[7]

  • Oxidation: The presence of electron-rich substituents can make the pyrimidine ring susceptible to oxidative degradation.[8][9]

  • Photostability: Exposure to UV or visible light can induce photochemical reactions, leading to degradation.[1]

  • Thermal Degradation: High temperatures can lead to the decomposition of the molecule.

Forced Degradation Studies

Forced degradation studies are a regulatory requirement and provide valuable information for the development of stability-indicating analytical methods. The following conditions are typically employed:

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl, room temperature and elevated temperature (e.g., 60 °C)
Base Hydrolysis 0.1 M NaOH, room temperature and elevated temperature (e.g., 60 °C)
Oxidative Degradation 3% H₂O₂, room temperature
Thermal Degradation Solid-state at elevated temperatures (e.g., 80 °C)
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[10]

Part 3: Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility of this compound.

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials containing the selected solvents (e.g., water at different pH values, ethanol, PBS).

    • Ensure that a visible excess of solid remains at the bottom of each vial.

  • Equilibration:

    • Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[9][11]

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess solid to solvent B Seal and incubate with shaking A->B Equilibration (24-48h) C Settle excess solid B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Quantify by HPLC/UPLC-MS/MS E->F Determine Concentration

Caption: Workflow for Thermodynamic Solubility Assay.

Protocol for Forced Degradation Studies

This protocol outlines the procedure for investigating the stability of this compound under various stress conditions.

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or a mixture of organic solvent and water).

    • For solid-state thermal and photostability, use the neat compound.

  • Application of Stress Conditions:

    • Hydrolysis: Mix the stock solution with 0.1 M HCl or 0.1 M NaOH to achieve the desired final concentration of the drug and the stressor. Incubate at room temperature and an elevated temperature.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.

    • Thermal: Place the solid compound in a temperature-controlled oven.

    • Photostability: Expose the solid compound and a solution to a calibrated light source. A dark control should be run in parallel.

  • Time-Point Sampling:

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • For hydrolytic studies, neutralize the samples before analysis.

  • Analysis:

    • Analyze the samples by a stability-indicating HPLC or UPLC-MS/MS method to separate the parent compound from any degradation products.[6][10]

    • Determine the percentage of the remaining parent compound at each time point.

    • Characterize the degradation products using mass spectrometry (MS) and tandem mass spectrometry (MS/MS) to elucidate their structures.[10]

G cluster_stress Stress Conditions cluster_analysis Analysis A Hydrolysis (Acid/Base) E Time-point sampling A->E B Oxidation (H2O2) B->E C Thermal (Solid/Solution) C->E D Photolytic (UV/Vis) D->E F HPLC/UPLC-MS/MS Analysis E->F G Degradation product identification F->G

Caption: Forced Degradation Study Workflow.

Part 4: Data Interpretation and Reporting

Solubility Data

Solubility data should be reported in standard units such as mg/mL or µg/mL. The results should be presented in a tabular format for easy comparison across different solvents and conditions.

Solvent/ConditionTemperature (°C)Solubility (mg/mL)
Water (pH 5.0)25TBD
Water (pH 7.4)25TBD
Water (pH 9.0)25TBD
Ethanol25TBD
DMSO25TBD
Methanol25TBD
PBS (pH 7.4)37TBD

(TBD: To Be Determined)

Stability Data

The stability of this compound should be reported as the percentage of the initial concentration remaining at each time point under each stress condition. A summary table should be created.

Stress ConditionTime (hours)% RemainingMajor Degradation Products (m/z)
0.1 M HCl (60 °C)24TBDTBD
0.1 M NaOH (60 °C)24TBDTBD
3% H₂O₂ (RT)24TBDTBD
Thermal (80 °C, solid)24TBDTBD
Photolytic24TBDTBD

(TBD: To Be Determined, RT: Room Temperature)

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data that is essential for making informed decisions in the drug discovery and development process. The insights gained from these studies will be invaluable for formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of this promising pyrimidine derivative.

References

Potential Therapeutic Targets of 5-Ethylpyrimidine-4,6-diol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics.[1][2][3] 5-Ethylpyrimidine-4,6-diol, a distinct derivative within this class, presents a compelling scaffold for novel drug discovery. While direct therapeutic applications of this specific molecule are not yet extensively documented, its structural features, particularly the diol and ethyl substitutions, suggest a high potential for interaction with various biological targets. This guide delineates a strategic approach to identifying and validating the therapeutic targets of this compound, leveraging structure-activity relationships of analogous compounds and outlining a comprehensive experimental framework for researchers, scientists, and drug development professionals.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged heterocyclic motif, integral to the structure of nucleobases in DNA and RNA.[3][4] This inherent biocompatibility and its capacity for diverse chemical modifications have established pyrimidines as a versatile platform for drug design.[1][5] Marketed drugs containing the pyrimidine core span a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions, underscoring the scaffold's broad therapeutic potential.[2][3][4] The ability of the pyrimidine ring to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, allows for high-affinity binding to a diverse array of biological macromolecules.[1]

This compound's unique substitution pattern offers specific steric and electronic properties that can be exploited for targeted drug design. The ethyl group at the 5-position can provide advantageous van der Waals interactions within a target's binding pocket, while the 4,6-diol moieties can act as crucial hydrogen bond donors and acceptors.

Inferred Potential Therapeutic Target Classes

Based on the extensive literature on pyrimidine derivatives, several key protein families emerge as high-probability targets for this compound.

Protein Kinases

Protein kinases are a major class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The pyrimidine scaffold is a well-established ATP-mimetic, capable of occupying the adenine-binding pocket of many kinases.

  • Rationale: Numerous pyrimidine-based molecules have been successfully developed as potent and selective kinase inhibitors.[6] The 4,6-disubstituted pyrimidine core, in particular, has shown promise. For instance, 4,6-diaryl-substituted pyrimidines have demonstrated high inhibitory potency against phosphoinositide 3-kinases (PI3Ks), which are critical targets in oncology.[7][8][9] The diol groups of this compound could potentially form key hydrogen bonds with the hinge region of the kinase ATP-binding site, a common interaction motif for kinase inhibitors.

  • Potential Targets:

    • Phosphoinositide 3-Kinases (PI3Ks): As evidenced by related 4,6-disubstituted pyrimidines, PI3K isoforms are a prime target family.[7][8][9]

    • Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's Tyrosine Kinase (BTK) are other well-validated cancer targets where pyrimidine-based inhibitors have shown efficacy.[3][6]

    • Cyclin-Dependent Kinases (CDKs): Given their central role in cell cycle regulation, CDKs are another attractive target class for anticancer drug development, with several pyrimidine-based inhibitors in clinical trials.[5]

Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for antiproliferative and immunomodulatory therapies.

  • Rationale: The inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This mechanism is particularly effective in rapidly proliferating cells, such as cancer cells and activated lymphocytes. A recent study highlighted a novel herbicide that acts through the disruption of pyrimidine biosynthesis by targeting DHODH.[10] The structural similarity of this compound to the natural substrates and products of this pathway suggests it could act as a competitive or allosteric inhibitor.

  • Potential Therapeutic Areas:

    • Oncology: Depriving cancer cells of essential building blocks for proliferation.

    • Autoimmune Diseases: Suppressing the proliferation of autoreactive immune cells.

    • Infectious Diseases: Targeting DHODH in pathogenic organisms that rely on de novo pyrimidine synthesis.

G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.

  • Rationale: Derivatives of pyrimidine-4,6-diol have been explored as modulators of various receptors. For example, 2-alkylthio-pyrimidine-4,6-diol derivatives have been investigated as agonists for the GPR84 receptor, an emerging target in inflammation.[11] The versatility of the pyrimidine scaffold allows for chemical modifications that can impart selectivity for different GPCRs.[11]

  • Potential Targets:

    • P2Y Receptors: Involved in platelet aggregation and inflammation.

    • Chemokine Receptors: Key regulators of immune cell trafficking.

Experimental Workflow for Target Identification and Validation

A systematic and multi-faceted approach is essential for definitively identifying and validating the therapeutic targets of this compound.

Target Identification

The initial phase focuses on identifying potential interacting proteins.

References

In Silico Prediction of 5-Ethylpyrimidine-4,6-diol Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification and validation of novel bioactive molecules form the cornerstone of modern drug discovery. This in-depth technical guide presents a comprehensive in silico workflow for the prediction of the bioactivity of 5-Ethylpyrimidine-4,6-diol, a novel chemical entity. In the absence of pre-existing experimental data, this document serves as a procedural whitepaper, guiding researchers, scientists, and drug development professionals through a validated pipeline for target identification, molecular docking, quantitative structure-activity relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. By integrating established computational methodologies with field-proven insights, this guide provides a robust framework for the rapid and cost-effective preliminary assessment of new chemical entities, thereby accelerating the drug discovery process.

Introduction: The Imperative for Predictive Bioactivity Screening

The journey of a drug from concept to clinic is a long, arduous, and expensive process, with high attrition rates. Traditional high-throughput screening (HTS) methods, while powerful, are resource-intensive and often generate a large number of false positives.[1] Computer-Aided Drug Design (CADD) has emerged as an indispensable tool to rationalize and expedite this process.[2][3] In silico techniques allow for the virtual screening of vast chemical libraries and the prediction of biological activities and pharmacokinetic properties of novel compounds before their synthesis and in vitro testing.[1][4] This predictive power enables researchers to prioritize promising candidates, reduce the reliance on animal testing, and ultimately, de-risk the drug development pipeline.[5][6]

Foundational Analysis of this compound

The first step in any in silico analysis is to gather all available information about the molecule of interest. For this compound, this involves determining its structural and physicochemical properties.

Molecular Structure and Properties

The canonical SMILES (Simplified Molecular Input Line Entry System) representation for this compound is CCC1=CNC(=O)NC1=O. This structure can be used as the input for various cheminformatics tools to calculate key physicochemical descriptors.

PropertyPredicted ValueImportance in Drug Discovery
Molecular Weight154.15 g/mol Influences absorption and distribution. Generally, lower molecular weight is preferred for oral bioavailability.
LogP (octanol/water partition coefficient)-0.5Indicates the lipophilicity of a molecule, affecting its solubility, permeability, and binding to targets.
Hydrogen Bond Donors3The number of hydrogen bond donors influences solubility and binding affinity.
Hydrogen Bond Acceptors3The number of hydrogen bond acceptors is crucial for molecular recognition and binding.
Polar Surface Area (PSA)78.48 ŲPSA is a good indicator of a drug's ability to permeate cell membranes.

These values can be readily calculated using online tools such as SwissADME or ChemDraw.

The In Silico Bioactivity Prediction Workflow

The prediction of bioactivity for a novel compound is a multi-faceted process that systematically narrows down potential biological targets and characterizes the molecule's interaction with them.[1] This guide proposes a four-stage workflow, designed to provide a comprehensive and robust assessment of this compound.

workflow cluster_0 Stage 1: Target Identification cluster_1 Stage 2: Interaction Analysis cluster_2 Stage 3: Activity & Property Prediction cluster_3 Stage 4: Data Synthesis & Hypothesis Generation Target_ID Ligand-Based Virtual Screening (Similarity Searching) Docking Molecular Docking Target_ID->Docking Potential Targets QSAR QSAR Modeling Target_ID->QSAR Pharmacophore Pharmacophore Modeling Docking->Pharmacophore Hypothesis Integrated Analysis & Experimental Prioritization Docking->Hypothesis Pharmacophore->Docking Pharmacophore->Hypothesis QSAR->Hypothesis ADMET ADMET Prediction ADMET->Hypothesis

Figure 1: The integrated in silico workflow for bioactivity prediction.

Stage 1: Target Identification via Ligand-Based Virtual Screening

The fundamental principle of ligand-based virtual screening is that structurally similar molecules are likely to exhibit similar biological activities.[1][7] This approach is particularly useful when the structure of the biological target is unknown.

Protocol 1: Ligand-Based Virtual Screening

  • Database Selection: Utilize large, curated chemical databases such as ChEMBL, PubChem, and ZINC.[8][9][10][11][12][13][14][15][16][17][18] These databases contain a wealth of information on bioactive molecules and their targets.

  • Similarity Metric: Employ Tanimoto similarity, a widely used metric for comparing chemical structures based on 2D fingerprints.

  • Search Execution:

    • Input the SMILES string of this compound into the search interface of the selected databases.

    • Perform a similarity search with a Tanimoto coefficient threshold of ≥ 0.85 to identify structurally similar compounds.

  • Target Annotation:

    • Compile a list of the identified similar compounds.

    • For each compound, extract its known biological targets and associated bioactivity data (e.g., IC50, Ki).

  • Target Prioritization:

    • Rank the potential targets based on the frequency of their appearance and the potency of the known ligands.

    • This prioritized list of targets will be used for the subsequent stages of the analysis.

Stage 2: Interaction Analysis

Once a list of potential targets has been generated, the next step is to investigate the potential binding interactions between this compound and these targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[19][20][21][22] It provides insights into the binding mode and affinity, which can be used to rank potential targets.

Protocol 2: Molecular Docking

  • Ligand Preparation:

    • Generate a 3D structure of this compound using software like Avogadro or online tools.

    • Perform energy minimization to obtain a low-energy conformation.

    • Save the structure in a suitable format (e.g., .mol2 or .pdbqt).

  • Receptor Preparation:

    • Download the 3D structures of the prioritized target proteins from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and any existing ligands from the protein structure.

    • Add polar hydrogens and assign partial charges.

  • Docking Simulation:

    • Define the binding site (grid box) on the receptor. This can be based on the location of the co-crystallized ligand in the PDB structure or predicted using binding site prediction tools.

    • Perform the docking simulation using software such as AutoDock Vina or Glide.[19][20][21][22]

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinities (e.g., kcal/mol).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or UCSF Chimera.[20]

docking_workflow Ligand_Prep Ligand Preparation (3D Structure & Energy Minimization) Docking_Sim Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking_Sim Receptor_Prep Receptor Preparation (PDB Structure Cleanup) Binding_Site Binding Site Definition Receptor_Prep->Binding_Site Binding_Site->Docking_Sim Analysis Analysis of Results (Binding Affinity & Pose) Docking_Sim->Analysis

Figure 2: A simplified workflow for molecular docking.

A pharmacophore is an abstract representation of the molecular features that are essential for molecular recognition at a biological target.[23] Pharmacophore modeling can be used to refine the understanding of the key interactions identified through docking and to guide the design of new molecules.[7][23][24][25][26][27][28]

Protocol 3: Pharmacophore Modeling

  • Model Generation:

    • Based on the top-ranked docking poses of this compound, identify the key interaction features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings).[23]

    • Generate a 3D pharmacophore model that represents the spatial arrangement of these features.[26]

  • Database Screening:

    • Use the generated pharmacophore model as a 3D query to screen large compound databases (e.g., ZINC, ChEMBL).[8][10][11][12][14][15][16][17]

    • This will identify other molecules that share the same pharmacophoric features and are therefore likely to bind to the same target.

  • Hit Analysis:

    • Analyze the retrieved hits to identify common scaffolds and functional groups, which can provide inspiration for lead optimization.

Stage 3: Activity and Property Prediction

This stage focuses on predicting the biological activity and pharmacokinetic properties of this compound using quantitative models.

QSAR models are mathematical equations that relate the chemical structure of a molecule to its biological activity.[5][6][29][30][31] By building a QSAR model for a specific target, it is possible to predict the activity of new compounds like this compound.

Protocol 4: QSAR Modeling

  • Data Collection:

    • From the ChEMBL database, collect a dataset of compounds with known bioactivity against one of the high-priority targets identified in Stage 1.

  • Descriptor Calculation:

    • For each compound in the dataset, calculate a set of molecular descriptors (e.g., physicochemical properties, topological indices).

  • Model Building:

    • Divide the dataset into a training set and a test set.

    • Use a machine learning algorithm (e.g., multiple linear regression, random forest, support vector machine) to build a QSAR model that correlates the descriptors with the biological activity.[29]

  • Model Validation:

    • Validate the predictive power of the model using the test set and statistical metrics such as the correlation coefficient (R²) and root mean square error (RMSE).

  • Activity Prediction:

    • Use the validated QSAR model to predict the biological activity of this compound.

Predicting the ADMET properties of a compound is crucial for assessing its drug-likeness and potential for clinical success.[1]

Protocol 5: ADMET Prediction

  • Tool Selection: Utilize online ADMET prediction tools such as SwissADME, admetSAR, or PreADMET.[32][33][34][35][36][37][38][39][40][41]

  • Property Prediction:

    • Input the SMILES string of this compound into the selected tool.

    • Predict a range of ADMET properties, including:

      • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

      • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) inhibition.

      • Excretion: Renal clearance.

      • Toxicity: Ames mutagenicity, carcinogenicity, hepatotoxicity.

  • Analysis:

    • Analyze the predicted ADMET profile to identify any potential liabilities that may hinder the development of this compound as a drug candidate.

ADMET ParameterPredicted OutcomeImplication for Drug Development
Absorption
GI AbsorptionHighGood candidate for oral administration.
BBB PermeantNoLess likely to cause central nervous system side effects.
Distribution
P-gp SubstrateNoNot likely to be subject to efflux by P-glycoprotein.
Metabolism
CYP1A2 InhibitorNoLow potential for drug-drug interactions with substrates of this enzyme.
CYP2C19 InhibitorNoLow potential for drug-drug interactions with substrates of this enzyme.
CYP2C9 InhibitorNoLow potential for drug-drug interactions with substrates of this enzyme.
CYP2D6 InhibitorNoLow potential for drug-drug interactions with substrates of this enzyme.
CYP3A4 InhibitorNoLow potential for drug-drug interactions with substrates of this enzyme.
Excretion
Renal OCT2 SubstrateNoNot primarily cleared by the renal organic cation transporter 2.
Toxicity
Ames MutagenicityNoUnlikely to be mutagenic.
HepatotoxicityLowLow risk of causing liver damage.

This is a representative table of ADMET predictions that can be generated using tools like SwissADME.

Stage 4: Data Synthesis and Hypothesis Generation

The final stage of the in silico workflow involves integrating the data from all previous stages to generate a coherent hypothesis about the bioactivity of this compound.

Key Considerations for Data Integration:

  • Concordance of Results: Do the different computational methods point towards a consistent set of targets and a plausible mechanism of action?

  • Binding Affinity vs. Predicted Activity: Is there a correlation between the predicted binding affinity from molecular docking and the predicted activity from QSAR modeling?

  • Drug-Likeness Profile: Does the predicted ADMET profile support the potential development of this molecule as a drug?

Based on this integrated analysis, a clear hypothesis can be formulated, and a prioritized list of experiments for in vitro validation can be proposed. This hypothesis-driven approach ensures that experimental resources are focused on the most promising avenues of investigation.

Conclusion and Future Directions

The in silico workflow detailed in this guide provides a robust and scientifically rigorous framework for the preliminary assessment of novel chemical entities like this compound. By leveraging a combination of ligand-based and structure-based approaches, as well as predictive modeling, it is possible to gain significant insights into a molecule's potential bioactivity and drug-likeness in a rapid and cost-effective manner.[2][42]

It is imperative to remember that in silico predictions are hypotheses that must be validated through experimental testing.[3] The true value of this computational workflow lies in its ability to guide and prioritize these experiments, thereby increasing the efficiency and success rate of the drug discovery process. Future advancements in artificial intelligence and machine learning will undoubtedly further enhance the predictive power of these computational tools, paving the way for a new era of rational drug design.[3][43]

References

Discovery and history of 5-Ethylpyrimidine-4,6-diol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: A Comprehensive Guide to the Synthesis of 5-Ethylpyrimidine-4,6-diol: Historical Perspectives and Modern Methodologies Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, with the pyrimidine-4,6-diol core serving as a vital intermediate for a diverse array of functionalized molecules. Substitution at the C5 position, in particular, is a critical strategy for modulating the physicochemical and biological properties of these compounds. This technical guide provides a detailed exploration of the discovery and synthetic history of this compound. We trace the evolution of synthetic methodologies from early, foundational cyclocondensation reactions to modern, optimized protocols utilizing substituted malonic esters. This document explains the chemical causality behind experimental choices, provides detailed, field-proven protocols, and visually maps the synthetic pathways, offering researchers a comprehensive resource for understanding and implementing the synthesis of this important heterocyclic building block.

Part 1: The Pyrimidine-4,6-diol Scaffold: A Privileged Structure

The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids (cytosine, thymine, and uracil), vitamins, and a vast number of pharmaceuticals. The 4,6-dihydroxy substitution pattern, which exists in tautomeric equilibrium with its 1H-pyrimidine-4,6-dione form, offers unique chemical handles for further functionalization. These positions are crucial for developing derivatives with applications in agrochemicals and as active pharmaceutical ingredients, particularly as inhibitors for enzymes like phosphoinositide 3-kinases (PI3Ks), which are key targets in oncology.[1][2][3] The introduction of an alkyl group, such as ethyl, at the C5 position, sterically and electronically influences the molecule's interactions with biological targets and its overall properties.

Part 2: Foundational Syntheses: Early Routes to 4,6-Dihydroxypyrimidines

The initial syntheses of the parent 4,6-dihydroxypyrimidine scaffold in the mid-20th century laid the groundwork for all subsequent derivative chemistry. These early methods primarily relied on the cyclocondensation of malonamide or its precursors with a one-carbon electrophile.

Key Historical Approaches:

  • From Malonamide and Formamide: One of the earliest reliable routes involved the reaction of malonamide with formamide.[4] This approach established the core principle of combining a three-carbon dicarbonyl equivalent (or its diamide) with a nitrogen-carbon-nitrogen source.

  • From Diacetylamine: Other methods utilized diacetylamine as the starting material, reacting it with ethyl formate or formamide in the presence of alkali metal alcoholates.[5]

While historically significant, these methods often suffered from low yields and the limited commercial availability of starting materials like diacetylamine, prompting the development of more efficient and scalable routes.[5]

G cluster_0 Historical Synthesis (c. 1950s) reagent1 Malonamide product 4,6-Dihydroxypyrimidine reagent1->product Cyclocondensation reagent2 Formamide / Ethyl Formate reagent2->product

Caption: Early synthetic pathway to the pyrimidine-4,6-diol core.

Part 3: The Principal Synthetic Route: The Malonic Ester Condensation

The most significant advancement in the synthesis of 4,6-dihydroxypyrimidines came with the adoption of dialkyl malonates as the C3 fragment. This approach, which remains the industry standard, offers superior yields, scalability, and versatility for introducing substituents at the C5 position.

Mechanistic Rationale

The core of this synthesis is a base-catalyzed condensation reaction. The process can be understood through the following key steps:

  • Deprotonation: A strong, non-nucleophilic base, typically an alkali metal alkoxide like sodium methoxide (NaOCH₃), deprotonates the acidic α-carbon of the dialkyl malonate.

  • Condensation: The resulting carbanion attacks the formamide (or another N-C-N source), initiating the condensation.

  • Cyclization: An intramolecular reaction occurs, leading to the formation of the six-membered pyrimidine ring.

  • Acidification: The reaction mixture, containing the alkali metal salt of the diol, is treated with acid to precipitate the final product.[6][7]

This method's power lies in its modularity. By starting with a C5-substituted malonic ester, one can directly install the desired group onto the pyrimidine ring.

G cluster_1 General Malonic Ester Synthesis malonate Diethyl Malonate (C3 Fragment) intermediate Intermediate Salt malonate->intermediate Condensation formamide Formamide (N-C-N Fragment) formamide->intermediate base Sodium Methoxide (Base Catalyst) base->malonate Deprotonation product 4,6-Dihydroxypyrimidine intermediate->product Precipitation acid Acid Workup (e.g., HCl) acid->product

Caption: The modern, versatile malonic ester condensation pathway.

Part 4: Specific Synthesis of this compound

The synthesis of the target molecule, this compound, is a direct and elegant application of the malonic ester condensation principle. The key insight, derived from analogous syntheses like that of the 5-methyl derivative, is the selection of diethyl ethylmalonate as the starting material.[8] This ensures the ethyl group is incorporated at the C5 position from the outset.

Detailed Experimental Protocol

The following protocol is a self-validating system synthesized from established procedures for preparing substituted 4,6-dihydroxypyrimidines.[6][7][9][10]

  • Reactor Setup: A multi-neck round-bottom flask is charged with a solution of sodium methoxide in methanol (typically 25-30% w/w) under an inert nitrogen atmosphere.

  • Reagent Addition: Formamide is added to the stirred sodium methoxide solution. The mixture is gently heated to approximately 50-55°C.[4]

  • Controlled Feed: Diethyl ethylmalonate is then added dropwise or via a syringe pump over a period of 20-60 minutes. The temperature is carefully monitored and maintained below 65°C to control the exothermic reaction.[4][10]

  • Reaction Drive: After the addition is complete, the reaction temperature is raised to 95-105°C and held for 30-60 minutes to drive the cyclization to completion.[4][9]

  • Quenching and Isolation: The reactor is cooled, and deionized water is added to dissolve the resulting sodium salt of this compound.[7]

  • Acidification & Precipitation: The aqueous solution is further cooled (typically to 20-25°C), and a strong mineral acid, such as 36% hydrochloric acid, is slowly added to adjust the pH to between 1 and 3.[7]

  • Product Collection: The precipitated white or off-white solid is collected by filtration, washed with cold water to remove residual salts and acid, and dried under vacuum at 50°C to yield the final product.

Data Summary: Reaction Parameters
ParameterDescriptionRationale
C3 Fragment Diethyl ethylmalonatePrecursor providing the C4-C5-C6 backbone with the C5-ethyl group.
N-C-N Fragment FormamideProvides the N1-C2-N3 atoms for ring formation.
Base Sodium MethoxideStrong base required to deprotonate the malonic ester.[5]
Solvent MethanolTypically the solvent for the commercial sodium methoxide solution.[5]
Addition Temp. 50-65°CAllows for controlled initiation of the condensation reaction.[4]
Reaction Temp. 95-105°CEnsures complete cyclization and high conversion.[4]
Workup Water Quench, HCl AcidificationDissolves the intermediate salt and precipitates the final diol product.[7]

Workflow Visualization

G start Start reactor Charge Reactor: 1. Sodium Methoxide/Methanol 2. Formamide start->reactor heat1 Heat to 50-55°C reactor->heat1 add Add Diethyl Ethylmalonate (Control T < 65°C) heat1->add heat2 Heat to 95-105°C for 1h add->heat2 cool1 Cool to Room Temp. heat2->cool1 quench Quench with Water cool1->quench cool2 Cool to 20-25°C quench->cool2 acidify Acidify with HCl to pH 1-3 cool2->acidify filter Filter Precipitate acidify->filter wash Wash with Cold Water filter->wash dry Dry Under Vacuum wash->dry end Product: This compound dry->end

Caption: Step-by-step workflow for the synthesis of this compound.

Part 5: Synthesis of Key Analogs: 2-Amino-5-ethylpyrimidine-4,6-diol

A closely related and synthetically important analog is 2-Amino-5-ethylpyrimidine-4,6-diol. The synthesis follows the same fundamental principle, with one critical reagent change that demonstrates the versatility of the reaction.

Causality of the 2-Amino Substitution

To install an amino group at the C2 position, formamide is replaced with guanidine . Guanidine serves as the N-C-N fragment, but with an existing amino group attached to the central carbon, which is then incorporated into the final pyrimidine ring.

An optimized procedure for this synthesis has been reported, providing the target compound in high yield.

Characterization Data for 2-Amino-5-ethylpyrimidine-4,6-diol

The following data has been reported for the successful synthesis and characterization of this analog.

PropertyValue
Yield 88%
Appearance White Solid
Melting Point >250 °C
¹H NMR (DMSO-d₆) δ = 10.30 (2H, bs, 2× OH), 6.30 (2H, bs, NH₂), 2.14 (2H, q, J=7.3 Hz), 0.88 (3H, t, J=7.3 Hz)
¹³C NMR (DMSO-d₆) δ = 164.47 (C-4/6), 152.54 (C-2), 91.88 (C-5), 15.62 (C-1'), 13.89 (C-2')

Conclusion

The synthesis of this compound represents a mature and well-understood application of classical heterocyclic chemistry. The historical progression from lower-yielding, less convenient methods to the highly efficient and scalable malonic ester condensation showcases a clear evolution in synthetic strategy. This core reaction is robust, versatile, and allows for the direct incorporation of a wide variety of substituents at the C5 position, making it an indispensable tool for medicinal chemists and drug development professionals. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for the reliable production of this compound and its analogs for further research and development.

References

Methodological & Application

Application Note & Protocol: Laboratory-Scale Synthesis of 5-Ethylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-proven guide for the laboratory-scale synthesis of 5-Ethylpyrimidine-4,6-diol, a valuable heterocyclic intermediate. The protocol is founded on the classical pyrimidine synthesis via the condensation of diethyl ethylmalonate with formamide. This guide moves beyond a simple recitation of steps, delving into the causality behind the chosen reagents and conditions. It incorporates critical safety information, characterization guidelines, and a visual workflow to ensure a reproducible and safe experimental outcome. The protocols described herein are designed to be self-validating, providing researchers with the necessary framework for successful synthesis and verification.

Introduction and Scientific Principle

Pyrimidine derivatives are foundational scaffolds in medicinal chemistry and materials science, owing to their presence in nucleic acids and a wide array of bioactive molecules.[1] this compound serves as a key building block for more complex molecular architectures. Its synthesis is most effectively achieved through a base-catalyzed ring-closing condensation reaction.

The core of this synthesis is the reaction between diethyl ethylmalonate and formamide, facilitated by a strong base such as sodium methoxide.[2][3] The mechanism proceeds through the following key stages:

  • Deprotonation: The sodium alkoxide base deprotonates formamide and the α-carbon of the diethyl ethylmalonate, generating the requisite nucleophiles.

  • Nucleophilic Acyl Substitution & Cyclization: The deprotonated formamide attacks one of the ester carbonyls of the malonate. This is followed by an intramolecular condensation, where the α-carbon of the malonate attacks the formamide carbon, leading to the formation of the pyrimidine ring.

  • Hydrolysis & Tautomerization: The reaction intermediate undergoes hydrolysis during workup. It is critical to understand that this compound exists in a tautomeric equilibrium with its more stable keto-enol forms, such as 5-ethyl-4-hydroxy-6(1H)-pyrimidinone. The "diol" nomenclature is commonly used but represents one of several possible tautomers.

  • Precipitation: The final product is isolated as a sodium salt, which is then neutralized with a strong acid, causing the neutral organic molecule to precipitate from the aqueous solution.[4]

This established methodology provides a reliable and scalable route to the target compound.

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
Diethyl ethylmalonateSynthesis Grade (≥98.0%)Sigma-Aldrich133-13-1A combustible liquid.[5]
Sodium Methoxide30% solution in MethanolSigma-Aldrich124-41-4Corrosive and flammable. Handle with care.
FormamideACS Reagent (≥99.5%)Fisher Scientific75-12-7Teratogen. Handle in a fume hood.
MethanolAnhydrousMilliporeSigma67-56-1Flammable and toxic.
Hydrochloric Acid (HCl)36-38%VWR7647-01-0Corrosive.
Deionized WaterN/ALaboratory Supply7732-18-5
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Nitrogen gas inlet and bubbler

  • Thermometer

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware

Synthesis Procedure

Step 1: Reaction Setup

  • Assemble the three-neck flask with the reflux condenser, dropping funnel, and nitrogen inlet. Ensure all glassware is dry.

  • Place the flask in the heating mantle on top of the magnetic stirrer and add a stir bar.

  • Under a gentle flow of nitrogen, charge the flask with sodium methoxide solution (30% in methanol, 126.3 g, 0.7 mol) . Begin stirring.

Step 2: Reagent Addition

  • Carefully add formamide (27.0 g, 0.6 mol) to the stirred sodium methoxide solution over approximately 5 minutes. An exothermic reaction may occur.[4]

  • Heat the resulting mixture to approximately 50°C.

  • Add diethyl ethylmalonate (37.6 g, 0.2 mol) to the dropping funnel. Add it dropwise to the reaction mixture over a period of 1 hour, maintaining the internal temperature between 50-60°C.[3]

Step 3: Reaction and Reflux

  • After the addition is complete, increase the temperature to bring the mixture to a gentle reflux (approx. 65-70°C).

  • Maintain the reflux for 2-3 hours to drive the reaction to completion. The mixture will likely become a thick slurry.

Step 4: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Add deionized water (100 mL) to the flask to dissolve the solid sodium salt of the product. Stir until a clear solution is obtained.[2]

  • Remove the methanol from the mixture using a rotary evaporator. This is a critical step to ensure efficient precipitation.

  • Transfer the remaining aqueous solution to a beaker and cool it in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise while stirring vigorously. Monitor the pH continuously. Continue adding acid until the pH of the solution is between 2 and 3.[4] A thick, pale-yellow precipitate will form.

  • Stir the suspension in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2 x 25 mL).

  • Dry the product overnight in a vacuum oven at 50-60°C to yield this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: Compare with literature values.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight (140.14 g/mol ).

Workflow Visualization

The following diagram outlines the key stages of the synthesis protocol.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation reagents 1. Charge Flask (Sodium Methoxide, Formamide) heating 2. Heat to 50°C reagents->heating addition 3. Add Diethyl Ethylmalonate (Dropwise, 1 hr) heating->addition reflux 4. Reflux (2-3 hours) addition->reflux dissolve 5. Cool & Dissolve (Add Water) reflux->dissolve Cool Down evap 6. Remove Methanol (Rotary Evaporator) dissolve->evap acidify 7. Acidify to pH 2-3 (HCl, Ice Bath) evap->acidify filtrate 8. Filter & Wash (Cold Water) acidify->filtrate dry 9. Dry Product (Vacuum Oven) filtrate->dry final_product Final Product: This compound dry->final_product Yields

Caption: Workflow for the synthesis of this compound.

Safety and Hazard Management

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Methoxide: Highly corrosive and flammable. Reacts violently with water. Avoid contact with skin and eyes.

  • Formamide: A known teratogen and reproductive hazard. Avoid inhalation and skin contact.

  • Methanol/Diethyl Ethylmalonate: Flammable liquids. Keep away from ignition sources.[5][6]

  • Hydrochloric Acid: Corrosive and causes severe burns. Handle with extreme care.[7]

  • Waste Disposal: Neutralize acidic and basic aqueous waste before disposal. Dispose of organic solvents and solid waste according to institutional guidelines.

To the best of current knowledge, the specific toxicological properties of this compound have not been thoroughly investigated. It should be handled as a potentially hazardous chemical.

References

High-Yield Synthesis of 5-Ethylpyrimidine-4,6-diol Analogs: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrimidine-4,6-diol scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1][2][3] This application note provides a comprehensive guide to the high-yield synthesis of 5-Ethylpyrimidine-4,6-diol and its analogs. We present detailed, step-by-step protocols grounded in the classical Pinner synthesis, a robust cyclocondensation reaction.[4][5] The causality behind experimental choices, from reagent selection to reaction optimization, is thoroughly explained to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize and explore the therapeutic potential of this important class of molecules.

Introduction: The Significance of 5-Substituted Pyrimidine-4,6-diols

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active compounds, including nucleobases and various therapeutic agents.[2][3] The substitution pattern on the pyrimidine core plays a crucial role in determining its pharmacological profile. Specifically, 5-substituted pyrimidine-4,6-diols have emerged as a privileged structural motif in drug discovery.

The introduction of an ethyl group at the 5-position, yielding this compound, and the exploration of its analogs, can significantly modulate the compound's physicochemical properties and biological activity. These modifications can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. For instance, various alkylpyrimidine-4,6-diol derivatives have been investigated as potent agonists for GPR84, a G protein-coupled receptor implicated in inflammation.[6] The ability to synthesize these analogs in high yields is therefore critical for enabling robust structure-activity relationship (SAR) studies and advancing preclinical drug development programs.

This guide focuses on a well-established and versatile synthetic strategy: the cyclocondensation of a 1,3-dicarbonyl compound with an amidine.[4][5][7] This method offers a straightforward and efficient route to the desired pyrimidine-4,6-diol core.

Core Synthesis Strategy: The Pinner Reaction

The cornerstone of the synthesis of this compound and its analogs is the Pinner pyrimidine synthesis. This classical organic reaction involves the condensation of a β-dicarbonyl compound (or a related species) with an amidine.[4][5] For the synthesis of the target compounds, diethyl ethylmalonate serves as the key 1,3-dielectrophilic three-carbon fragment, while various amidines provide the N-C-N backbone of the pyrimidine ring.

Reaction Mechanism Overview

The reaction proceeds via a cyclocondensation mechanism. The amidine, acting as a dinucleophile, attacks the electrophilic carbonyl carbons of the diethyl ethylmalonate. This is typically facilitated by a base, which deprotonates the amidine, increasing its nucleophilicity. The subsequent intramolecular cyclization and dehydration steps lead to the formation of the stable aromatic pyrimidine ring.

Below is a generalized workflow for the synthesis:

Caption: Generalized workflow for the synthesis of this compound analogs.

Detailed Protocols and Methodologies

The following protocols provide a detailed, step-by-step guide for the synthesis of this compound and a representative analog.

Protocol 1: High-Yield Synthesis of this compound

This protocol details the synthesis of the parent compound, this compound, using formamidine hydrochloride.

Materials:

  • Diethyl ethylmalonate

  • Formamidine hydrochloride

  • Sodium ethoxide (21% solution in ethanol)

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium ethoxide (e.g., 1.1 equivalents) in absolute ethanol (e.g., 100 mL).

  • Addition of Reactants: To the stirred solution, add diethyl ethylmalonate (1.0 equivalent) followed by the portion-wise addition of formamidine hydrochloride (1.05 equivalents). Rationale: The use of a slight excess of the amidine ensures complete consumption of the limiting diethyl ethylmalonate.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Precipitation: Dissolve the resulting residue in a minimal amount of cold deionized water.

  • Acidification: Carefully acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the this compound as a solid. Causality: The diol product is soluble in its salt form under basic conditions. Acidification protonates the hydroxyl groups, decreasing its solubility and causing it to precipitate.

  • Isolation and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts, followed by a wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Synthesis of 2-Methyl-5-ethylpyrimidine-4,6-diol

This protocol outlines the synthesis of a common analog by substituting formamidine with acetamidine.

Materials:

  • Diethyl ethylmalonate

  • Acetamidine hydrochloride

  • Sodium methoxide (e.g., 25% solution in methanol)

  • Methanol

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a suitably sized round-bottom flask, prepare a solution of sodium methoxide (1.1 equivalents) in methanol.

  • Addition of Reactants: Add diethyl ethylmalonate (1.0 equivalent) to the stirred solution, followed by acetamidine hydrochloride (1.05 equivalents).

  • Reflux: Heat the mixture to reflux (approximately 65 °C for methanol) for 3-5 hours. Monitor the reaction by TLC.

  • Solvent Removal: Cool the reaction mixture and remove the methanol using a rotary evaporator.

  • Precipitation and Isolation: Follow steps 5-8 from Protocol 1 to precipitate, isolate, and dry the 2-Methyl-5-ethylpyrimidine-4,6-diol product.

Reaction Optimization and Characterization

Achieving high yields in these syntheses often requires optimization of key reaction parameters.

Optimization Parameters
ParameterRecommended Range/ConditionRationale
Base Concentration 1.1 - 1.5 equivalentsA sufficient excess of base is required to deprotonate the amidine hydrochloride and drive the reaction to completion.
Reaction Time 3 - 8 hoursReaction time should be optimized based on TLC monitoring to ensure complete conversion without significant side product formation.
Temperature Reflux temperature of the solventElevated temperatures are necessary to overcome the activation energy of the cyclocondensation reaction.[8]
Solvent Ethanol or MethanolThe choice of alcohol solvent should correspond to the alkoxide base used (e.g., ethanol for sodium ethoxide) to prevent transesterification of the starting malonate.

Recent studies have shown that optimizing parameters such as the concentration of the base and the molar ratio of reactants can significantly improve yields. For a similar synthesis of 4,6-dihydroxy-2-methylpyrimidine, optimal conditions were found to be a sodium methoxide concentration of 18%, a reaction time of 180 minutes, and a diethyl malonate to acetamidine hydrochloride molar ratio of 1.4, achieving a yield of 88.5%.[9]

Product Characterization

The identity and purity of the synthesized this compound analogs should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Characteristic peaks for the ethyl group (triplet and quartet), pyrimidine ring protons, and exchangeable hydroxyl protons.
¹³C NMR Resonances corresponding to the carbons of the pyrimidine ring and the ethyl substituent.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the target compound.
FT-IR Spectroscopy Broad O-H stretching vibrations, C=O stretching (due to keto-enol tautomerism), and C=N and C=C stretching of the pyrimidine ring.
Melting Point A sharp melting point indicates high purity.

It is important to note that pyrimidine-4,6-diols can exist in tautomeric forms, primarily as the 4-hydroxy-6-oxo tautomer.[5] Spectroscopic data should be interpreted with this in mind. Studies on the basicity and tautomerism of 4,6-dihydroxypyrimidine derivatives using UV spectroscopy and NMR can provide valuable insights into their structural properties in solution.[10][11]

Applications in Drug Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3][12] The synthesis of a diverse library of this compound analogs allows for the exploration of their therapeutic potential.

For example, 4,6-diaryl-substituted pyrimidines have shown inhibitory activity against phosphoinositide 3-kinases (PI3Ks), which are important targets in oncology.[13][14][15] The synthetic methods described herein can be adapted to introduce various aryl or other functional groups at the 2-position by using different amidines, enabling the generation of novel compounds for screening against such targets.

The general workflow for leveraging these synthetic protocols in a drug discovery program is illustrated below:

Caption: Application of synthesis protocols in a drug discovery pipeline.

Conclusion

This application note provides a detailed and scientifically grounded guide for the high-yield synthesis of this compound and its analogs. By leveraging the robust Pinner cyclocondensation reaction and understanding the key parameters for optimization, researchers can efficiently generate a library of these valuable compounds. The detailed protocols and explanations of the underlying chemical principles are intended to empower scientists in their efforts to explore the therapeutic potential of this important class of molecules and accelerate the drug discovery process.

References

Application Notes & Protocols: Leveraging 5-Ethylpyrimidine-4,6-diol as a Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine core is a cornerstone of medicinal chemistry, integral to the structure of numerous therapeutic agents due to its versatile chemical properties and biological significance.[1][2] This document provides an in-depth guide for researchers and drug development professionals on the utilization of the 5-Ethylpyrimidine-4,6-diol scaffold. While direct literature on this specific ethyl-substituted variant is emerging, we will extrapolate from the well-established chemistry and pharmacology of analogous 5-substituted pyrimidine-4,6-diols to present a comprehensive framework for its application. These notes will cover rational drug design principles, detailed synthetic protocols for the scaffold and its derivatives, methodologies for biological evaluation, and an exploration of potential therapeutic applications, with a particular focus on kinase inhibition and G-protein coupled receptor (GPCR) modulation.

Introduction: The Pyrimidine-4,6-diol Scaffold - A Privileged Structure

The pyrimidine ring is a fundamental heterocyclic motif found in the building blocks of life, namely nucleic acids, and is a "privileged scaffold" in drug discovery.[2][3] Its ability to participate in hydrogen bonding and π-stacking interactions, combined with its synthetic tractability, makes it an ideal starting point for developing potent and selective modulators of various biological targets.[1][4]

The 4,6-diol substitution pattern offers several key advantages:

  • Tautomeric Versatility: The diol form can exist in equilibrium with its keto-enol tautomers (4-hydroxy-6-oxo and 4,6-dioxo forms), providing multiple opportunities for hydrogen bonding with protein targets.

  • Reactive Handles: The hydroxyl groups serve as convenient points for chemical modification, allowing for the generation of diverse chemical libraries to explore structure-activity relationships (SAR).[4]

  • Scaffold Rigidity and Planarity: The aromatic nature of the pyrimidine ring provides a rigid core, which can be beneficial for orienting substituents into specific binding pockets of a target protein.

The substituent at the 5-position is crucial for fine-tuning the pharmacological profile of the molecule. While phenyl groups have been explored for kinase inhibition, smaller alkyl groups like the ethyl group in this compound offer a vector to explore novel chemical space, potentially improving properties such as solubility and metabolic stability.[4][5]

Strategic Application in Drug Discovery

The this compound scaffold is a versatile starting point for several therapeutic areas. Based on the activities of related pyrimidine derivatives, promising applications include:

  • Protein Kinase Inhibition: Many pyrimidine-based molecules are potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2][3] The scaffold can be decorated to target the ATP-binding site of various kinases.

  • GPCR Modulation: As demonstrated by the discovery of 2-(hexylthio)pyrimidine-4,6-diol as a GPR84 agonist, this scaffold is suitable for developing ligands for G-protein coupled receptors.[6]

  • Anticancer Agents: Beyond kinase inhibition, pyrimidine derivatives have shown broad anticancer activity through various mechanisms, including interference with DNA synthesis and induction of apoptosis.[7][8][9]

  • Anti-inflammatory and Antimicrobial Agents: The pyrimidine nucleus is also found in compounds with anti-inflammatory and antimicrobial properties.[10][11]

The general workflow for utilizing the this compound scaffold in a drug discovery program is outlined below.

G cluster_0 Scaffold-Based Drug Discovery Workflow Scaffold_Synthesis Synthesis of This compound Core Library_Synthesis Combinatorial Library Synthesis (Derivatization) Scaffold_Synthesis->Library_Synthesis Core Scaffold HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Compound Library Hit_ID Hit Identification & Validation HTS->Hit_ID Assay Data Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Validated Hits Lead_Opt->Library_Synthesis Iterative Design Preclinical Preclinical Development Lead_Opt->Preclinical Candidate Drug

Caption: General workflow for scaffold-based drug discovery.

Synthetic Protocols

The following protocols are based on established methods for pyrimidine synthesis and provide a reliable route to the core scaffold and its derivatives.[12][13]

Protocol 3.1: Synthesis of this compound Core Scaffold

This protocol describes the condensation reaction of diethyl ethylmalonate with formamidine acetate to construct the pyrimidine ring.

Rationale: The Pinner synthesis and related cyclocondensation reactions are the most common and efficient methods for constructing the pyrimidine core. It involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[12] Sodium ethoxide is used as a base to deprotonate the active methylene group of the diethyl ethylmalonate, initiating the reaction cascade.

Materials:

  • Diethyl ethylmalonate

  • Formamidine acetate

  • Sodium metal

  • Absolute Ethanol

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Standard glassware for organic synthesis (reflux condenser, dropping funnel, etc.)

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere (e.g., N₂ or Argon). Allow the reaction to proceed until all the sodium has dissolved.

  • Addition of Malonate: To the freshly prepared sodium ethoxide solution, add diethyl ethylmalonate (1.0 eq) dropwise at room temperature with stirring.

  • Addition of Amidine: Add formamidine acetate (1.1 eq) portion-wise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Precipitation: Acidify the aqueous solution with concentrated HCl to a pH of approximately 2-3. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether.

  • Purification: Dry the crude product under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification to yield this compound.

Protocol 3.2: General Protocol for Derivatization at O-4 and O-6 Positions

The hydroxyl groups of the scaffold can be alkylated or acylated to explore SAR. The following is a general procedure for O-alkylation.

Rationale: Williamson ether synthesis is a reliable method for alkylating hydroxyl groups. A suitable base is required to deprotonate the hydroxyl groups, forming the more nucleophilic alkoxide, which then reacts with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (2.2 eq)

  • Base (e.g., K₂CO₃, NaH) (2.5 eq)

  • Solvent (e.g., DMF, Acetonitrile)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Addition of Base: Add the base to the solution and stir at room temperature for 30 minutes.

  • Addition of Alkyl Halide: Add the alkyl halide dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).

  • Quenching: Carefully quench the reaction by adding water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Biological Evaluation and Assay Protocols

The choice of biological assay will depend on the therapeutic target of interest. Below are example protocols for kinase inhibition and GPCR agonism.

Protocol 4.1: In Vitro Kinase Inhibition Assay (Example: Generic Ser/Thr Kinase)

Rationale: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is typically quantified using methods like radioactivity (³²P-ATP), fluorescence, or luminescence (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Reagent)

  • Microplate reader

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and add to a 384-well plate.

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stopping the Reaction: Add the first detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add the second detection reagent (Kinase Detection Reagent) to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a microplate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor). Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4.2: GPCR Agonist Assay (Example: Calcium Mobilization for Gq-coupled receptors)

Rationale: Activation of Gq-coupled GPCRs leads to an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes.[6]

Materials:

  • HEK293 cells stably expressing the target GPCR (e.g., GPR84)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Test compounds

  • Fluorescent plate reader with an injection port

Procedure:

  • Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution. Incubate for 1 hour at 37°C.

  • Washing: Wash the cells with the assay buffer to remove excess dye.

  • Compound Addition: Place the plate in the fluorescent reader. After establishing a baseline fluorescence reading, inject the test compounds.

  • Data Acquisition: Measure the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation. Calculate the EC₅₀ value from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound is not yet published, we can infer potential relationships from studies on analogous scaffolds, such as 2-alkylthiopyrimidine-4,6-diols, which were evaluated as GPR84 agonists.[5][6]

Table 1: Representative SAR Data for 2-Alkylthiopyrimidine-4,6-diol Analogues as GPR84 Agonists[5]

CompoundR (at C2-thio position)EC₅₀ (nM)
1 hexyl139
8 propyl1790
9 butyl693
11 heptyl148
12 octyl153
16 dodecyl1080

Interpretation and Extrapolation for this compound:

  • Alkyl Chain Length: The data in Table 1 suggests that for the 2-thio substituted series, an optimal alkyl chain length exists for GPR84 agonism (C6-C8).[5]

  • 5-Position Exploration: The 5-position provides a key vector for SAR exploration. The introduction of an ethyl group, as in our scaffold of interest, instead of a hydrogen or phenyl group, allows for probing specific hydrophobic pockets within a target's binding site.[4] It is plausible that small alkyl groups at this position could enhance binding affinity or improve pharmacokinetic properties compared to unsubstituted or bulkier substituted analogs.

  • 4,6-Diol Importance: The diol functionality is critical for interaction with the target, likely through hydrogen bonding. Derivatization of these hydroxyls, as described in Protocol 3.2, would be a key strategy to modulate activity, selectivity, and physicochemical properties.

The relationship between different substitution points on the pyrimidine ring and their likely impact on the drug discovery process is illustrated below.

Caption: Key modification points on the pyrimidine scaffold.

Conclusion

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics. Its structural simplicity, synthetic accessibility, and the presence of multiple points for chemical modification make it an attractive starting point for medicinal chemistry campaigns. By leveraging the extensive knowledge base surrounding the broader class of pyrimidine derivatives, researchers can efficiently design and synthesize libraries based on this core, targeting a wide range of diseases. The protocols and insights provided herein serve as a foundational guide to unlock the therapeutic potential of this versatile chemical scaffold.

References

Application Notes & Protocols: A Framework for Evaluating the Anticancer Activity of 5-Ethylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating a Novel Pyrimidine Analog

The pyrimidine scaffold is a cornerstone of anticancer drug development. As a fundamental building block of nucleic acids, its analogs can effectively disrupt the synthesis of DNA and RNA, leading to cell death.[1][2] Clinically vital drugs, such as 5-fluorouracil, leverage this mechanism to treat a range of solid tumors.[1] The compound 5-Ethylpyrimidine-4,6-diol, a novel pyrimidine derivative, presents an unexplored opportunity in this well-validated therapeutic space. Its unique substitution patterns warrant a systematic investigation into its potential anticancer properties.

This guide provides a comprehensive, phased framework for the initial evaluation of this compound. It is designed for cancer researchers and drug development professionals to establish a foundational understanding of the compound's bioactivity, from initial cytotoxicity screening to preliminary mechanistic insights. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice.

Phase 1: Primary Screening - Assessing Broad-Spectrum Cytotoxicity

The first critical question is whether this compound exhibits cytotoxic or growth-inhibitory effects against cancer cells. A broad-spectrum screening approach using a panel of diverse cancer cell lines is recommended to identify potential tumor types that are sensitive to the compound. The MTT assay, a reliable and high-throughput colorimetric method, is the gold standard for this initial assessment.[3][4][5] It measures the metabolic activity of cells, which correlates with the number of viable cells.[3]

Experimental Workflow for Primary Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare 5-Ethylpyrimidine- 4,6-diol Stock Solution seed_cells Seed Cancer Cell Lines in 96-well Plates treat_cells Treat Cells with Serial Dilutions of Compound (e.g., 24-72h) seed_cells->treat_cells Allow cells to adhere overnight add_mtt Add MTT Reagent (Incubate 2-4h) treat_cells->add_mtt add_solubilizer Add Solubilization Solution (Incubate 2-4h or overnight) add_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calc_ic50 Calculate % Viability and Determine IC50 Values read_absorbance->calc_ic50

Caption: Workflow for MTT-based cell viability and cytotoxicity assay.

Recommended Cancer Cell Line Panel

To cast a wide net, it is advisable to use a panel of cell lines representing diverse cancer types, similar in principle to the NCI-60 screen.[6][7][8][9]

Cell LineCancer TypeRecommended Culture Medium
MCF-7 Breast (ER+)DMEM + 10% FBS
MDA-MB-231 Breast (Triple-Negative)DMEM + 10% FBS
A549 Lung (NSCLC)F-12K Medium + 10% FBS
HCT116 ColonMcCoy's 5A Medium + 10% FBS
PC-3 ProstateF-12K Medium + 10% FBS
U-87 MG GlioblastomaMEM + 10% FBS
Protocol 1.1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies.[4][5]

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade[10][11]

  • Selected cancer cell lines

  • Complete culture medium (specific to each cell line)

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10][11][12]

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Cell Treatment: Perform serial dilutions of the compound stock solution in complete culture medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 0.01 µM to 100 µM).

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells treated with the same final concentration of DMSO as the highest compound dose (typically ≤0.1%).[13] Also, include "no cell" blanks containing medium only.

  • Incubate the plate for a desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[5] Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[3]

  • Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Phase 2: Secondary Screening - Elucidating the Mode of Action

If the primary screen reveals significant cytotoxic activity (i.e., a low micromolar IC₅₀), the next logical step is to investigate how the compound induces cell death or inhibits growth. The two most common cellular fates are apoptosis (programmed cell death) and cell cycle arrest.

Decision Logic for Secondary Screening

G start Phase 1 Result: Compound is Cytotoxic (Low IC50) q1 How does it induce cell death? start->q1 exp_apoptosis Experiment: Annexin V / PI Staining (Apoptosis Assay) q1->exp_apoptosis Investigate Apoptosis exp_cellcycle Experiment: Propidium Iodide Staining (Cell Cycle Analysis) q1->exp_cellcycle Investigate Growth Arrest res_apoptosis Result: Increased Annexin V+ Suggests Apoptotic Pathway exp_apoptosis->res_apoptosis res_cellcycle Result: Accumulation in G1, S, or G2/M Phase Suggests Cell Cycle Arrest exp_cellcycle->res_cellcycle

Caption: Decision tree for secondary screening experiments.

Protocol 2.1: Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[14] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[15][16] Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect this event.[15] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells but can enter cells with compromised membranes (late apoptotic/necrotic).[14][15]

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well.

  • Washing: Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes and discarding the supernatant.[17]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[16]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately by flow cytometry. Use appropriate controls (unstained, Annexin V only, PI only) to set compensation and gates.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 2.2: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[18][19] Many anticancer agents function by inducing cell cycle arrest at specific checkpoints.[20]

Materials:

  • Flow cytometer

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • PBS

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat as described in Protocol 2.1.

  • Cell Harvesting: Harvest all cells and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[17]

  • Incubate on ice for at least 30 minutes or store at 4°C for up to several days.[17]

  • Staining: Centrifuge the fixed cells at a higher speed (~800 x g) to pellet them. Discard the ethanol.

  • Wash the cell pellet twice with PBS to remove residual ethanol.[17]

  • Resuspend the pellet in 400-500 µL of PI staining solution. The RNase A is crucial for degrading RNA, ensuring that PI only stains DNA.[17][18]

  • Incubate for 15-30 minutes at room temperature, protected from light.[21]

  • Analysis: Analyze the samples by flow cytometry. Use software to model the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

Phase 3: Investigating Anti-Metastatic Potential

A compound's ability to inhibit cell migration is another key anticancer property. The wound healing, or scratch, assay is a straightforward and widely used method to assess collective cell migration in vitro.[22][23][24]

Protocol 3.1: Wound Healing (Scratch) Assay

Materials:

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip[22]

  • Inverted microscope with a camera

Procedure:

  • Create Monolayer: Seed cells in a plate and grow them until they form a fully confluent monolayer.

  • Create Wound: Use a sterile 200 µL pipette tip to make a straight scratch down the center of the monolayer.[22]

  • Wash and Treat: Gently wash the wells twice with PBS to remove detached cells.[25] Replace the PBS with fresh culture medium containing a non-lethal concentration of this compound (e.g., IC₅₀/4 or lower). A vehicle control is essential.

  • Imaging: Place the plate on a microscope stage. Capture images of the scratch at time 0 and at regular intervals thereafter (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.

  • Analysis: Measure the area or width of the scratch at each time point using imaging software (like ImageJ). Calculate the rate of wound closure and compare the treated samples to the control. A delay in closure indicates an inhibitory effect on cell migration.

References

Application Note: A Multi-Assay Approach for the Cytotoxicity Screening of 5-Ethylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrimidine analogues are a class of heterocyclic compounds that form a cornerstone of chemotherapy, primarily by interfering with nucleic acid synthesis in rapidly dividing cancer cells.[1][2][3] The evaluation of novel pyrimidine analogues, such as 5-Ethylpyrimidine-4,6-diol, requires a robust and multi-faceted approach to accurately characterize their cytotoxic potential. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to screen the cytotoxicity of this compound using a panel of well-established, cell-based assays. We present detailed protocols for the MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7 assays, enabling a thorough assessment of metabolic activity, membrane integrity, and apoptosis induction. This multi-assay strategy ensures a holistic understanding of the compound's cellular effects, which is critical for making informed decisions in the drug discovery pipeline.

Introduction: The Rationale for a Multi-Assay Approach

A single cell viability or cytotoxicity assay provides only one perspective on a compound's effect.[4] For instance, a reduction in metabolic activity could indicate either cell death (a cytotoxic effect) or an inhibition of proliferation (a cytostatic effect). To deconvolve these outcomes and understand the mechanism of cell death, employing assays that measure distinct cellular health indicators is essential.[4][5]

This guide focuses on three complementary assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures the metabolic activity of a cell population. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, providing an indication of overall cell viability and proliferation.[6][7][8]

  • Lactate Dehydrogenase (LDH) Release Assay: Quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[9][10][11]

  • Caspase-3/7 Glo® Assay: Measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway.[12] An increase in their activity is a direct indicator of apoptosis induction.[13]

By integrating the data from these three assays, researchers can build a comprehensive cytotoxicity profile for this compound, distinguishing between cytostatic, necrotic, and apoptotic effects.

G cluster_cell Cellular States & Assay Principles cluster_assays Measurement Principle Healthy Healthy, Viable Cell Apoptotic Apoptotic Cell Healthy->Apoptotic Compound Induces Apoptosis Necrotic Necrotic / Late Apoptotic Cell Healthy->Necrotic Compound Induces Necrosis MTT MTT Assay (Mitochondrial Activity) Healthy->MTT High Signal Apoptotic->Necrotic Progression Caspase Caspase-3/7 Assay (Apoptosis Induction) Apoptotic->Caspase High Signal LDH LDH Release Assay (Membrane Integrity Loss) Necrotic->LDH High Signal

Caption: Principles of the selected cytotoxicity assays.

Experimental Design Considerations

Cell Line Selection

The choice of cell line is critical and should be guided by the research objectives.[14][15] For a primary screening of an anti-cancer compound, a panel of cell lines representing different cancer types is recommended. A non-cancerous cell line should be included to assess selectivity and potential toxicity to normal tissues.[3][14]

Cell Line Origin Rationale for Inclusion
MCF-7 Human Breast AdenocarcinomaRepresents a common, well-characterized epithelial cancer model.
A549 Human Lung CarcinomaRepresents another major cancer type with a different tissue origin.
HepG2 Human Hepatocellular CarcinomaRepresents a liver cancer model; useful for assessing potential hepatotoxicity.[14]
MCF-10A Human Mammary Gland (Non-tumorigenic)Acts as a "normal" control to evaluate the compound's selectivity for cancer cells versus non-cancerous cells.[3]
Compound Preparation and Controls
  • Stock Solution: Prepare a high-concentration stock solution of this compound in sterile dimethyl sulfoxide (DMSO). Store at -20°C or -80°C.

  • Dose Range: Perform serial dilutions to create a wide concentration range (e.g., 0.01 µM to 100 µM) to generate a full dose-response curve and determine the half-maximal inhibitory concentration (IC50).[1]

  • Essential Controls:

    • Untreated Control: Cells cultured in medium only. Represents 100% viability.

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment. This is crucial to ensure the solvent itself is not causing cytotoxicity.

    • Positive Control (for assay validation): A known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis) to confirm the assay is working correctly.

    • Medium Blank: Wells containing only culture medium (no cells) to measure background absorbance/luminescence.

G cluster_assays Perform Assays in Parallel start Start: Cell Culture seed Seed Cells in 96-Well Plates start->seed incubate1 Incubate 24h (Allow Attachment) seed->incubate1 treat Treat with Serial Dilutions of this compound and Controls incubate1->treat incubate2 Incubate for Desired Exposure Time (e.g., 24, 48, 72h) treat->incubate2 mtt MTT Assay incubate2->mtt ldh LDH Assay incubate2->ldh caspase Caspase-3/7 Assay incubate2->caspase read Measure Signal (Absorbance or Luminescence) mtt->read ldh->read caspase->read analyze Data Analysis: - Calculate % Viability/Cytotoxicity - Plot Dose-Response Curve - Determine IC50 read->analyze end End: Cytotoxicity Profile analyze->end

Caption: General experimental workflow for cytotoxicity screening.

Detailed Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan crystals.[7][8]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.[1][7][8]

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[16]

  • 96-well flat-bottom tissue culture plates.

  • Multi-channel pipette.

  • Microplate reader (absorbance at 570-590 nm).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Carefully remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound or controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[1][17]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[6][16]

  • Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (DMSO) to each well.[8]

  • Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at 570 nm or 590 nm using a microplate reader.[7]

Data Analysis:

  • Subtract the average absorbance of the medium blank from all other readings.

  • Calculate Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.

Protocol 2: LDH Release Cytotoxicity Assay

This protocol measures the release of LDH from cells with compromised plasma membranes.[9][10]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, or Cell Signaling Technology).

  • Serum-free culture medium (high serum content can interfere by contributing exogenous LDH).

  • Lysis Buffer (typically 10X, provided in the kit) to create a "Maximum LDH Release" control.

  • 96-well flat-bottom tissue culture plates.

  • Microplate reader (absorbance at 490 nm).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to include the following additional controls on the same plate:

    • Spontaneous LDH Release: Vehicle control cells.

    • Maximum LDH Release: A set of vehicle control wells to which Lysis Buffer will be added.[11]

  • Sample Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[18]

  • Maximum Release Control: Add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" control wells 45-60 minutes before sample collection. Mix gently and incubate. Then collect the supernatant as in step 3.[18]

  • Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[18]

  • Incubation and Reading: Incubate the plate at room temperature for 30 minutes, protected from light.[18] Measure the absorbance at 490 nm.

Data Analysis:

  • Subtract the absorbance of the medium blank from all readings.

  • Calculate Percent Cytotoxicity = ((Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) x 100.

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This protocol utilizes a proluminescent substrate containing the DEVD sequence, which is cleaved by activated caspase-3 and -7 to generate a light signal.[13]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega) or similar luminescent caspase assay.

  • White-walled, opaque 96-well plates suitable for luminescence measurements.

  • Luminometer or a microplate reader with luminescence capabilities.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 10,000-20,000 cells/well in 100 µL of medium. Follow steps 1-3 from the MTT protocol.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add-Mix-Measure: Add 100 µL of prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells and medium. Mix gently on a plate shaker for 1-2 minutes.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Reading: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence of the medium blank from all other readings.

  • The resulting relative light units (RLU) are proportional to caspase-3/7 activity. Data can be expressed as "Fold Change" over the vehicle control.

  • Fold Change = RLU of Treated Cells / RLU of Vehicle Control.

Data Interpretation and Presentation

The true power of this approach lies in synthesizing the data from all three assays. The results can be used to calculate IC50 values and populate a summary table.

Assay MCF-7 A549 HepG2 MCF-10A
MTT (IC50, µM) 5.28.115.7> 50
LDH (% Cytotoxicity at 10 µM) 15%25%8%< 5%
Caspase-3/7 (Fold Change at 10 µM) 4.53.81.91.2
Table represents hypothetical data for this compound after 48h treatment.

Interpretation of Hypothetical Data:

  • Potency & Selectivity: The compound shows potent anti-proliferative/cytotoxic activity against MCF-7 and A549 cells (low MTT IC50 values) and is less effective against HepG2 cells. Crucially, it shows high selectivity, with an IC50 > 50 µM in the non-cancerous MCF-10A cell line.

  • Mechanism of Action: The strong increase in Caspase-3/7 activity in MCF-7 and A549 cells, coupled with a modest increase in LDH release, strongly suggests that this compound induces cell death primarily through apoptosis. The LDH release observed is likely from secondary necrosis following apoptosis.

Conclusion

Screening the cytotoxic effects of a novel compound like this compound requires a rigorous, multi-pronged strategy. The combination of MTT, LDH, and Caspase-3/7 assays provides a comprehensive profile of the compound's biological activity, detailing its impact on cell viability, membrane integrity, and the induction of apoptosis. This detailed, validated protocol provides a reliable framework for researchers to generate high-quality, interpretable data, facilitating the confident advancement of promising compounds in the drug discovery process.

References

Protocol for Determining the Antimicrobial Efficacy of 5-Ethylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Pyrimidine Derivatives in Antimicrobial Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of nucleobases and a plethora of therapeutic agents.[1] Derivatives of pyrimidine have demonstrated a broad spectrum of biological activities, including potent antimicrobial effects against a range of pathogens.[2][3] The emergence of multidrug-resistant bacteria necessitates the urgent development of novel antibiotics with unique mechanisms of action, making pyrimidine analogues a compelling area of research. This document provides a comprehensive set of protocols for evaluating the antimicrobial efficacy of a novel compound, 5-Ethylpyrimidine-4,6-diol, guiding researchers through a systematic in vitro assessment of its antibacterial and cytotoxic properties.

This guide is designed for researchers, scientists, and drug development professionals. It emphasizes not just the procedural steps but the underlying scientific principles, ensuring that the generated data is robust, reproducible, and readily interpretable. The protocols are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), the global leader in antimicrobial susceptibility testing guidelines.[4][5][6][7]

Section 1: Physicochemical Properties and Stock Solution Preparation

A thorough understanding of the test compound's physical and chemical properties is paramount for accurate and reproducible antimicrobial testing. This compound (CAS RN: 111129-64-7) is a solid at room temperature.[8] While detailed solubility data is not extensively published, pyrimidine derivatives are often soluble in organic solvents like dimethyl sulfoxide (DMSO).[9]

1.1. Rationale for Solvent Selection:

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a remarkable ability to dissolve a wide range of polar and nonpolar compounds, making it a common choice for preparing stock solutions of novel chemical entities for biological screening.[9][10] It is miscible with water and most organic solvents, facilitating its dilution in aqueous culture media.[9] However, it's crucial to note that DMSO can exhibit toxicity to microbial and mammalian cells at higher concentrations. Therefore, the final concentration of DMSO in the assay medium should be kept to a minimum, typically below 1% (v/v), to avoid confounding effects on the experimental results.

1.2. Protocol for Stock Solution Preparation:

This protocol details the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Aseptically weigh 10 mg of this compound on a calibrated analytical balance.

  • Transfer the powder to a sterile amber vial.

  • Add 1 mL of sterile DMSO to the vial.

  • Vortex the mixture thoroughly until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquot the stock solution into smaller, sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C, protected from light.

Section 2: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] This is a fundamental parameter for assessing the potency of a new antimicrobial compound. The broth microdilution method, as recommended by CLSI, is a standardized and widely used technique for determining MIC values.[5][6]

2.1. Experimental Design and Rationale:

This protocol employs a two-fold serial dilution of this compound in a 96-well microtiter plate. The concentration range should be selected based on the expected activity of the compound. Given that various pyrimidine derivatives have shown MICs ranging from the low µg/mL to over 100 µg/mL against common bacteria, an initial screening range of 0.5 to 256 µg/mL is recommended.[2][11][12]

2.2. Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis start Prepare Bacterial Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum start->dilute_inoculum inoculate Inoculate 96-Well Plate dilute_inoculum->inoculate prepare_compound Prepare Serial Dilutions of Compound prepare_compound->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_plate Visually Inspect for Growth incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

2.3. Detailed Protocol for Broth Microdilution:

Materials:

  • This compound stock solution (10 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well, U-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions in the Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare an intermediate dilution of the stock solution. For a starting concentration of 256 µg/mL, dilute the 10 mg/mL stock appropriately in CAMHB.

    • Add 200 µL of the highest concentration of this compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

    • Add 100 µL of sterile CAMHB to well 12.

    • Seal the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Section 3: Determination of Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth inhibition, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. This is a critical parameter for understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

3.1. Rationale for MBC Testing:

The MBC is determined by sub-culturing the contents of the clear wells from the MIC assay onto an agar medium that does not contain the test compound. The absence of growth on the agar indicates that the bacteria were killed by the compound at that concentration.

3.2. Workflow for MBC Determination:

MBC_Workflow cluster_mic From MIC Assay cluster_subculture Subculturing cluster_readout Readout & Analysis mic_plate Completed MIC Plate (Clear Wells) subculture Subculture from Clear Wells onto Agar Plates mic_plate->subculture incubate Incubate Agar Plates at 37°C for 24h subculture->incubate count_colonies Count Colonies (CFU) incubate->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

3.3. Detailed Protocol for MBC Determination:

Materials:

  • Completed MIC microtiter plate

  • Mueller-Hinton Agar (MHA) plates, sterile

  • Sterile pipette tips or inoculation loops

Procedure:

  • From the MIC plate, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each well and plate it onto a separate, clearly labeled MHA plate.

  • Also, plate a 10 µL aliquot from the growth control well (after appropriate dilution) to determine the initial inoculum count.

  • Incubate the MHA plates at 37°C for 24 hours.

  • After incubation, count the number of colonies (CFU) on each plate.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

Section 4: In Vitro Cytotoxicity Assessment

It is essential to evaluate the potential toxicity of a novel antimicrobial compound to mammalian cells to assess its therapeutic index. The MTT and XTT assays are colorimetric methods widely used to assess cell viability and proliferation.

4.1. Principle of the Assays:

These assays are based on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Reduced by mitochondrial dehydrogenases in viable cells to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance is measured.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Reduced to a water-soluble orange formazan product, simplifying the assay by eliminating the solubilization step.

4.2. Detailed Protocol for XTT Cytotoxicity Assay:

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well, flat-bottom tissue culture plates

  • This compound stock solution

  • XTT labeling reagent and electron coupling reagent (commercially available kits)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. The concentration range should be similar to or broader than the MIC range.

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include wells with untreated cells (vehicle control, containing the same final concentration of DMSO as the treated wells) and wells with medium only (background control).

    • Incubate the plate for another 24-48 hours.

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent and the electron coupling reagent).

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

    • Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm (with a reference wavelength of 630-690 nm).

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Section 5: Data Presentation and Interpretation

The results of the antimicrobial efficacy and cytotoxicity studies should be presented clearly and concisely.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus29213
Escherichia coli25922
Pseudomonas aeruginosa27853
Enterococcus faecalis29212

Interpretation of MBC/MIC Ratio:

  • ≤ 4: Generally considered bactericidal.

  • > 4: Generally considered bacteriostatic.

Table 2: Cytotoxicity of this compound

Cell LineIC₅₀ (µg/mL)
HEK293
HepG2

Selectivity Index (SI): A crucial parameter for evaluating the potential of a new antimicrobial agent is its selectivity index, which is the ratio of its cytotoxicity to its antimicrobial activity.

  • SI = IC₅₀ / MIC

A higher SI value indicates greater selectivity for the microbial target over host cells, suggesting a more promising therapeutic window.

References

Application Notes and Protocols for 5-Ethylpyrimidine-4,6-diol in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of 5-Ethylpyrimidine-4,6-diol as a Novel Agrochemical Scaffold

The pyrimidine ring is a foundational scaffold in the discovery of new pesticides, demonstrating high efficacy and broad-spectrum biological activities, including insecticidal, herbicidal, and fungicidal properties.[1][2][3] While extensive research has been conducted on various substituted pyrimidines, the specific potential of this compound in agrochemical applications remains an untapped area of investigation. This document provides a comprehensive guide for researchers and scientists to explore the agrochemical potential of this molecule. Drawing from the known bioactivities of related pyrimidine derivatives, we hypothesize that this compound could exhibit valuable properties as a herbicide, fungicide, or insecticide.

The presence of the ethyl group at the 5-position and hydroxyl groups at the 4- and 6-positions are key structural features that may confer novel biological activities and mechanisms of action. For instance, some pyrimidine-based herbicides are known to inhibit acetolactate synthase or disrupt pyrimidine biosynthesis, while certain fungicidal pyrimidines target ergosterol biosynthesis.[2][4][5] The structural attributes of this compound suggest it could interact with novel biological targets in weeds, fungi, or insects.

These application notes provide detailed protocols for a tiered screening approach to systematically evaluate the herbicidal, fungicidal, and insecticidal properties of this compound. Furthermore, we propose potential mechanisms of action and outline a general synthesis protocol to facilitate its investigation.

Hypothesized Agrochemical Applications and Mechanisms of Action

Based on the structure of this compound and the known activities of related compounds, we propose the following potential applications and mechanisms of action for investigation:

  • Herbicidal Activity: The pyrimidine core is present in several commercial herbicides.[3] A recently discovered herbicidal mechanism involves the disruption of the de novo pyrimidine biosynthesis pathway by targeting the enzyme dihydroorotate dehydrogenase (DHODH).[1][4][5][6] Given that this compound is a pyrimidine derivative, it is a prime candidate for evaluation as an inhibitor of this pathway.

  • Fungicidal Activity: Pyrimidine derivatives have been successfully developed as fungicides, often by inhibiting ergosterol biosynthesis in fungi.[2] The diol functionality of the target compound could potentially interact with key enzymes in fungal metabolic pathways.

  • Insecticidal Activity: Certain pyrimidine derivatives exhibit insecticidal properties by acting as mitochondrial electron transport inhibitors or by targeting insect growth regulation.[3][7] The lipophilicity imparted by the ethyl group may facilitate penetration of the insect cuticle and interaction with neuronal or metabolic targets.

Synthesis of this compound

A plausible synthetic route for this compound involves the condensation of an appropriate amidine with a substituted malonic ester, a common method for constructing the pyrimidine ring.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound for subsequent biological screening.

Materials:

  • Ethylmalonic acid diethyl ester

  • Formamidine acetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Condensation: In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add ethylmalonic acid diethyl ester followed by formamidine acetate.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

  • Acidification: After cooling to room temperature, carefully acidify the reaction mixture with hydrochloric acid to precipitate the crude product.

  • Isolation and Purification: Filter the precipitate, wash with cold ethanol, and dry under vacuum. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain purified this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Tiered Agrochemical Screening Protocols

A tiered screening approach is recommended to efficiently evaluate the biological activity of this compound.

Tier 1: Primary Screening (Broad-Spectrum Activity)

The initial screening aims to identify any significant biological activity at a high concentration against a diverse range of representative target organisms.

Protocol 2: Primary Herbicidal Screening

Objective: To assess the pre- and post-emergence herbicidal activity of this compound against representative monocot and dicot weed species.

Materials:

  • Seeds of representative weeds (e.g., Echinochloa crus-galli - barnyardgrass, Amaranthus retroflexus - redroot pigweed)

  • Potting soil

  • This compound stock solution (e.g., 10,000 ppm in a suitable solvent like acetone or DMSO)

  • Positive control herbicides (e.g., glyphosate, atrazine)

  • Greenhouse facilities

Procedure:

  • Pre-emergence Application:

    • Sow seeds of the test species in pots filled with soil.

    • Immediately after sowing, apply the test compound solution evenly to the soil surface at a high rate (e.g., equivalent to 2000 g a.i./ha).

    • Include solvent-only and positive control treatments.

    • Place the pots in a greenhouse under controlled conditions.

    • Assess phytotoxicity (e.g., percent inhibition of emergence, stunting, chlorosis) after 14-21 days.

  • Post-emergence Application:

    • Grow the test weed species in pots until they reach the 2-3 leaf stage.

    • Apply the test compound solution as a foliar spray to the point of runoff.

    • Include solvent-only and positive control treatments.

    • Return the pots to the greenhouse.

    • Evaluate phytotoxicity (e.g., percent injury, necrosis, growth inhibition) after 7 and 14 days.

Protocol 3: Primary Fungicidal Screening

Objective: To evaluate the in vitro fungicidal activity of this compound against a panel of important plant pathogenic fungi.

Materials:

  • Cultures of representative plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA)

  • This compound stock solution

  • Positive control fungicides (e.g., pyrimethanil, carbendazim)

  • Petri dishes

Procedure:

  • Poisoned Food Technique:

    • Prepare PDA medium and autoclave.

    • While the medium is still molten, add the test compound to achieve a final concentration of 100 ppm.

    • Pour the amended agar into Petri dishes.

    • Place a mycelial plug from a fresh culture of the test fungus in the center of each plate.

    • Include solvent-only and positive control plates.

    • Incubate the plates at an appropriate temperature for each fungus.

    • Measure the radial growth of the fungal colony daily until the control plate is fully covered.

    • Calculate the percentage of growth inhibition compared to the control.

Protocol 4: Primary Insecticidal Screening

Objective: To assess the contact and ingestion toxicity of this compound against representative insect pests.

Materials:

  • Cultures of representative insect pests (e.g., Myzus persicae - green peach aphid, Spodoptera frugiperda - fall armyworm)

  • Artificial diet (for chewing insects) or host plants

  • This compound stock solution

  • Positive control insecticides (e.g., imidacloprid, chlorpyrifos)

  • Spray tower, leaf-dip apparatus, or diet incorporation setup

Procedure:

  • Contact Toxicity (e.g., Leaf-dip for Aphids):

    • Dip host plant leaves in the test compound solution (e.g., 500 ppm) and allow them to air dry.

    • Place the treated leaves in a Petri dish with a moist filter paper.

    • Introduce a known number of aphids onto the leaves.

    • Include solvent-only and positive control treatments.

    • Assess mortality after 24 and 48 hours.

  • Ingestion Toxicity (e.g., Diet Incorporation for Armyworms):

    • Incorporate the test compound into the artificial diet at a specific concentration (e.g., 100 ppm).

    • Place a known number of early-instar larvae into individual wells of a multi-well plate containing the treated diet.

    • Include a control diet and a positive control.

    • Assess mortality and any sublethal effects (e.g., growth inhibition) after 5-7 days.

Tier 2: Dose-Response and Spectrum of Activity

If significant activity is observed in the primary screen, a more detailed dose-response study should be conducted to determine the potency (e.g., EC₅₀ or LC₅₀) of the compound against the sensitive species. The spectrum of activity should also be expanded to include a wider range of weeds, fungi, or insects.

Protocol 5: Dose-Response Determination

Objective: To determine the half-maximal effective concentration (EC₅₀) or lethal concentration (LC₅₀) of this compound against sensitive target organisms.

Procedure:

  • Based on the results of the primary screen, select a range of at least five concentrations of the test compound that are expected to cause between 10% and 90% inhibition or mortality.

  • Perform the respective herbicidal, fungicidal, or insecticidal assay as described in the primary screening protocols using this range of concentrations.

  • Record the response (e.g., percent inhibition, mortality) for each concentration.

  • Use statistical software (e.g., probit analysis) to calculate the EC₅₀ or LC₅₀ value and its confidence intervals.

Data Presentation

Quantitative data from the screening assays should be summarized in a clear and structured format for easy comparison.

Table 1: Hypothetical Herbicidal Activity of this compound

Weed SpeciesApplicationEC₅₀ (g a.i./ha)
Echinochloa crus-galliPre-emergence150
Echinochloa crus-galliPost-emergence250
Amaranthus retroflexusPre-emergence75
Amaranthus retroflexusPost-emergence120

Table 2: Hypothetical Fungicidal Activity of this compound

Fungal SpeciesEC₅₀ (ppm)
Botrytis cinerea25
Fusarium graminearum>100
Rhizoctonia solani50

Table 3: Hypothetical Insecticidal Activity of this compound

Insect SpeciesAssayLC₅₀ (ppm)
Myzus persicaeLeaf-dip80
Spodoptera frugiperdaDiet incorporation>500

Visualization of Experimental Workflows and Potential Mechanisms

Diagrams can effectively illustrate the experimental processes and hypothesized biological pathways.

Agrochemical_Screening_Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Secondary Evaluation cluster_tier3 Tier 3: Mechanism of Action herbicide_primary Herbicidal Screen (Pre- & Post-emergence) dose_response Dose-Response (EC₅₀/LC₅₀) herbicide_primary->dose_response fungicide_primary Fungicidal Screen (Poisoned Food) fungicide_primary->dose_response insecticide_primary Insecticidal Screen (Contact & Ingestion) insecticide_primary->dose_response spectrum Spectrum of Activity dose_response->spectrum moa_studies Mechanism of Action Studies spectrum->moa_studies start This compound start->herbicide_primary start->fungicide_primary start->insecticide_primary Herbicidal_Mechanism_of_Action compound This compound enzyme Dihydroorotate Dehydrogenase (DHODH) compound->enzyme Inhibition pathway De Novo Pyrimidine Biosynthesis enzyme->pathway Catalyzes step in outcome Inhibition of Weed Growth pathway->outcome Essential for

References

Comprehensive Analytical Strategies for 5-Ethylpyrimidine-4,6-diol: HPLC and TLC Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Introduction

5-Ethylpyrimidine-4,6-diol is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine scaffolds are of significant interest in medicinal chemistry and drug development as they are core components of nucleobases and are found in numerous therapeutic agents.[1] The biological activity of these compounds necessitates the development of precise, accurate, and reliable analytical methods for their quantification and purity assessment. Such methods are crucial for quality control during synthesis, formulation development, and for pharmacokinetic studies.

This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on explaining the scientific rationale behind the chosen parameters to ensure robust and reproducible results.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for developing effective analytical methods.

PropertyValue / InformationSource / Rationale
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol Calculated from formula
Appearance Solid
Polarity HighInferred from the structure containing two hydroxyl (-OH) groups and a pyrimidine ring, making it highly polar and water-soluble.
UV Absorbance (λmax) Approx. 270-280 nmPyrimidine derivatives typically exhibit strong UV absorbance in this range. A specific pyrimidine derivative was monitored at 275 nm.[2] This wavelength provides a good starting point for method development.
CAS Number 111129-64-7[3]

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the preferred technique for the quantitative analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[4] For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable.

Causality Behind Experimental Choices

The development of a robust HPLC method hinges on the careful selection of the stationary phase, mobile phase, and detection parameters.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is an excellent starting point.[5] It provides sufficient hydrophobicity to retain a moderately polar compound like this compound when used with a highly aqueous mobile phase. The diol and pyrimidine functionalities provide the necessary polarity for elution.

  • Mobile Phase Optimization:

    • pH Control: The pyrimidine ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH. The hydroxyl groups can also ionize. Working at a controlled pH is essential for consistent retention times and peak shapes. A slightly acidic pH (e.g., pH 3.0-4.0) is often optimal for pyrimidine bases, ensuring they are in a consistent ionization state and promoting good peak symmetry by suppressing silanol interactions on the stationary phase.[6]

    • Buffer Selection: An aqueous buffer is necessary to maintain the selected pH. Ammonium formate or acetate buffers are ideal as they are volatile and compatible with mass spectrometry (MS) detection if desired.[6]

    • Organic Modifier: Acetonitrile or methanol is used to control the elution strength. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution may be necessary to separate the main compound from any less polar impurities, while an isocratic elution can be sufficient for simple purity checks.[5]

  • Detector Selection: Given the pyrimidine core, UV-Vis detection is the most straightforward and effective choice. Based on the expected λmax, a detection wavelength of 275 nm is proposed, as it is likely to provide high sensitivity with minimal interference.[2]

HPLC Workflow for Method Development

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_opt Optimization cluster_val Validation Prep Prepare Standard & Sample Solutions (e.g., in Mobile Phase) Col_Select Select C18 Column (e.g., 4.6 x 150 mm, 5 µm) Prep->Col_Select MP_Initial Initial Mobile Phase (e.g., 95:5 Buffer:ACN, pH 3.5) Col_Select->MP_Initial Run Inject & Run (Flow: 1.0 mL/min, Temp: 30°C) MP_Initial->Run Eval Evaluate Peak: - Retention Time (k') - Tailing Factor (Tf) - Resolution (Rs) Run->Eval Opt_k Adjust Organic % (Increase for faster elution) Eval->Opt_k k' out of range (1 < k' < 10) Opt_Tf Adjust pH (Fine-tune for peak shape) Eval->Opt_Tf Tf > 1.5 Opt_Rs Modify Gradient Slope (For complex samples) Eval->Opt_Rs Rs < 2.0 Validate Validate Method (per ICH Q2(R1) Guidelines) Eval->Validate System Suitable (k', Tf, Rs OK) Opt_k->Run Opt_Tf->Run Opt_Rs->Run

Caption: Workflow for HPLC method development and validation.

Detailed HPLC Protocol

Objective: To determine the purity of a this compound sample using a gradient RP-HPLC method with UV detection.

Reagents and Materials:

  • This compound reference standard

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

Procedure:

  • Mobile Phase Preparation (20 mM Ammonium Formate, pH 3.5):

    • Weigh 1.26 g of ammonium formate and dissolve in 1 L of HPLC-grade water.

    • Adjust the pH to 3.5 ± 0.05 using formic acid.

    • Filter the buffer through a 0.45 µm filter and degas. Label this as Mobile Phase A.

    • Label HPLC-grade Acetonitrile as Mobile Phase B.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This is the standard stock solution.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Filter an aliquot through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Ammonium Formate, pH 3.5
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Run Time 20 minutes
Gradient Program Time (min)
0
15
17
17.1
20
  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject the standard solution five times to check for system suitability (RSD of peak area < 2.0%).

    • Inject the sample solution.

    • Calculate the purity of the sample by area normalization: % Purity = (Area of Main Peak / Total Area of all Peaks) x 100.

Part 2: Thin-Layer Chromatography (TLC) Analysis

TLC is a rapid, cost-effective, and versatile technique for qualitative analysis, such as monitoring reaction progress, identifying compounds, and determining the purity of a sample.[7]

Causality Behind Experimental Choices
  • Stationary Phase: Standard silica gel 60 F₂₅₄ plates are the most common choice.[8] The polar silica surface will interact strongly with the polar hydroxyl groups of this compound. The "F₂₅₄" indicator means the plate will fluoresce under 254 nm UV light, allowing for easy visualization of UV-absorbing compounds like pyrimidines.

  • Mobile Phase Selection: The key to good TLC separation is selecting a mobile phase with the right polarity to move the analyte off the baseline but not to the solvent front.[9]

    • Rationale: Since this compound is highly polar, a non-polar solvent like hexane will not move the spot from the origin. A more polar solvent system is required.

    • Starting System: A mixture of a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane) and a highly polar solvent (e.g., Methanol) is a good starting point. A common initial system to try is Dichloromethane:Methanol (95:5).

    • Optimization: The goal is to achieve an Rƒ value between 0.3 and 0.5 for clear separation.

      • If the Rƒ is too low (spot stays near the baseline), increase the polarity of the mobile phase by increasing the proportion of methanol.

      • If the Rƒ is too high (spot moves close to the solvent front), decrease the polarity by reducing the proportion of methanol.

TLC Analysis Workflow

TLC_Workflow Prep Prepare Sample Solution (1-2 mg/mL in Methanol) Spot Spot Sample on Silica Plate (Use capillary spotter) Prep->Spot Develop Develop Plate in Chamber (with chosen mobile phase) Spot->Develop Visualize Dry and Visualize Plate (UV 254 nm, Stains) Develop->Visualize Calculate Calculate Rf Value (Rf = distance spot / distance solvent) Visualize->Calculate Decision Evaluate Rf (Is 0.3 < Rf < 0.5?) Calculate->Decision Optimize Adjust Mobile Phase Polarity Decision->Optimize No Report Report Results Decision->Report Yes Optimize->Develop Re-run

Caption: General workflow for TLC analysis and optimization.

Detailed TLC Protocol

Objective: To assess the purity of a this compound sample and determine an appropriate Rƒ value.

Reagents and Materials:

  • This compound sample

  • Silica Gel 60 F₂₅₄ TLC plates

  • Dichloromethane (DCM), analytical grade

  • Methanol (MeOH), analytical grade

  • TLC developing chamber with lid

  • Capillary spotters or micropipette

  • UV lamp (254 nm)

  • Forceps

Procedure:

  • Sample Preparation:

    • Dissolve 1-2 mg of the this compound sample in 1 mL of methanol.

  • Mobile Phase Preparation:

    • Prepare 10 mL of a 95:5 (v/v) mixture of Dichloromethane:Methanol in a beaker. This is the initial developing solvent.

  • Chamber Saturation:

    • Pour the prepared mobile phase into the TLC chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper inside, leaning against the chamber wall, to help saturate the chamber atmosphere with solvent vapor.

    • Cover the chamber with the lid and let it stand for 10-15 minutes.

  • Plate Spotting:

    • Using a pencil, lightly draw a starting line (origin) about 1 cm from the bottom of the TLC plate.

    • Using a capillary spotter, apply a small spot of the sample solution onto the origin. Allow the solvent to evaporate completely. The spot should be small and concentrated (2-3 mm in diameter).

  • Development:

    • Using forceps, carefully place the spotted TLC plate into the saturated chamber. Ensure the solvent level is below the origin line.

    • Replace the lid and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the position of the solvent front with a pencil.

  • Visualization and Analysis:

    • Allow the plate to air dry completely in a fume hood.

    • Visualize the spots by placing the plate under a UV lamp (254 nm). The compound should appear as a dark spot against a fluorescent green background.

    • Circle the spot(s) with a pencil.

    • Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front.

    • Calculate the Rƒ value: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front) .

    • Note the presence of any secondary spots, which indicate impurities.

Part 3: Method Validation Framework (ICH Q2(R1))

For use in a regulated environment, the developed HPLC method must be validated to ensure it is suitable for its intended purpose.[10][11] The validation should assess the following parameters:

Validation ParameterPurpose & Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities or degradation products. (Peak purity index > 0.999).
Linearity To show that the results are directly proportional to the concentration of the analyte. (Correlation coefficient, r² ≥ 0.999 over a range, e.g., 50-150% of the target concentration).[11]
Accuracy To measure the closeness of the test results to the true value. (Typically 98.0% to 102.0% recovery for spiked samples at three concentration levels).[12]
Precision Repeatability (Intra-assay): Agreement between results of multiple measurements of the same sample under the same conditions. (RSD ≤ 2.0% for ≥6 replicates).[13] Intermediate Precision: Agreement between results from the same lab on different days or with different analysts/equipment. (RSD ≤ 2.0%).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. (Signal-to-Noise ratio of 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. (Signal-to-Noise ratio of 10:1).[11]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±5%). (System suitability parameters should remain within limits).

References

Application Notes and Protocols: A Step-by-Step Guide to the Functionalization of 5-Ethylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine-4,6-diol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an ethyl group at the C5-position offers a valuable vector for further chemical modification, enabling the exploration of new chemical space and the development of novel therapeutic agents. This guide provides a comprehensive, in-depth technical overview of the key functionalization strategies for 5-ethylpyrimidine-4,6-diol. We will detail step-by-step protocols for the initial synthesis of the core structure, followed by methodologies for the targeted modification of both the pyrimidine ring and the C5-ethyl substituent. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods.

Introduction: The Versatility of the this compound Scaffold

This compound exists in tautomeric equilibrium with its corresponding pyrimidine-4,6-dione (5-ethylbarbituric acid) form. This duality in its chemical nature provides a rich platform for a variety of chemical transformations. The electron-deficient nature of the pyrimidine ring, further influenced by the hydroxyl/oxo groups, dictates the reactivity of the core, while the C5-ethyl group presents opportunities for functionalization analogous to benzylic positions. This guide will explore these distinct yet complementary avenues for chemical modification.

Synthesis of the Starting Material: this compound

The foundational step in any functionalization endeavor is the efficient synthesis of the starting material. This compound can be reliably synthesized via a condensation reaction between diethyl ethylmalonate and urea.

Principle of the Reaction

This reaction is a classic cyclocondensation. Under basic conditions, typically using sodium ethoxide, the acidic methylene protons of diethyl ethylmalonate are deprotonated, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of urea. Subsequent intramolecular cyclization and elimination of ethanol lead to the formation of the stable pyrimidine ring.

Protocol: Synthesis of this compound
  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1.0 eq) in small portions to absolute ethanol (a sufficient volume to dissolve the sodium) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Once all the sodium has reacted to form sodium ethoxide, add diethyl ethylmalonate (1.0 eq) dropwise to the solution with stirring.

  • Urea Addition: Add urea (1.1 eq) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice-water.

  • Acidification: Acidify the aqueous solution with a concentrated mineral acid (e.g., HCl) to a pH of approximately 2-3. This will precipitate the this compound.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield the desired product.

Reagent Molar Eq. Purpose
Diethyl ethylmalonate1.0Carbon source for the pyrimidine ring
Urea1.1Nitrogen source for the pyrimidine ring
Sodium Metal1.0Forms the base (sodium ethoxide)
Absolute EthanolSolventReactant for base formation and solvent
Concentrated HCl-Acidification for product precipitation

Functionalization of the Pyrimidine Core

The pyrimidine ring itself offers several sites for modification, primarily through the conversion of the hydroxyl groups into better leaving groups, followed by substitution, or through direct alkylation.

Chlorination of the Hydroxyl Groups: A Gateway to Cross-Coupling

The hydroxyl groups of this compound can be converted to chloro groups using phosphorus oxychloride (POCl₃). This transformation is critical as it converts the relatively unreactive hydroxyls into excellent leaving groups for subsequent nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Protocol: Synthesis of 4,6-Dichloro-5-ethylpyrimidine
  • Reaction Setup: In a fume hood, add this compound (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, typically 5-10 eq).

  • Catalyst (Optional but Recommended): Add a catalytic amount of a tertiary amine such as N,N-dimethylaniline or triethylamine (0.1-0.2 eq). This can accelerate the reaction.

  • Reflux: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Removal of Excess POCl₃: Carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Work-up: Cautiously pour the cooled residue onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G start This compound intermediate 4,6-Dichloro-5-ethylpyrimidine start->intermediate POCl₃, Δ end Cross-Coupling Products intermediate->end Pd Catalyst, Base, Coupling Partner G start This compound brominated 5-(1-Bromoethyl)- pyrimidine-4,6-diol start->brominated NBS, Radical Initiator oxidized 5-Acetylpyrimidine-4,6-diol start->oxidized Oxidizing Agent (e.g., KMnO₄, CrO₃)

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Ethylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Ethylpyrimidine-4,6-diol. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and improve reaction outcomes. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthesis for higher yields and purity.

The primary and most established route to this compound involves the base-catalyzed condensation of diethyl 2-ethylmalonate with formamide. This reaction, a variation of the classic pyrimidine synthesis, relies on a Claisen-type condensation followed by an intramolecular cyclization and dehydration. While straightforward in principle, its success is highly sensitive to reaction conditions.

Reaction Mechanism Overview

Understanding the reaction pathway is fundamental to effective troubleshooting. The synthesis proceeds in three key stages:

  • Enolate Formation: A strong base, typically sodium methoxide or ethoxide, deprotonates the α-carbon of diethyl 2-ethylmalonate, forming a reactive nucleophilic enolate.

  • Condensation: The enolate attacks the electrophilic carbonyl carbon of formamide.

  • Cyclization & Tautomerization: The resulting intermediate undergoes intramolecular cyclization, eliminating ethanol and water to form the stable aromatic pyrimidine-diol ring system.

G cluster_reactants Reactants cluster_product Final Product A Diethyl 2-ethylmalonate C Malonate Enolate (Nucleophile) B Formamide D Acyclic Condensation Adduct Base Sodium Methoxide (Base) Base->A Deprotonation C->B Nucleophilic Attack E This compound D->E Intramolecular Cyclization & Tautomerization

Caption: Reaction pathway for this compound synthesis.

Troubleshooting Guide

This section addresses the most frequently encountered issues during the synthesis. Each problem is analyzed by outlining potential causes and providing actionable solutions.

Problem 1: Low or No Product Yield with Recovery of Starting Materials

Q: My reaction has run for the prescribed time, but TLC analysis shows predominantly unreacted diethyl 2-ethylmalonate. What are the most probable causes?

A: This is a common issue that typically points to a failure in the initial enolate formation or subsequent condensation. The root causes are often related to the reagents or reaction environment.

  • Cause 1: Inactive Base. Sodium methoxide and ethoxide are highly hygroscopic and can be deactivated by moisture from the air or residual water in the solvent. A deactivated base will not be strong enough to deprotonate the malonic ester effectively.

    • Solution: Use a freshly opened bottle of sodium methoxide/ethoxide or a recently prepared solution. Ensure your reaction solvent (e.g., methanol or ethanol) is anhydrous.[1] Using a sealed system under an inert atmosphere (Nitrogen or Argon) is best practice.

  • Cause 2: Sub-optimal Temperature. While the reaction is often run at elevated temperatures (e.g., 70 °C), the initial deprotonation may be inefficient if the temperature is too low, leading to a slow reaction rate.[2]

    • Solution: Ensure your reaction mixture reaches and maintains the target temperature. Use an oil bath with a contact thermometer for accurate temperature control. Perform small-scale experiments to determine the optimal temperature for your specific setup.[3]

  • Cause 3: Insufficient Reaction Time. Condensation reactions can be slower than anticipated, especially on a larger scale.

    • Solution: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).[4] Do not rely solely on a literature-prescribed reaction time. Continue the reaction until the starting malonate spot has disappeared or is significantly diminished.

Problem 2: Formation of Multiple Byproducts and Low Purity

Q: My reaction produces the desired product, but the yield is compromised by the formation of numerous byproducts, complicating purification. What are these impurities and how can I prevent them?

A: The presence of multiple byproducts suggests that side reactions are competing with the main cyclization pathway.

  • Cause 1: Excessively High Temperature or Prolonged Reaction Time. Harsh conditions can cause the degradation of formamide into ammonia and carbon monoxide, or lead to polymerization and the formation of dark, tar-like substances.[4]

    • Solution: Carefully control the reaction temperature. Do not exceed the optimal temperature identified for the reaction. Once TLC indicates the consumption of the limiting reagent, proceed with the work-up promptly to avoid product degradation.

  • Cause 2: Incorrect Stoichiometry. An incorrect ratio of base to ester can lead to side reactions. Too much base can promote unwanted side reactions, while too little will result in an incomplete reaction.[3]

    • Solution: Accurately measure all reagents. The stoichiometry of the base is critical. Typically, slightly more than two equivalents of base are required: one to deprotonate the malonate and another to drive the cyclization with the formamide nitrogen.

  • Cause 3: Hydrolysis of Esters. If there is significant water in the reaction, the diethyl malonate or intermediate species can be hydrolyzed back to the carboxylic acid, which will not participate in the cyclization.

    • Solution: Reiterate the importance of anhydrous conditions.[1] Use dry solvents and fresh reagents, and conduct the reaction under an inert atmosphere.

G Start Low Yield or Impure Product CheckReagents Are reagents pure & anhydrous? Start->CheckReagents CheckConditions Are Temp. & Time optimal? CheckReagents->CheckConditions Yes Sol_Reagents Use fresh, anhydrous reagents & solvents. Run under inert gas. CheckReagents->Sol_Reagents No CheckStoichiometry Is base stoichiometry correct? CheckConditions->CheckStoichiometry Yes Sol_Conditions Monitor via TLC. Optimize Temp. via trial runs. Avoid prolonged heating. CheckConditions->Sol_Conditions No Sol_Stoichiometry Recalculate and carefully weigh reagents. Ensure >2 eq. of base. CheckStoichiometry->Sol_Stoichiometry No Success Improved Yield & Purity CheckStoichiometry->Success Yes Sol_Reagents->Success Sol_Conditions->Success Sol_Stoichiometry->Success

Caption: Troubleshooting workflow for low yield or purity issues.

Problem 3: Difficult Product Isolation

Q: After quenching the reaction, I am struggling to precipitate and isolate the final product. It appears to have high solubility in the aqueous work-up solution. How can I improve recovery?

A: The diol structure of the product makes it quite polar and potentially water-soluble, especially in its salt form (phenoxide/enolate). Successful isolation hinges on careful control of the work-up conditions.

  • Cause 1: Incorrect pH during Work-up. The product is acidic due to the hydroxyl groups and will remain in solution as a salt (e.g., sodium salt) if the solution is basic or neutral.

    • Solution: After the reaction is complete and cooled, the mixture should be carefully acidified. The target is to protonate the diol to its neutral form, which is significantly less water-soluble, causing it to precipitate. Use a strong acid like concentrated HCl and monitor the pH, aiming for a pH around 2-3.

  • Cause 2: High Water Solubility. Even in its neutral form, the product may retain some solubility in water, leading to losses in the filtrate.

    • Solution:

      • Cooling: Ensure the acidified mixture is thoroughly chilled in an ice bath before filtration to minimize solubility.

      • Salting Out: Before filtration, saturate the aqueous layer with a salt like sodium chloride (NaCl).[1] This decreases the polarity of the aqueous phase and reduces the solubility of organic compounds, promoting further precipitation.

      • Solvent Choice: If precipitation is weak, concentrate the aqueous solution under reduced pressure to remove most of the methanol/ethanol before acidification and cooling. This will increase the product concentration and aid precipitation.

Frequently Asked Questions (FAQs)

Q: What is the best base and solvent combination?

A: The most common and effective system is sodium methoxide in methanol.[2] This is because the corresponding ester, dimethyl malonate, is often used, and this combination prevents transesterification, which can create a mixture of esters and complicate the reaction. If you are starting with diethyl 2-ethylmalonate, using sodium ethoxide in ethanol is theoretically the best choice for the same reason. However, sodium methoxide in methanol is often more reactive and can give better results even with diethyl esters, provided the reaction is driven to completion.

Q: How critical are anhydrous conditions?

A: They are extremely critical. Water will react with and deactivate the strong base, hydrolyze your starting ester, and interfere with the condensation intermediates.[1] Failure to maintain anhydrous conditions is one of the most common reasons for reaction failure.

Q: What is an effective method for monitoring reaction progress?

A: Thin Layer Chromatography (TLC) is the most practical method. Use a moderately polar mobile phase, such as 30-50% ethyl acetate in hexanes. The starting diethyl 2-ethylmalonate is relatively nonpolar, while the final diol product is highly polar and will likely remain at the baseline or have a very low Rf. The disappearance of the starting material spot is the primary indicator of reaction completion.

Q: Can I substitute other reagents, such as urea for formamide?

A: Yes, this general reaction framework is versatile. Using urea or thiourea instead of formamide will lead to the synthesis of 2-amino- or 2-mercapto-5-ethylpyrimidine-4,6-diol, respectively.[5][6] These are common variations used to produce different functionalized pyrimidines.

Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis of this compound.

Materials:

  • Diethyl 2-ethylmalonate (1 eq)

  • Sodium Methoxide (2.2 eq)

  • Anhydrous Methanol

  • Formamide (3-4 eq, used as reagent and solvent)

  • Concentrated Hydrochloric Acid

  • Sodium Chloride

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Place the setup under an inert atmosphere (e.g., Nitrogen).

  • Reagent Addition: In a separate flask, dissolve sodium methoxide (2.2 eq) in anhydrous methanol under an inert atmosphere. To the reaction flask, add diethyl 2-ethylmalonate (1 eq) and formamide (3-4 eq).

  • Reaction Initiation: Slowly add the sodium methoxide solution to the mixture of the ester and formamide. An exotherm may be observed.

  • Heating: Heat the reaction mixture to 70-80°C using a pre-heated oil bath.

  • Monitoring: Stir vigorously at this temperature and monitor the reaction by TLC until the starting ester is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath.

    • Slowly and carefully add the reaction mixture to a beaker of ice water.

    • Acidify the aqueous solution to pH 2-3 by the dropwise addition of concentrated HCl with stirring. A precipitate should form. .

  • Isolation:

    • Stir the cold suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold water, followed by a small amount of cold ethanol to remove residual impurities.

  • Purification:

    • Dry the crude product under vacuum.

    • The product can be further purified by recrystallization from hot water or an ethanol/water mixture if necessary.

Data Summary: Key Parameter Effects
ParameterConditionExpected Effect on YieldRationale
Base Stoichiometry < 2 equivalentsLow YieldIncomplete deprotonation and cyclization.
> 2.5 equivalentsDecreased Yield / PurityIncreased potential for side reactions and degradation.[4]
Temperature < 60°CLow YieldSlow reaction rate, incomplete conversion.
> 90°CDecreased Yield / PurityPromotes formamide decomposition and byproduct formation.[4]
Moisture Presence of waterDrastically Low YieldDeactivates base, causes hydrolysis of ester.[1]
Work-up pH pH > 5Low Isolation YieldProduct remains dissolved as the corresponding salt.

References

Common side reactions in 5-Ethylpyrimidine-4,6-diol synthesis and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Ethylpyrimidine-4,6-diol

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for the synthesis of this compound. As a key heterocyclic building block, the purity and yield of this compound are paramount for successful downstream applications in medicinal chemistry and materials science. This document, structured as a series of frequently asked questions and troubleshooting scenarios, is designed to provide you, the practicing scientist, with in-depth, field-proven insights to overcome common challenges in its synthesis. We will delve into the causality behind experimental choices, ensuring you not only execute protocols but also understand the fundamental chemistry at play.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most reliable and common approach to synthesizing 5-substituted pyrimidine-4,6-diols is the condensation of a substituted diethyl malonate with an amidine salt. For our target molecule, this compound, this involves the base-mediated condensation of diethyl ethylmalonate with formamidine.

The reaction proceeds via the deprotonation of the acidic α-carbon of diethyl ethylmalonate by a strong base, typically sodium ethoxide, to form a nucleophilic enolate. This enolate then attacks the electrophilic carbon of formamidine, leading to an open-chain intermediate that subsequently undergoes intramolecular cyclization and tautomerization to yield the stable pyrimidine-4,6-diol ring system.

Synthesis_Pathway Reactant1 Diethyl Ethylmalonate Enolate Malonate Enolate (Nucleophile) Reactant1->Enolate Reactant2 Formamidine OpenChain Open-Chain Intermediate Reactant2->OpenChain Base Sodium Ethoxide (Base) Base->Reactant1 Deprotonation Enolate->OpenChain Nucleophilic Attack Product This compound OpenChain->Product Intramolecular Cyclization

Caption: General reaction scheme for the synthesis of this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. Each question is followed by a detailed explanation of the underlying causes and actionable solutions.

Q1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted diethyl ethylmalonate. What are the likely causes?

A1: This is a classic problem of incomplete conversion, which typically points to issues with the initial deprotonation step or the reactivity of the amidine.

  • Cause 1: Inefficient Deprotonation. The formation of the malonate enolate is the critical first step. If the base is weak, wet, or used in insufficient quantity, the equilibrium will not favor the enolate, and the reaction will stall.

    • Expert Insight: Sodium ethoxide is the preferred base. It is crucial to use a base whose alkoxide matches the ester group of the malonate (i.e., ethoxide for ethyl esters) to prevent transesterification, a side reaction that can complicate the product mixture.[1] The base must be strictly anhydrous, as water will preferentially react with the ethoxide, quenching it.

  • Cause 2: Poor Quality of Formamidine. Formamidine salts (e.g., acetate or hydrochloride) can be hygroscopic and may degrade over time. Impure or hydrolyzed formamidine will be less reactive, leading to low conversion.

  • Cause 3: Suboptimal Reaction Conditions. The reaction may require sufficient thermal energy to proceed to completion. Running the reaction at too low a temperature or for too short a duration can result in low yields.[2]

Troubleshooting Steps:

  • Verify Base Quality: Use freshly prepared sodium ethoxide or a high-quality commercial source. Ensure it is handled under an inert atmosphere (Nitrogen or Argon) to prevent moisture contamination.

  • Check Stoichiometry: Use at least one full equivalent of base relative to the diethyl ethylmalonate.

  • Use High-Purity Amidines: Use a fresh bottle of formamidine salt or purify it before use.

  • Optimize Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3] If the reaction stalls, consider increasing the temperature moderately (e.g., refluxing in ethanol) or extending the reaction time.

Q2: I've isolated my product, but NMR analysis shows two distinct sets of ethyl signals. One corresponds to my product, but the other seems to be from a dialkylated byproduct. How does this happen and how can I avoid it?

A2: This issue originates not in the pyrimidine synthesis itself, but in the preparation of your starting material, diethyl ethylmalonate. This byproduct is likely diethyl diethylmalonate.

  • Underlying Cause: The synthesis of diethyl ethylmalonate is achieved via the alkylation of diethyl malonate. A major drawback of this synthesis is that the alkylation can occur twice, producing a dialkylated structure.[1] This happens when the initially formed mono-alkylated product is deprotonated again by the base and reacts with another molecule of the alkyl halide.

Prevention and Protocol: Synthesis of High-Purity Diethyl Ethylmalonate

To minimize dialkylation, the key is to control the stoichiometry and addition rate carefully.

Protocol:

  • Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol.

  • Base Preparation: Add sodium metal portion-wise to the ethanol to prepare a fresh solution of sodium ethoxide.

  • Enolate Formation: Cool the solution and add diethyl malonate dropwise. Allow the mixture to stir for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add a stoichiometric equivalent (1.0 eq) of ethyl iodide or ethyl bromide dropwise via the addition funnel at a rate that maintains a gentle reflux.

  • Monitoring: After the addition is complete, continue to reflux and monitor the reaction by TLC. The reaction is complete when the diethyl malonate spot has disappeared.

  • Workup & Purification: After cooling, neutralize the mixture, remove the solvent under reduced pressure, and purify the residue by fractional distillation under vacuum to separate the desired mono-alkylated product from any unreacted starting material and dialkylated byproduct.

ParameterCondition to Favor Mono-alkylationRationale & Potential Side Reaction
Stoichiometry Use ≤ 1.0 equivalent of alkyl halide.Prevents excess alkylating agent from reacting with the mono-alkylated product. Excess leads to dialkylation.[1]
Base 1.0 equivalent of a strong base (e.g., NaOEt).Ensures complete conversion of the starting malonate to its enolate without leaving excess base to deprotonate the product.
Addition Slow, dropwise addition of alkyl halide.Maintains a low concentration of the alkylating agent, disfavoring a second alkylation event.
Temperature Maintain gentle reflux.Provides sufficient energy for the SN2 reaction without promoting side reactions.
Q3: My crude product is a sticky oil that is very difficult to crystallize. I suspect the reaction did not fully cyclize. How can I confirm this and drive the reaction to completion?

A3: This is a common issue pointing to the formation of an uncyclized, open-chain ureide or amidine intermediate.[4] Failure to cyclize is often due to insufficient activation for the final intramolecular nucleophilic attack and dehydration steps.

  • Mechanistic Insight: The open-chain intermediate must fold correctly so the terminal nitrogen can attack the ester carbonyl. This step has a significant activation energy barrier and is often the rate-limiting step.

  • Confirmation: The open-chain intermediate can be identified by NMR and mass spectrometry. The mass spectrum will show a molecular ion corresponding to the combined mass of the reactants, but the NMR will lack the characteristic signals of the pyrimidine ring and may show distinct signals for the ester and amidine protons.[4]

Competing_Pathways cluster_main Desired Pathway cluster_side Side Reaction OpenChain Open-Chain Intermediate Product This compound (Cyclized Product) OpenChain->Product Successful Cyclization (Heat/Catalyst) Stalled Stalled Intermediate (Sticky Byproduct) OpenChain->Stalled Insufficient Activation (Low Temp / Wet) Start Reactants Start->OpenChain

Caption: Desired cyclization vs. formation of a stalled open-chain intermediate.

Mitigation Strategies:

  • Increase Temperature: Heating the reaction mixture, typically to reflux in a suitable solvent like ethanol, provides the necessary activation energy for the ring closure and subsequent dehydration.[4]

  • Ensure Anhydrous Conditions: Water can interfere with the cyclization by hydrolyzing the ester or the amidine functionality.[2] Ensure all reagents and solvents are thoroughly dried.

  • Check Base Stoichiometry: A sufficient amount of base is required not only for the initial deprotonation but also to facilitate the final cyclization step.

Section 3: Recommended Experimental Protocol

This protocol is designed as a self-validating system to maximize yield and purity.

Materials:

  • Diethyl ethylmalonate (high purity, see Q2)

  • Formamidine acetate

  • Sodium metal

  • Absolute Ethanol (200 proof, anhydrous)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (for neutralization)

Procedure:

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen gas inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Base Preparation: In the reaction flask, dissolve sodium metal (1.1 eq) in absolute ethanol under nitrogen to form sodium ethoxide. Ensure all the sodium has reacted before proceeding.

  • Addition of Malonate: Add high-purity diethyl ethylmalonate (1.0 eq) dropwise to the sodium ethoxide solution at room temperature. Stir for 30 minutes. A slight exotherm may be observed.

  • Addition of Amidine: Add formamidine acetate (1.2 eq) in one portion.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) until the diethyl ethylmalonate spot is no longer visible (typically 4-8 hours).[3]

  • Cooling and Precipitation: After completion, cool the reaction mixture in an ice bath. The sodium salt of the product may precipitate.

  • Workup: Slowly add the reaction mixture to ice-cold water. Acidify the aqueous solution carefully with dilute HCl to a pH of ~5-6. The this compound will precipitate as a white solid.

  • Isolation: Filter the solid product, wash with cold water, and then with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. For higher purity, recrystallize from a suitable solvent such as ethanol or water.

References

Technical Support Center: Purification of Crude 5-Ethylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule

5-Ethylpyrimidine-4,6-diol is a key heterocyclic intermediate in pharmaceutical synthesis. Its structure, featuring a pyrimidine core with two hydroxyl groups, imparts significant polarity and specific chemical reactivity. These very features, while crucial for its downstream applications, present distinct challenges during its purification from a crude reaction mixture. The two hydroxyl groups can tautomerize to keto forms (pyrimidinones), and their acidic nature (pKa similar to phenols) governs its solubility profile.[1][2][3] This guide provides a systematic approach to troubleshooting common purification issues and offers validated protocols to achieve high purity.

Core Purification Challenges

The primary difficulties in purifying this compound stem from its inherent physicochemical properties. Understanding these challenges is the first step toward designing an effective purification strategy.

Challenge Root Cause & Scientific Rationale Primary Impact on Purification
High Polarity The presence of two hydroxyl groups and two nitrogen atoms in the pyrimidine ring allows for extensive hydrogen bonding.[4]Difficult Recrystallization: High solubility in common polar solvents (water, methanol, ethanol) even at low temperatures, leading to poor recovery.[5] • Chromatography Issues: Strong binding to polar stationary phases like silica (streaking, poor separation) and poor retention on standard reverse-phase (C18) columns.[6]
pH-Dependent Solubility The hydroxyl groups are acidic and can be deprotonated by a base to form a water-soluble salt. Conversely, the pyrimidine nitrogens are weakly basic.This property can be exploited for purification via acid-base extraction but can also complicate other methods if the pH is not controlled.[7][8]
Tautomerism The diol form exists in equilibrium with its keto-enol tautomers (e.g., 6-hydroxy-5-ethylpyrimidin-4(3H)-one).This can lead to multiple species in solution, potentially causing band broadening in chromatography or affecting crystallization behavior.
Common Synthetic Impurities Side-products from synthesis (e.g., from condensation of diethyl ethylmalonate and guanidine) often have similar polarities.[9]Co-crystallization with the desired product or co-elution during chromatography, making separation difficult.[10]

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address problems you may encounter during purification.

FAQ 1: Recrystallization Issues

Q: My compound "oils out" instead of crystallizing upon cooling. What's happening and how do I fix it?

A: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature that is above its melting point (or the melting point of the solvated compound). High impurity levels can also depress the melting point, exacerbating this issue.[11]

  • Causality: The solution becomes supersaturated too quickly or with too many impurities present, preventing the orderly arrangement of molecules into a crystal lattice.

  • Solutions:

    • Add More Solvent: Re-heat the solution until the oil redissolves, then add a small amount of additional hot solvent before allowing it to cool again, more slowly.

    • Lower the Cooling Rate: A slower cooling rate (e.g., leaving the flask to cool on the benchtop in an insulated container before moving to an ice bath) provides more time for proper crystal nucleation.[12]

    • Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a good hot solvent (e.g., ethanol). Then, slowly add a miscible "anti-solvent" in which the product is poorly soluble (e.g., hexane or dichloromethane) dropwise at an elevated temperature until slight turbidity persists. Then, allow it to cool slowly.[5]

Q: I have very low recovery after recrystallization. Why?

A: This is a common issue for highly polar compounds like this compound, which can retain significant solubility even in cold solvents.[11]

  • Causality: The solubility difference of your compound in the chosen solvent between its boiling point and 0°C is not large enough.

  • Solutions:

    • Solvent Optimization: Test a range of solvents. The ideal solvent will completely dissolve the compound when hot but show very limited solubility when cold. For this compound, mixtures like ethanol/water or isopropanol/water are often effective.

    • Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude material. Excess solvent is a primary cause of low yield.[5]

    • Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation before filtration.[5]

    • Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to wash away soluble impurities without dissolving the product.[11]

Diagram: Decision Workflow for Recrystallization

G start Crude Product Oils Out? reheat Re-heat & Add More Solvent start->reheat Yes slow_cool Cool Slowly start->slow_cool No, but low recovery reheat->slow_cool success1 Crystals Form slow_cool->success1 fail1 Still Oiling Out slow_cool->fail1 anti_solvent Switch to Solvent/ Anti-Solvent System fail1->anti_solvent anti_solvent->success1

Caption: Decision tree for troubleshooting "oiling out" during recrystallization.

FAQ 2: Chromatography Challenges

Q: My compound streaks badly or remains at the baseline (Rf = 0) on a silica gel TLC plate, even with very polar solvents like 100% ethyl acetate or methanol/DCM mixtures. What should I do?

A: This is a classic sign of a highly polar compound strongly and irreversibly adsorbing to the acidic silica gel stationary phase.[6]

  • Causality: The acidic silanol groups (Si-OH) on the silica surface form strong hydrogen bonds with the diol and pyrimidine nitrogens, preventing elution.

  • Solutions:

    • Modify the Mobile Phase: Add a small amount of a polar, competitive modifier to the eluent.

      • Acetic Acid (1-2%): For acidic compounds, this can help by protonating the compound and competing for binding sites on the silica.

      • Ammonia or Triethylamine (1-2%): For basic compounds, this deactivates the acidic silica sites, reducing tailing. Given the acidic nature of the diols, this is less likely to be the first choice unless basic impurities are the target.[6]

    • Switch the Stationary Phase: If mobile phase modification fails, the stationary phase is likely unsuitable.

      • Reversed-Phase (C18) Chromatography: The compound will likely have poor retention. To improve this, use a highly aqueous mobile phase or a specialized polar-endcapped column.[4][13]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often an excellent choice for very polar compounds. HILIC uses a polar stationary phase (like amine- or diol-bonded silica) with a partially aqueous mobile phase (e.g., acetonitrile/water). Water acts as the strong solvent in this system.[14][15]

Q: How do I choose between normal-phase, reversed-phase, and HILIC?

A: The choice depends on the properties of your compound and the impurities you need to remove.

Technique Stationary Phase Mobile Phase Best For... Pros/Cons for this compound
Normal-Phase Polar (Silica, Alumina)Non-polar to moderately polar (Hexane/EtOAc)Separating non-polar to moderately polar compounds.Cons: Strong, potentially irreversible binding. Requires mobile phase modifiers.
Reversed-Phase Non-polar (C18, C8)Polar (Water/Acetonitrile, Water/Methanol)Separating moderately polar to non-polar compounds.Cons: Poor retention is the main challenge.[4] Pros: Good for removing less polar impurities.
HILIC Very Polar (Amine, Diol, bare silica)Polar organic with small amount of water (e.g., 95:5 ACN/H2O)Separating very polar, water-soluble compounds.[14]Pros: Excellent retention and separation for this compound class. Cons: Requires careful column equilibration.
FAQ 3: Using Acidity for Purification

Q: Can I use the acidic nature of the diol groups to purify my compound?

A: Absolutely. This is a powerful and scalable technique known as acid-base extraction, which is excellent for removing neutral or basic impurities.[7]

  • Causality: The hydroxyl groups on the pyrimidine ring are acidic enough to be deprotonated by a moderately strong aqueous base (like NaOH or K₂CO₃) to form a water-soluble pyrimidinate salt. Neutral organic impurities will remain in the organic layer.[8][16]

  • Workflow:

    • Dissolve the crude product in an immiscible organic solvent (e.g., ethyl acetate).

    • Extract this organic solution with an aqueous base (e.g., 1M NaOH). The this compound will move into the aqueous layer as its salt.

    • Separate the layers. The organic layer now contains the neutral impurities and can be discarded.

    • Carefully re-acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of ~5-6. The neutral product will precipitate out of the solution.

    • Collect the pure, precipitated product by vacuum filtration.

Diagram: Acid-Base Extraction Workflow

G start Crude Product (in Ethyl Acetate) extract Extract with 1M NaOH (aq) start->extract separate Separate Layers extract->separate organic Organic Layer: Neutral Impurities (Discard) separate->organic Top aqueous Aqueous Layer: Sodium Salt of Product separate->aqueous Bottom acidify Acidify with HCl to pH 5-6 aqueous->acidify precipitate Product Precipitates acidify->precipitate filter Vacuum Filtration precipitate->filter product Pure Crystalline Product filter->product

Caption: Workflow for purification of this compound via acid-base extraction.

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization from an Ethanol/Water System

This protocol is suitable for crude material that is already >85% pure and crystalline.

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add the minimum volume of hot 95% ethanol to just dissolve the solid at a gentle boil.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[12]

  • Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is critical for forming large, pure crystals.

  • Complete Precipitation: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the filter cake with a small portion of ice-cold 50:50 ethanol/water, followed by a small portion of cold diethyl ether to aid in drying.

  • Drying: Dry the crystals under vacuum to a constant weight. Assess purity via melting point determination and HPLC.[17]

Protocol 2: Purification via Acid-Base Extraction

This protocol is ideal for removing significant quantities of neutral or non-acidic impurities, or for purifying oily crude products.

  • Dissolution: Dissolve the crude material (e.g., 5.0 g) in ethyl acetate (50 mL) in a separatory funnel. Some insoluble material may remain.

  • Base Extraction: Add 1 M sodium hydroxide solution (25 mL) to the separatory funnel. Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.[16]

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Repeat the extraction of the organic layer with another portion of 1 M NaOH (15 mL). Combine the aqueous extracts. The organic layer containing neutral impurities can now be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6 M hydrochloric acid dropwise. Monitor the pH with pH paper. Continue adding acid until the pH of the solution is approximately 5-6. A thick white precipitate of the product should form.[7]

  • Digestion: Continue to stir the cold slurry for 15-20 minutes to ensure complete precipitation.

  • Isolation & Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts, followed by a small amount of cold ethanol.

  • Drying: Dry the purified product under vacuum.

Purity Assessment Methods

Verifying the purity of the final product is a critical step. A combination of methods should be used.

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively assess purity. Use a silica plate and an appropriate mobile phase (e.g., Dichloromethane:Methanol:Acetic Acid 90:10:1). A pure compound should show a single spot.

  • High-Performance Liquid Chromatography (HPLC): The most accurate method for quantitative purity assessment.[18] A reversed-phase method on a C18 column with a UV detector is standard. Due to the compound's polarity, a mobile phase with a high aqueous component (e.g., 95% water, 5% acetonitrile with 0.1% TFA) is a good starting point. Purity should be reported as a percentage based on peak area.[19]

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the structure of the compound and can reveal the presence of proton-containing impurities. The spectrum for 2-Amino-5-ethylpyrimidine-4,6-diol (a closely related structure) shows characteristic shifts for the ethyl group and amine/hydroxyl protons.[20] Quantitative NMR (qNMR) can be used for an absolute purity assessment if an internal standard is used.[21]

  • Melting Point: A pure crystalline solid will have a sharp melting point over a narrow range (e.g., 1-2 °C). Impurities typically cause the melting point to be depressed and broaden.[17] The literature melting point for similar pyrimidinediols is often >250 °C or >300 °C.[2][20]

References

Technical Support Center: Optimizing Reaction Conditions for 5-Ethylpyrimidine-4,6-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Ethylpyrimidine-4,6-diol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the synthesis of this important class of heterocyclic compounds. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] this compound and its derivatives are particularly significant as versatile building blocks in the synthesis of a wide range of biologically active molecules.[2] However, their synthesis is not without its challenges, often leading to issues with yield, purity, and reproducibility. This guide aims to be a self-validating system, explaining the causality behind experimental choices to empower you to overcome these hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the synthesis of this compound derivatives.

Q1: What is the most common synthetic route for this compound, and what are the key starting materials?

The most prevalent and classical method for constructing the pyrimidine-4,6-diol ring system is through the cyclocondensation of a 1,3-dicarbonyl compound with a nitrogen-containing species like urea, thiourea, or amidines.[3] For this compound, the key precursors are diethyl malonate (or a related malonic ester) and formamidine or urea. The "5-ethyl" substituent is typically introduced by using diethyl ethylmalonate as the 1,3-dicarbonyl starting material.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields are a frequent challenge and can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a critical role. Pyrimidine synthesis often requires heating to proceed at an appreciable rate, but excessive heat can lead to degradation.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[5]

  • Inefficient Catalyst: Many pyrimidine syntheses are acid or base-catalyzed. The choice and concentration of the catalyst are paramount. For instance, in Biginelli-type reactions, both Brønsted and Lewis acids can be employed, with varying efficacy depending on the substrates.[4]

  • Purity of Reagents: Impurities in your starting materials, such as the diethyl ethylmalonate or the amidine salt, can significantly inhibit the reaction or lead to unwanted side products.[6] Always use high-purity reagents.

  • Atmosphere Control: Some reactions in heterocyclic chemistry are sensitive to air or moisture.[7] If you are using moisture-sensitive reagents or intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields.[7]

Q3: I'm observing multiple spots on my TLC, indicating the formation of byproducts. What are the likely side reactions?

The formation of byproducts can complicate purification and reduce the yield of your desired this compound derivative. Common side reactions include:

  • Self-condensation of the 1,3-Dicarbonyl Compound: Under basic conditions, diethyl ethylmalonate can undergo self-condensation.[6]

  • Hydrolysis of Starting Materials or Intermediates: If water is present in the reaction mixture, hydrolysis of the ester groups on the malonate or the amidine starting material can occur.[6]

  • Incomplete Cyclization: The final ring-closing step may be slow or incomplete, leading to the accumulation of acyclic intermediates.[5]

  • Formation of Alternative Heterocycles: Depending on the specific reagents and conditions, alternative cyclization pathways can sometimes compete, leading to the formation of other heterocyclic systems.[4]

Q4: How can I effectively purify my crude this compound product?

Purification can be challenging due to the polar nature of the diol functionality. Common purification techniques include:

  • Recrystallization: This is often the most effective method for obtaining highly pure product, especially if a suitable solvent system can be identified. Ethanol or ethanol/water mixtures are good starting points.[5]

  • Column Chromatography: Silica gel chromatography can be used, but the polarity of the diol may lead to tailing. Using a polar mobile phase and sometimes adding a small amount of acetic acid or triethylamine to the eluent can improve separation.[7]

  • Acid-Base Extraction: If the product and impurities have different acid-base properties, a liquid-liquid extraction workup can be an effective initial purification step.

II. Troubleshooting Guide

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: The reaction fails to proceed, and I only recover my starting materials.

Potential Causes & Solutions

  • Inactive Catalyst:

    • Explanation: The catalyst may be old, decomposed, or used in an insufficient amount.

    • Solution: Use a fresh batch of catalyst and consider optimizing the catalyst loading. If using a reusable catalyst, ensure it has been properly activated or regenerated.[5]

  • Low Reaction Temperature:

    • Explanation: The activation energy for the cyclocondensation reaction may not be overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature while monitoring for product formation and any potential degradation by TLC.[4]

  • Incorrect Base/Acid:

    • Explanation: The strength and stoichiometry of the acid or base are critical for promoting the desired reaction pathway.

    • Solution: Screen different acids or bases and optimize their concentration. For base-catalyzed reactions, ensure the base is strong enough to deprotonate the 1,3-dicarbonyl compound.

Issue 2: My product appears to be a different isomer than expected based on NMR analysis.

Potential Causes & Solutions

  • Lack of Regioselectivity:

    • Explanation: When using unsymmetrical 1,3-dicarbonyl compounds or substituted amidines, a lack of regioselectivity can lead to the formation of multiple isomers.

    • Solution: Modifying the reaction conditions, such as the solvent or catalyst, can sometimes influence the regioselectivity.[7] In some cases, using protecting groups to block one of the reactive sites may be necessary.

Issue 3: I observe a fluorescent byproduct in my reaction mixture.

Potential Causes & Solutions

  • Formation of Hantzsch-type Dihydropyridines:

    • Explanation: This is a common side reaction in Biginelli-type syntheses, where two equivalents of the β-ketoester react with an aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures).[5][6]

    • Solution:

      • Temperature Control: Lowering the reaction temperature can significantly reduce the formation of this byproduct.[6]

      • Catalyst Selection: The choice of catalyst can influence the selectivity between the desired pyrimidine synthesis and the Hantzsch pathway.[6]

      • Order of Addition: Adding the urea or amidine last to the reaction mixture can sometimes minimize its decomposition.[5]

Issue 4: During workup, my product precipitates as an insoluble solid that is difficult to handle.

Potential Causes & Solutions

  • Low Solubility of the Product:

    • Explanation: Pyrimidine-4,6-diols can have limited solubility in common organic solvents.

    • Solution: Try a different solvent system for the workup and purification. Hot filtration may be necessary to handle sparingly soluble products.

  • Formation of Insoluble Intermediates or Byproducts:

    • Explanation: An intermediate in the reaction pathway or a byproduct may have low solubility in the chosen solvent.[4]

    • Solution: Experiment with different solvent systems that have a higher solubilizing power for all components of the reaction mixture.

III. Experimental Protocols & Data Presentation

General Protocol for the Synthesis of this compound

This protocol provides a general framework. Optimization of specific parameters may be required for different derivatives.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl ethylmalonate (1 equivalent) and the chosen nitrogen source (e.g., formamidine acetate, 1.1 equivalents).

  • Solvent and Base Addition: Add a suitable solvent, such as absolute ethanol. Then, add the base (e.g., sodium ethoxide, 2.2 equivalents) portion-wise or as a solution in ethanol.

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC. Reaction times can vary from a few hours to overnight.[6]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a suitable acid (e.g., dilute HCl) to a pH of approximately 5-6.[6]

  • Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration and wash with cold ethanol. If the product remains in solution, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[5]

Table 1: Optimization of Reaction Conditions

The following table summarizes hypothetical data for the optimization of the synthesis of a this compound derivative.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Sodium EthoxideEthanolReflux1265
2Sodium MethoxideMethanolReflux1258
3Potassium CarbonateDMF1002445
4Sodium EthoxideEthanol502430
5DBUAcetonitrileReflux872

Data is representative and for illustrative purposes only.

IV. Visualizing the Workflow

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound derivatives.

G cluster_0 Synthesis cluster_1 Workup & Isolation cluster_2 Purification A 1. Combine Diethyl Ethylmalonate and Amidine/Urea B 2. Add Base and Solvent A->B C 3. Heat to Reflux B->C D 4. Monitor by TLC C->D E 5. Cool and Neutralize D->E F 6. Isolate Crude Product (Filtration or Evaporation) E->F G 7. Recrystallization or Column Chromatography F->G H 8. Characterization (NMR, MS) G->H G cluster_yes Low Conversion cluster_no No Reaction Start Low Yield Observed Q1 Is product forming at all (check TLC/LC-MS)? Start->Q1 A1_Yes Yes, but conversion is low Q1->A1_Yes Yes A1_No No, only starting material Q1->A1_No No Q2 Increase Reaction Time/Temp? A1_Yes->Q2 S3 Verify Catalyst Activity A1_No->S3 S1 Optimize Catalyst Loading Q2->S1 No Improvement S2 Check Reagent Purity Q2->S2 Yes S1->S2 S4 Confirm Base/Acid Strength and Stoichiometry S3->S4 S5 Try a Different Solvent S4->S5

References

Technical Support Center: Crystallization of 5-Ethylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 5-Ethylpyrimidine-4,6-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this and similar pyrimidine derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: How do I select a suitable solvent for the crystallization of this compound?

A1: The ideal solvent for crystallization is one in which this compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below.[1] A good starting point for solvent screening for pyrimidine derivatives includes polar protic solvents like ethanol and methanol, as well as polar aprotic solvents such as ethyl acetate.[1] Solvent mixtures, for instance, hexane/acetone or hexane/THF, can also be effective.[1] It is advisable to experimentally test a range of solvents by observing if the compound dissolves upon heating and recrystallizes upon cooling.[1]

Q2: What is the impact of temperature on the crystallization of this compound?

A2: Temperature plays a crucial role in the crystallization of pyrimidine compounds as it directly influences their solubility; typically, solubility increases with temperature.[1] This principle forms the basis of cooling crystallization, where a hot, saturated solution is cooled to induce crystal formation.[1] The rate of cooling is also a critical parameter affecting crystal size and quality. Slow cooling generally promotes the growth of larger and higher-purity crystals.[1]

Q3: My this compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I crystallize it?

A3: For compounds soluble only in high-boiling point solvents like DMF or DMSO, anti-solvent vapor diffusion is a highly effective crystallization technique. In this method, the compound is dissolved in a "good" solvent (like DMF or DMSO) and placed in a sealed chamber containing a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution of the compound, reducing its solubility and promoting gradual crystallization.[1][2] Common anti-solvents to try with DMF or DMSO include dichloromethane (DCM), cyclohexane, dioxane, or ethyl acetate.[2]

Troubleshooting Guide: Common Crystallization Problems

This section addresses specific issues that may arise during the crystallization of this compound and provides actionable solutions.

Problem 1: No Crystals are Forming, and the Solution Remains Clear.

Possible Causes & Solutions:

  • The solution is not sufficiently supersaturated: The concentration of your compound may be too low for nucleation to occur.

    • Solution: If you have additional solute, try adding more to the solution to achieve saturation.[3] If not, you can slowly evaporate the solvent to increase the concentration.[3][4] Dipping a glass stirring rod into the solution and seeing if crystals form upon drying can be a quick test for saturation.[5]

  • Inhibition of nucleation: Sometimes, even in a supersaturated solution, the initial formation of crystal nuclei is kinetically hindered.

    • Solution 1 (Scratching): Scratch the inside of the flask with a glass stirring rod just below the surface of the solution.[5] The microscopic scratches on the glass can provide nucleation sites.

    • Solution 2 (Seeding): If you have a previous batch of crystals, add a single, well-formed crystal (a seed) to the supersaturated solution. This will provide a template for further crystal growth.[4]

  • Inappropriate temperature: The temperature of the solution may be too high, keeping the compound fully dissolved.

    • Solution: If the solution is at room temperature, try placing it in an ice bath or a refrigerator to further decrease the solubility.[1]

Problem 2: An Oil or Amorphous Precipitate Forms Instead of Crystals.

This phenomenon, often called "oiling out," occurs when the supersaturation of the solution is too high, leading to the rapid separation of the compound as a liquid or non-crystalline solid.[4]

Possible Causes & Solutions:

  • Solution is too concentrated: A highly supersaturated solution can lead to rapid precipitation rather than controlled crystal growth.[1]

    • Solution: Reheat the solution to dissolve the oil or precipitate and add a small amount of additional solvent to reduce the concentration.[1][5] This will help the compound remain in solution for a longer period during cooling, favoring slower crystal formation.[1]

  • Poor solvent choice: The solvent may have a very steep solubility curve with respect to temperature for your compound.

    • Solution: Experiment with different solvents or solvent mixtures to find a system that allows for more controlled crystallization.[1]

  • Rapid cooling: Cooling the solution too quickly can induce rapid precipitation.

    • Solution: Allow the solution to cool more slowly. Let it cool to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also slow down the cooling rate.[5]

Problem 3: The Crystals are Very Small or Needle-Like.

The formation of numerous small crystals or needles suggests a high rate of nucleation compared to the rate of crystal growth.[4]

Possible Causes & Solutions:

  • High level of supersaturation: This leads to many nucleation events occurring simultaneously.

    • Solution 1 (Reduce Supersaturation): As with "oiling out," reheat the solution and add more solvent to decrease the concentration.[4][5]

    • Solution 2 (Optimize Temperature): Fine-tune the cooling process. A slower cooling rate will result in fewer nucleation events, allowing the existing nuclei to grow larger.[4]

  • Presence of impurities: Impurities can sometimes act as nucleation sites, leading to the formation of many small crystals.

    • Solution: Ensure the purity of your this compound sample. If necessary, purify the material further using techniques like chromatography before crystallization.[4]

Problem 4: The Crystallization Yield is Poor.

A low yield can be frustrating and may be due to several factors.

Possible Causes & Solutions:

  • Too much solvent was used: This can lead to a significant amount of the compound remaining dissolved in the mother liquor.[5]

    • Solution: Before filtering, you can try to carefully evaporate some of the solvent to increase the crystal yield. After filtration, you can also try to recover more product from the mother liquor by further cooling or evaporation.[5]

  • Premature crystallization: If crystals form while the solution is still hot, the compound may not have been fully dissolved initially, or the solution may have cooled too quickly at the top.

    • Solution: Ensure all the solid is completely dissolved in the minimum amount of hot solvent before allowing it to cool. Using a watch glass to cover the flask can help retain heat.[5]

Experimental Protocols

Protocol 1: Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the impure this compound in a minimal amount of a suitable hot solvent. Add the solvent in portions and heat the mixture to the solvent's boiling point with stirring until a clear solution is obtained.[1]

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop.[1]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[1]

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Protocol 2: Anti-Solvent Vapor Diffusion
  • Preparation: Dissolve your this compound in a small amount of a "good" solvent (e.g., DMF, DMSO) in a small vial.

  • Setup: Place this vial inside a larger, sealed chamber (e.g., a beaker covered with parafilm or a crystallization jar).

  • Anti-Solvent Addition: Add a layer of a suitable "anti-solvent" (e.g., DCM, diethyl ether, hexane) to the bottom of the larger chamber, ensuring the level is below the top of the inner vial.[1]

  • Diffusion and Crystal Growth: Seal the chamber and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of your compound and promoting the gradual growth of crystals over hours to days.[1]

Visualizations

Troubleshooting_Workflow start Crystallization Experiment outcome Observe Outcome start->outcome no_crystals No Crystals Form outcome->no_crystals Clear Solution oiling_out Oiling Out / Amorphous Solid outcome->oiling_out Precipitate small_crystals Small/Needle-like Crystals outcome->small_crystals Poor Morphology good_crystals Good Crystals Formed outcome->good_crystals Success solution1 Increase Concentration (Evaporate/Add Solute) no_crystals->solution1 solution2 Induce Nucleation (Scratch/Seed) no_crystals->solution2 solution3 Reduce Concentration (Add Solvent) oiling_out->solution3 solution4 Slow Cooling Rate oiling_out->solution4 small_crystals->solution3 small_crystals->solution4 solution5 Check Purity small_crystals->solution5

Caption: A troubleshooting workflow for common crystallization issues.

Quantitative Data Summary

Solvent ClassExamplesTypical Application
Polar Protic Ethanol, MethanolGood for cooling crystallization.
Polar Aprotic Ethyl Acetate, AcetoneCan be used for cooling or as part of a co-solvent system.
High-Boiling DMF, DMSOUsed when solubility in other solvents is poor.
Anti-Solvents Hexane, Dichloromethane, Diethyl EtherUsed in vapor diffusion or anti-solvent addition methods.

References

Technical Support Center: Overcoming Solubility Challenges of 5-Ethylpyrimidine-4,6-diol in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and field-proven protocols to address and overcome the solubility challenges associated with 5-Ethylpyrimidine-4,6-diol in biological assays. Poor aqueous solubility is a common hurdle for pyrimidine derivatives, often leading to compound precipitation, inaccurate data, and unreliable structure-activity relationships (SAR).[1] This document is designed to equip you with the foundational knowledge and practical techniques to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs): Foundational Knowledge

This section addresses the most common initial questions regarding the handling and properties of this compound.

Q1: What is this compound, and why is its solubility a major concern?

A1: this compound (CAS: 111129-64-7) is a heterocyclic organic compound belonging to the pyrimidine class, which is a core structure in many biologically active molecules.[2] Its structure contains two hydroxyl (-OH) groups, which can exist in tautomeric equilibrium as a dione, and an ethyl (-CH2CH3) group. This combination of a relatively non-polar ethyl group and the heterocyclic core limits its solubility in aqueous solutions.

The primary issue encountered in biological assays is "crashing out." This occurs when a high-concentration stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous assay buffer.[3] The compound rapidly precipitates out of the solution, leading to a lower effective concentration, which can cause underestimated biological activity and highly variable results.[1]

Q2: What is the recommended initial solvent for preparing a high-concentration stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most effective and widely used starting solvent for creating high-concentration stock solutions (e.g., 10-50 mM) of poorly soluble compounds like this compound for in vitro screening.[3] Its ability to dissolve a broad range of organic molecules and its miscibility with water make it an industry standard.[4]

Best Practices for Stock Solution Preparation:

  • Accurate Weighing: Use a calibrated analytical balance to weigh the solid compound.[5]

  • Quality Solvents: Use anhydrous, high-purity DMSO to prevent moisture absorption, which can compromise compound stability and solubility.

  • Complete Dissolution: Ensure the compound is fully dissolved before storage. Gentle warming (to 30-37°C) or brief sonication can aid dissolution.

  • Proper Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent degradation and solvent evaporation. Aliquoting the stock solution is highly recommended to avoid multiple freeze-thaw cycles, which can lead to precipitation.[3]

Q3: What is the maximum acceptable concentration of DMSO in a biological assay?

A3: This is a critical parameter that depends on the assay type. Exceeding the recommended DMSO limit can lead to cytotoxicity, altered gene expression, or direct interference with enzyme activity.[6][7][8]

Assay TypeRecommended Max DMSO %Rationale & Potential Effects
Cell-Based Assays < 0.5% (v/v) Higher concentrations can cause cell death, affect membrane permeability, and induce differentiation or other off-target cellular responses.[3][9] Some sensitive cell lines may require even lower concentrations (< 0.1%).
Biochemical Assays < 1-2% (v/v) While generally more tolerant than cells, higher DMSO levels can still denature proteins, compete with compounds for binding sites, or interfere with assay detection methods (e.g., fluorescence).[4][8]

A vehicle control (containing the same final concentration of DMSO as the test wells) is mandatory in every experiment to account for any solvent-induced effects.[3]

Troubleshooting Workflow for Compound Precipitation

When you observe precipitation upon diluting your stock solution, it is crucial to follow a systematic troubleshooting process. The following workflow guides you from initial checks to advanced formulation strategies.

G cluster_start Phase 1: Observation & Immediate Checks cluster_mitigation Phase 2: Simple Mitigation Strategies cluster_formulation Phase 3: Advanced Formulation cluster_validation Phase 4: Definitive Solution start Precipitation Observed in Assay Well check_dmso Verify Final DMSO % (Target: <0.5% for cells) start->check_dmso check_conc Review Final Compound Conc. (Is it too high?) start->check_conc check_stock Visually Inspect DMSO Stock (Any precipitation before dilution?) start->check_stock serial_dilute Perform Serial Dilution (Instead of single large dilution) check_dmso->serial_dilute If DMSO > 0.5% lower_conc Lower Final Compound Conc. check_conc->lower_conc If conc. is high check_stock->serial_dilute If stock is clear adjust_ph Adjust Buffer pH (For ionizable compounds) serial_dilute->adjust_ph If precipitation persists lower_conc->adjust_ph If precipitation persists increase_mixing Increase Mixing Energy (Vortex/sonicate during dilution) increase_mixing->adjust_ph If precipitation persists use_cosolvent Use Co-solvents (e.g., PEG-400) adjust_ph->use_cosolvent measure_sol Formally Measure Kinetic Solubility (Define concentration limits) adjust_ph->measure_sol use_solubilizer Use Solubilizers (e.g., Cyclodextrins) use_cosolvent->use_solubilizer use_cosolvent->measure_sol use_solubilizer->measure_sol

Caption: Troubleshooting workflow for addressing compound precipitation.

Advanced Solubilization Strategies

If simple mitigation is insufficient, the following formulation strategies can significantly improve the apparent solubility of this compound.

Q4: How can I use pH modification to improve solubility?

A4: The two hydroxyl groups on the pyrimidine ring of this compound are weakly acidic. By increasing the pH of the assay buffer, you can deprotonate these groups, forming an anionic salt which is significantly more water-soluble.[10][11]

Protocol for pH Optimization:

  • Prepare a set of buffers with varying pH values (e.g., pH 7.4, 7.8, 8.2, 8.6). Ensure the chosen buffers are compatible with your assay system.

  • Add a small aliquot of your high-concentration DMSO stock of this compound to each buffer to reach the desired final concentration.

  • Incubate for 15-30 minutes at the assay temperature.

  • Visually inspect for precipitation or measure turbidity using a plate reader (at ~600 nm) to quantify solubility.

  • Crucially , confirm that the optimal pH for solubility does not negatively impact your assay's performance (e.g., cell health or enzyme activity) by running appropriate controls.[]

Q5: Which co-solvents are recommended, and what are their limitations?

A5: Co-solvents are water-miscible organic solvents that, when added in small quantities to the aqueous buffer, can increase the solubility of hydrophobic compounds.[13][14] They work by reducing the polarity of the aqueous medium.[13]

Co-SolventTypical Final Conc. RangeProsCons & Considerations
PEG 400 1% - 5% (v/v)Generally low toxicity, effective for many compounds.Can be viscous. May interfere with some protein-protein interactions.
Ethanol 0.1% - 2% (v/v)Readily available, effective solubilizer.Can be cytotoxic and affect enzyme activity even at low concentrations.[14][15] Always requires a vehicle control.
Glycerin 1% - 5% (v/v)Low toxicity, often used in formulations.High viscosity can make pipetting difficult.

Important: Always perform a solvent tolerance test for your specific assay to determine the maximum allowable concentration of any co-solvent.[16]

Q6: What are cyclodextrins and how can they help?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that is water-soluble.[18][19] This is a powerful technique for increasing aqueous solubility without using organic co-solvents.[20]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used derivative due to its high water solubility and low toxicity.[17][19]

G cluster_cd HP-β-Cyclodextrin compound This compound (Hydrophobic) cd_inner Hydrophobic Cavity compound->cd_inner Encapsulation cd_outer Hydrophilic Exterior complex Soluble Inclusion Complex cd_outer->complex Results in

Caption: Cyclodextrin encapsulation of a hydrophobic compound.

Standard Operating Protocols (SOPs)
Protocol 1: Preparation of Compound Working Solutions for Cell-Based Assays

This protocol is designed to minimize precipitation by avoiding a large, single-step dilution from 100% DMSO into an aqueous medium.

  • Prepare High-Concentration Stock: Prepare a 20 mM stock solution of this compound in 100% DMSO.

  • Create Intermediate Dilution Plate: Create an intermediate solution by diluting the 20 mM stock 1:100 into your cell culture medium to create a 200 µM solution with 1% DMSO. Mix thoroughly by pipetting up and down.

  • Perform Serial Dilutions: Using the 200 µM intermediate solution, perform your serial dilutions directly in cell culture medium. This critical step ensures the DMSO concentration remains constant and low (1%) across all final concentrations.

  • Add to Cells: Add the final serially diluted compound solutions to the wells containing cells. For a 1:10 final addition to the cells, the final DMSO concentration will be a well-tolerated 0.1%.

  • Vehicle Control: Prepare a vehicle control by performing the exact same dilution steps (Steps 2-4) using 100% DMSO instead of the compound stock solution.[3]

Protocol 2: Kinetic Solubility Assessment by Turbidimetry

This protocol provides a quantitative measure of the solubility limit under assay-like conditions.[1]

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a clear 96-well plate, perform a 2-fold serial dilution of the DMSO stock solution down the plate (e.g., from 10 mM to ~5 µM).

  • Buffer Addition: Rapidly add assay buffer (e.g., PBS, pH 7.4) to all wells, diluting the DMSO stock 50-fold (e.g., 4 µL of stock into 196 µL of buffer). This results in a final DMSO concentration of 2% and a compound concentration range from 200 µM down to 0.1 µM.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Measurement: Read the absorbance (optical density) of the plate at a wavelength between 500-700 nm on a microplate reader.

  • Data Analysis: Plot the absorbance against the compound concentration. The concentration at which a sharp increase in absorbance is observed indicates the onset of precipitation and is defined as the kinetic solubility limit.

References

5-Ethylpyrimidine-4,6-diol stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Ethylpyrimidine-4,6-diol. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound. Here, we will address common challenges, offer troubleshooting strategies, and provide detailed experimental protocols to ensure the integrity of your research.

Introduction to the Stability of Pyrimidine-4,6-diols

This compound belongs to a class of heterocyclic compounds that are integral to medicinal chemistry.[1] The diol tautomer of the pyrimidine ring is electron-rich, which can make it susceptible to certain degradation pathways, particularly oxidation.[2] The stability of pyrimidine derivatives can be influenced by substituents, temperature, pH, light, and the presence of oxidizing agents.[3][4][5] Understanding these sensitivities is crucial for accurate experimental results and for the development of stable formulations.

This guide will focus on the potential stability issues of this compound, predicted degradation products, and analytical methods for their detection.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the handling and analysis of this compound.

Q1: I've noticed a change in the color of my solid this compound sample over time. What could be the cause?

A1: Color change in a solid sample is often an indication of degradation, likely due to oxidation or photodegradation. The electron-rich diol structure of the pyrimidine ring can be susceptible to slow oxidation upon exposure to air and light over extended periods.

  • Causality: The formation of colored degradation products is often due to the generation of conjugated systems or radical species.

  • Troubleshooting Steps:

    • Storage: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature as recommended.

    • Purity Check: Analyze the discolored sample by HPLC-UV or LC-MS to check for the presence of new impurities compared to a fresh or properly stored sample. A change in the impurity profile would confirm degradation.

Q2: My this compound solution has become cloudy or has formed a precipitate. What should I do?

A2: This issue can be due to poor solubility or degradation leading to an insoluble product.

  • Causality:

    • Solubility: The compound may have limited solubility in the chosen solvent, especially if it's an aqueous buffer. The final concentration of co-solvents like DMSO should be kept to a minimum (ideally <0.5%) to avoid precipitation in aqueous media.[6]

    • Degradation: Degradation products may be less soluble than the parent compound.

  • Troubleshooting Workflow:

G start Precipitate Observed check_solubility Verify Final DMSO/Co-solvent Concentration start->check_solubility check_concentration Is Compound Concentration Above Known Solubility Limit? check_solubility->check_concentration visual_inspection Inspect Stock Solution for Precipitation check_concentration->visual_inspection troubleshoot_solubility Troubleshoot Solubility Issues visual_inspection->troubleshoot_solubility If stock is clear analyze_precipitate Analyze Precipitate and Supernatant by LC-MS visual_inspection->analyze_precipitate If stock is also cloudy troubleshoot_solubility->analyze_precipitate If solubility is not the issue degradation_product Identify Insoluble Degradation Product analyze_precipitate->degradation_product

Caption: Troubleshooting workflow for precipitation issues.

Q3: I am observing new peaks in the HPLC chromatogram of my this compound sample after it was left at room temperature in solution. What are these new peaks?

A3: The appearance of new peaks strongly suggests degradation. The most likely degradation pathways in solution are hydrolysis and oxidation.

  • Predicted Degradation Pathways:

    • Hydrolytic Degradation: While the pyrimidine ring is generally stable to hydrolysis, under strong acidic or basic conditions, ring opening can occur. The initial step would likely be the formation of an N-carbamoyl-β-amino acid derivative, which can further hydrolyze.[7]

    • Oxidative Degradation: The electron-rich diol system is susceptible to oxidation. This can lead to the formation of hydroxylated species or ring-opened products.[8][9] The ethyl group at the 5-position could also be a site of oxidation.

    • Reductive Degradation: A common pathway for pyrimidine catabolism involves the reduction of the C5-C6 double bond, followed by enzymatic ring cleavage.[7][10][11] While this is a biological pathway, similar chemical reductions could occur under certain experimental conditions.

  • Proposed Reductive Degradation Pathway:

G parent This compound dihydro 5-Ethyl-dihydropyrimidine-4,6-diol parent->dihydro Reduction (e.g., NaBH4) ring_opened N-Carbamoyl-2-ethyl-β-alanine dihydro->ring_opened Hydrolysis (Ring Opening) final_product 2-Ethyl-β-alanine + CO2 + NH3 ring_opened->final_product Hydrolysis

Caption: Predicted reductive degradation pathway.

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the parent compound.[12][13] Reversed-phase HPLC with UV or MS detection is a common technique for this purpose.[14]

  • Method Development Strategy:

    • Forced Degradation: Perform forced degradation studies to generate degradation products.[13][15]

    • Chromatographic Separation: Develop an HPLC method (e.g., using a C18 column) that can resolve the parent peak from all the degradation peaks. This often requires gradient elution.

    • Method Validation: Validate the method according to ICH guidelines to ensure it is accurate, precise, specific, and linear.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.[13][16]

Stress ConditionReagent/ConditionTemperatureTime
Acid Hydrolysis 0.1 M HCl60 °C24-48 h
Base Hydrolysis 0.1 M NaOH60 °C24-48 h
Oxidation 3% H₂O₂Room Temp24 h
Thermal 80 °C (Solid & Solution)48 h
Photostability ICH Q1B conditions25 °CAs per ICH

Step-by-Step Procedure for Acid Hydrolysis:

  • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Incubate the solution at 60 °C.

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze the samples by a suitable HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

This is a general workflow for developing a stability-indicating HPLC method.

G start Start forced_degradation Perform Forced Degradation Studies start->forced_degradation sample_analysis Analyze Stressed Samples by HPLC forced_degradation->sample_analysis peak_purity Check Peak Purity of Parent Compound sample_analysis->peak_purity resolution_check Is Resolution > 2 between all peaks? peak_purity->resolution_check optimize_method Optimize Method (Gradient, pH, Column) resolution_check->optimize_method No method_validation Validate Method (ICH guidelines) resolution_check->method_validation Yes optimize_method->sample_analysis final_method Final Stability-Indicating Method method_validation->final_method

Caption: Workflow for developing a stability-indicating HPLC method.

References

How to increase the regioselectivity of 5-Ethylpyrimidine-4,6-diol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of 5-Ethylpyrimidine-4,6-diol reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling and optimizing the regioselectivity of your experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing the regioselectivity of reactions involving this compound?

The regioselectivity of reactions with this compound is primarily governed by a combination of electronic and steric effects originating from its substituents, as well as the specific reaction conditions employed.

  • Electronic Effects: The pyrimidine ring is inherently electron-deficient. The two hydroxyl groups at positions 4 and 6 are strong electron-donating groups (+M effect) through resonance, which significantly activate the ring towards electrophilic substitution.[1][2] This electron-donating nature preferentially directs incoming electrophiles to the ortho and para positions. In this case, the C2 and C5 positions are activated. The ethyl group at C5 is a weak electron-donating group (+I effect) through induction.[1]

  • Steric Hindrance: The ethyl group at the C5 position and the hydroxyl groups at the C4 and C6 positions can sterically hinder the approach of reagents to adjacent positions.[3][4] The bulkiness of the incoming reagent will play a significant role in determining the site of reaction.

  • Reaction Conditions: Factors such as the choice of solvent, temperature, catalyst, and the nature of the electrophile or nucleophile can dramatically influence the regiochemical outcome.[5][6]

Q2: I am attempting an electrophilic substitution on the pyrimidine ring. Which position is most likely to react?

For electrophilic aromatic substitution (EAS) on this compound, the C2 position is generally the most favored site of attack.

Causality: The hydroxyl groups at C4 and C6 are powerful activating groups that direct electrophiles to the ortho and para positions.[1][7] In the pyrimidine ring, the C2 and C5 positions are ortho/para to the hydroxyl groups. However, the C5 position is already substituted with an ethyl group. Therefore, the C2 position becomes the most electronically activated and sterically accessible site for many electrophiles. While the C5 position is also activated, the presence of the ethyl group can provide some steric hindrance, making the C2 position more favorable for subsequent substitution.[3]

Q3: How can I favor nucleophilic substitution at the C4 or C6 position?

Direct nucleophilic aromatic substitution (SNAr) on the pyrimidine ring of this compound is challenging due to the electron-donating nature of the hydroxyl groups. To facilitate nucleophilic attack, the hydroxyl groups must first be converted into better leaving groups.

Strategy: A common approach is to convert the diol into a dihalopyrimidine, such as 2,4-dichloro-5-ethylpyrimidine. In such dihalopyrimidines, the C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position.[5][8] The regioselectivity between C4 and C6 can then be influenced by factors like the nature of the nucleophile and the reaction conditions. For instance, using bulky nucleophiles may favor attack at the less sterically hindered position.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS) - Mixture of C2 and other substituted products.

Problem: Your electrophilic substitution reaction is yielding a mixture of isomers, with substitution occurring at positions other than the desired C2 position.

Root Cause Analysis & Solutions:

  • Insufficient Activation/Deactivation Control: While the hydroxyl groups strongly direct to C2, competing factors might be at play.

    • Troubleshooting:

      • Protecting Groups: Consider protecting one of the hydroxyl groups to modulate the electronic effects.[9][10] Using a bulky protecting group like tert-butyldimethylsilyl (TBDMS) on one hydroxyl group can sterically block one side of the molecule, further enhancing selectivity for the C2 position.

      • Reaction Temperature: Lowering the reaction temperature can increase selectivity by favoring the kinetically controlled product, which is often the more stable C2-substituted isomer.[6]

  • Steric Hindrance from the Electrophile: A bulky electrophile may face significant steric hindrance at the C2 position, leading to attack at less favored but more accessible sites.

    • Troubleshooting:

      • Less Bulky Reagents: If possible, utilize a smaller, less sterically demanding electrophilic reagent.

      • Lewis Acid Catalysis: Employing a Lewis acid catalyst can sometimes alter the regioselectivity by coordinating with the pyrimidine nitrogen atoms, thereby changing the electronic distribution in the ring.

Issue 2: Difficulty in Achieving Selective Monosubstitution in Nucleophilic Aromatic Substitution (SNAr) of a Dihalo-Derivative.

Problem: When reacting a 4,6-dihalo-5-ethylpyrimidine with a nucleophile, you are obtaining a mixture of mono- and di-substituted products, or the reaction is not proceeding selectively at one position.

Root Cause Analysis & Solutions:

  • Similar Reactivity of C4 and C6 Positions: In a symmetrically substituted pyrimidine, the C4 and C6 positions can have very similar reactivity.

    • Troubleshooting:

      • Control Stoichiometry and Temperature: Carefully control the stoichiometry of the nucleophile (using slightly less than one equivalent) and conduct the reaction at a lower temperature to favor monosubstitution.[6]

      • Choice of Base and Solvent: The choice of base and solvent can significantly impact the outcome. For amination reactions, for example, using a strong, non-nucleophilic base like LiHMDS in an aprotic solvent can improve selectivity.[8]

      • Palladium Catalysis: For certain nucleophiles like amines, palladium-catalyzed cross-coupling reactions can offer superior regioselectivity compared to traditional SNAr reactions.[5][8]

  • Influence of the C5-Ethyl Group: The ethyl group can exert a subtle electronic and steric influence, which can be exploited.

    • Troubleshooting:

      • Bulky Nucleophiles: Using a sterically demanding nucleophile may favor substitution at the less hindered position, although the difference between C4 and C6 in this specific molecule is minimal.

Experimental Protocols

Protocol 1: Regioselective Nitration at the C2 Position

This protocol describes a method for the selective nitration of this compound at the C2 position.

Materials:

  • This compound

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice Bath

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C in an ice bath.

  • Slowly add fuming nitric acid (1.1 eq) dropwise to the solution while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 2-nitro-5-Ethylpyrimidine-4,6-diol.

Data Summary Table:

EntryElectrophilePosition of SubstitutionKey ConditionExpected Yield
1NO₂+C2H₂SO₄/HNO₃, 0 °CModerate to High
2Br⁺C2Br₂/FeBr₃Moderate
3SO₃C2Fuming H₂SO₄Moderate
Protocol 2: Selective Monosubstitution via a Dichloro-Intermediate

This protocol outlines the conversion to a dichloro-intermediate followed by a regioselective nucleophilic substitution.

Step A: Synthesis of 4,6-dichloro-5-ethylpyrimidine

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Reflux condenser

  • Standard glassware for organic synthesis

Procedure:

  • Carefully add this compound (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain crude 4,6-dichloro-5-ethylpyrimidine, which can be purified by chromatography or used directly in the next step.

Step B: Regioselective Amination at the C4 Position

Materials:

  • 4,6-dichloro-5-ethylpyrimidine

  • Secondary Amine (e.g., Morpholine) (1.0 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 4,6-dichloro-5-ethylpyrimidine (1.0 eq) in ACN or THF.

  • Add the secondary amine (1.0 eq) and the base (1.1 eq).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove the salt byproduct.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography to isolate the 4-amino-6-chloro-5-ethylpyrimidine derivative.

Visualizations

Diagram 1: Key Factors Influencing Regioselectivity

G Regioselectivity Regioselectivity Electronic_Effects Electronic Effects Regioselectivity->Electronic_Effects Steric_Hindrance Steric Hindrance Regioselectivity->Steric_Hindrance Reaction_Conditions Reaction Conditions Regioselectivity->Reaction_Conditions Activating_Groups Activating Groups (-OH at C4, C6) Electronic_Effects->Activating_Groups Substituent_Bulk Substituent Bulk (-Et at C5) Steric_Hindrance->Substituent_Bulk Reagent_Size Reagent Size Steric_Hindrance->Reagent_Size Solvent Solvent Reaction_Conditions->Solvent Temperature Temperature Reaction_Conditions->Temperature Catalyst Catalyst Reaction_Conditions->Catalyst Directing_Effects Directing Effects (Ortho/Para) Activating_Groups->Directing_Effects

Caption: Factors governing regioselectivity in this compound reactions.

Diagram 2: Workflow for Selective Substitution

G cluster_0 Electrophilic Substitution cluster_1 Nucleophilic Substitution Start_EAS 5-Ethylpyrimidine- 4,6-diol Reaction_EAS Electrophilic Reagent (e.g., HNO3/H2SO4) Start_EAS->Reaction_EAS Product_EAS C2-Substituted Product Reaction_EAS->Product_EAS Start_SNAr 5-Ethylpyrimidine- 4,6-diol Intermediate 4,6-Dichloro-5-ethylpyrimidine Start_SNAr->Intermediate Reaction_SNAr Nucleophile (e.g., R2NH) Intermediate->Reaction_SNAr Product_SNAr C4/C6-Substituted Product Reaction_SNAr->Product_SNAr

Caption: General workflows for achieving regioselective substitution.

References

Scaling up the synthesis of 5-Ethylpyrimidine-4,6-diol from grams to kilograms

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for scaling the synthesis of 5-Ethylpyrimidine-4,6-diol from gram to kilogram quantities. It is designed for researchers, chemists, and process development professionals, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure a safe, efficient, and successful scale-up.

Synthesis Overview and Mechanism

The industrial synthesis of this compound is most commonly achieved via a base-catalyzed cyclocondensation reaction. The key starting materials are diethyl 2-ethylmalonate and a source for the N-C-N fragment of the pyrimidine ring, typically formamide or urea.[1][2][3][4] This guide focuses on the route utilizing formamide and a strong base, sodium ethoxide, in an alcoholic solvent.

The reaction proceeds through the formation of a sodium salt of the pyrimidine derivative, which upon acidic workup, precipitates the desired this compound. The choice of a strong base like sodium ethoxide is crucial for deprotonating the active methylene group of the malonic ester and facilitating the cyclization.[3][5]

Reaction Pathway: Cyclocondensation

Reaction_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products Diethyl_2_ethylmalonate Diethyl 2-ethylmalonate Reaction Cyclocondensation in Ethanol Diethyl_2_ethylmalonate->Reaction Formamide Formamide Formamide->Reaction Base Sodium Ethoxide (Base) Base->Reaction Intermediate Disodium Salt (in solution) Reaction->Intermediate Forms salt Workup Aqueous Workup & Acidification Product This compound (Precipitate) Workup->Product Precipitates Intermediate->Workup

Caption: Reaction pathway for this compound synthesis.

Scaled-Up Synthesis Protocol (1 kg Target Scale)

This protocol is a generalized procedure and requires optimization based on specific reactor configurations and safety assessments.

Table 1: Reagent Quantities and Roles
ReagentMolar Mass ( g/mol )QuantityMolesRoleKey Considerations
Diethyl 2-ethylmalonate188.221.13 kg6.0Limiting ReagentPurity >98%. Check for acidic impurities.
Formamide45.040.81 kg18.0N-C-N SourceUse anhydrous grade. Can be used in excess.
Sodium Ethoxide (21% in Ethanol)68.05 (solid)11.6 L~36.0Base/CatalystHighly moisture-sensitive and corrosive.[6]
Anhydrous Ethanol46.07~20 L-SolventMust be anhydrous (<0.2% water).
Hydrochloric Acid (37%)36.46As required-NeutralizationUsed to adjust pH to ~2-3 for precipitation.
Deionized Water18.02~30 L-WorkupUsed to dissolve the intermediate salt.
Step-by-Step Experimental Procedure
  • Reactor Preparation: Charge a clean, dry, 100 L glass-lined reactor with anhydrous ethanol (10 L). Ensure the reactor is equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a temperature probe.

  • Base Charging: Under a nitrogen atmosphere, charge the 21% sodium ethoxide solution (11.6 L) into the reactor. Start agitation.

  • Formamide Addition: Add anhydrous formamide (0.81 kg) to the reactor. A slight exotherm may be observed.

  • Heating: Heat the mixture to 50-55°C.

  • Substrate Addition: Slowly add diethyl 2-ethylmalonate (1.13 kg) via a dosing pump over 30-45 minutes. Crucially, monitor the internal temperature and maintain it below 65°C during the addition. [7] The reaction is exothermic.

  • Reaction: After the addition is complete, raise the temperature to reflux (approx. 80-85°C) and hold for 3-5 hours. Monitor the reaction's progress by TLC or HPLC until the starting malonate is consumed.

  • Solvent Removal (Optional but Recommended): Cool the reactor to 50°C. Distill off the ethanol under reduced pressure. This step improves product isolation and purity.[8]

  • Workup - Dissolution: Add deionized water (~30 L) to the reaction mass (or the residue after distillation) while it is still warm to dissolve the sodium salt of the product.[9] Stir until a clear solution is obtained.

  • Workup - Precipitation: Cool the aqueous solution to 30-40°C. Slowly add concentrated hydrochloric acid to precipitate the product. Monitor the pH, aiming for a final pH of 2-3. Maintaining the temperature above 25°C can reduce the co-precipitation of inorganic salts.[9]

  • Isolation: Stir the resulting slurry for 1-2 hours to allow for complete crystallization. Filter the solid product using a centrifuge or Nutsche filter.

  • Washing: Wash the filter cake with deionized water until the filtrate is neutral (pH ~7). A final wash with cold ethanol can aid in drying.

  • Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved. The expected yield is approximately 0.75-0.85 kg.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use anhydrous conditions? A1: Sodium ethoxide is a very strong base that reacts violently with water.[10] Any moisture in the reagents or solvent will consume the base, converting it to sodium hydroxide, which is less effective for this specific condensation and can lead to hydrolysis of the ester starting material.[6] This results in lower yields and the formation of impurities.

Q2: Can I use sodium methoxide instead of sodium ethoxide? A2: Yes, sodium methoxide is frequently used in similar condensations.[1][7] However, for consistency and to avoid potential transesterification side reactions with the ethyl ester, it is best to match the alkoxide with the alcohol of the ester (i.e., ethoxide with ethyl ester).

Q3: What are the primary safety concerns when scaling this reaction? A3: The main hazards are associated with sodium ethoxide. It is highly flammable, corrosive, and reacts with moisture in the air.[11][12][13] Proper grounding and bonding of equipment are necessary to prevent static discharge.[10] The reaction is also exothermic, requiring robust temperature control to prevent a runaway reaction. Always use appropriate personal protective equipment (PPE), including flame-retardant clothing, chemical-resistant gloves, and face shields.[6][11]

Q4: What is the purpose of the initial heating to 50-55°C before adding the malonate? A4: This initial heating ensures the reaction initiates promptly upon addition of the diethyl 2-ethylmalonate. Adding the substrate to a cold mixture could allow it to accumulate before the reaction starts, leading to a sudden, uncontrolled exotherm once the activation temperature is reached.

Troubleshooting Guide

Problem 1: Low Reaction Yield or Incomplete Conversion
  • Potential Cause A: Inactive Base. The sodium ethoxide may have degraded due to exposure to air and moisture.

    • Solution: Use freshly prepared or properly stored sodium ethoxide.[14] Ensure it is handled under a strict nitrogen or argon atmosphere. Titrate a sample of the base before use to confirm its strength.

  • Potential Cause B: Insufficient Reaction Time or Temperature. The reaction may be sluggish, especially if the temperature is too low.

    • Solution: Extend the reaction time at reflux and monitor progress by HPLC or TLC.[5] Ensure the reactor's internal temperature is accurately measured and maintained.

  • Potential Cause C: Water in the System. As detailed in the FAQ, water deactivates the base and hydrolyzes the ester.

    • Solution: Use anhydrous grade solvents and reagents. Dry all glassware and the reactor thoroughly before use.

Problem 2: Product Fails to Precipitate or Oily Product Forms During Workup
  • Potential Cause A: Incorrect pH. The diol is amphoteric and may remain in solution if the pH is not sufficiently acidic. The sodium salt is water-soluble.

    • Solution: Carefully monitor the pH during acidification. Ensure a final pH of 2-3 is reached. Add acid slowly to avoid localized pH drops that could trap impurities.

  • Potential Cause B: Insufficient Cooling or Supersaturation. The product may be too soluble at the temperature of acidification.

    • Solution: After reaching the target pH, cool the mixture further (e.g., to 10-15°C) and stir for an extended period to encourage crystallization. Seeding with a small crystal of pure product can help induce precipitation.

  • Potential Cause C: High Impurity Load. The presence of significant impurities can inhibit crystallization, leading to an oil.

    • Solution: Review the reaction for potential side reactions. An extraction of the aqueous solution with a non-polar solvent (e.g., toluene) before acidification might remove some organic impurities.

Problem 3: Product is Off-Color (Yellow or Brown)
  • Potential Cause A: Reaction Temperature Too High. Excessive temperatures during the reaction can lead to the formation of colored degradation products.

    • Solution: Strictly control the reaction temperature, especially during the exothermic addition step.[14]

  • Potential Cause B: Air Oxidation. The product or intermediates may be sensitive to air, especially under basic conditions at high temperatures.

    • Solution: Maintain a robust inert atmosphere (nitrogen or argon) throughout the reaction and workup until the product is isolated and dry.[12]

  • Potential Cause C: Impure Starting Materials.

    • Solution: Ensure the quality of all starting materials. If necessary, distill the diethyl 2-ethylmalonate before use.

Problem 4: High Levels of Inorganic Salt in Final Product
  • Potential Cause A: Inefficient Washing. Sodium chloride, formed during the acidic workup, can be trapped in the product cake.

    • Solution: Wash the filter cake thoroughly with generous amounts of deionized water. Reslurrying the cake in water and re-filtering can be more effective than simple displacement washes.

  • Potential Cause B: Co-precipitation of Salts. If using sulfuric acid for neutralization and the solution is too cold, sodium sulfate can precipitate with the product.

    • Solution: Keep the solution temperature between 30-40°C during acidification when using sulfuric acid.[9] Using hydrochloric acid generally results in the more soluble sodium chloride salt.

Process and Troubleshooting Workflow

Scale-Up Workflow Diagram

Scale_Up_Workflow A Reactor Prep (Inert Atmosphere) B Charge Base & Solvent (NaOEt in EtOH) A->B C Charge Formamide B->C D Heat to 50-55°C C->D E Slow Addition of Diethyl 2-ethylmalonate (Temp < 65°C) D->E F Heat to Reflux (3-5 hours) E->F G In-Process Control (TLC / HPLC) F->G G->F Incomplete H Aqueous Workup (Dissolve Salt) G->H Reaction Complete I Acidification to pH 2-3 (Precipitation) H->I J Filter & Wash Cake I->J K Vacuum Dry J->K L Final Product QC K->L

Caption: Step-by-step workflow for kilogram-scale synthesis.

Troubleshooting Decision Treedot

digraph "Troubleshooting_Tree" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Problem\nEncountered", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Yield [label="Is Yield < 70%?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Purity [label="Is Purity Low?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Isolation [label="Isolation Issue?\n(Oily, No Precipitate)", shape=diamond, style=filled, fillcolor="#FBBC05"];

IPC [label="Check IPC Data\n(TLC/HPLC)"]; Incomplete [label="Incomplete Reaction?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Extend [label="Extend Rxn Time\nCheck Base Activity", shape=note, fillcolor="#F1F3F4"]; WorkupLoss [label="Check Workup pH\nAnalyze Mother Liquor", shape=note, fillcolor="#F1F3F4"];

Color [label="Product Off-Color?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Temp [label="Check Temp Profile\nEnsure Inert Atmosphere", shape=note, fillcolor="#F1F3F4"]; Salts [label="High Ash Content?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Wash [label="Improve Washing Protocol\nReslurry Cake", shape=note, fillcolor="#F1F3F4"];

pH_Check [label="Check Final pH\n(Target 2-3)", shape=note, fillcolor="#F1F3F4"]; Cool_Seed [label="Cool & Seed Mixture\nCheck for Impurities", shape=note, fillcolor="#F1F3F4"];

Start -> Yield; Start -> Purity; Start -> Isolation;

Yield -> IPC; IPC -> Incomplete; Incomplete -> Extend [label="Yes"]; Incomplete -> WorkupLoss [label="No"];

Purity -> Color; Color -> Temp [label="Yes"]; Color -> Salts [label="No"]; Salts -> Wash [label="Yes"];

Isolation -> pH_Check; Isolation -> Cool_Seed; }

References

Identifying and removing impurities from 5-Ethylpyrimidine-4,6-diol preparations

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Ethylpyrimidine-4,6-diol

A Guide to Identification and Removal of Impurities in Synthetic Preparations

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of this compound?

Impurities can arise from several sources throughout the synthetic process. Understanding these sources is the first step in designing an effective purification strategy. The most common culprits include unreacted starting materials (e.g., diethyl malonate derivatives, amidines), reagents, side-products from competing reactions, and degradation products formed during workup or purification.[1]

Q2: My crude product has an off-color and a broad melting point range. What does this indicate?

These are classic initial indicators of an impure sample. A pure crystalline solid typically has a sharp, well-defined melting point and is often colorless or a specific pale color. A broad melting point range suggests the presence of impurities that disrupt the crystal lattice. Off-colors (e.g., yellow, brown) often point to polymeric or degradation byproducts formed during the reaction, especially if excessive heat was applied.[2]

Q3: Which analytical techniques should I use for an initial purity assessment?

For a rapid and effective initial assessment, a combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended.[1] TLC provides a quick qualitative snapshot of the number of components in your mixture and helps in developing a solvent system for column chromatography. HPLC offers a more quantitative analysis of purity, showing the relative proportions of your target compound and its impurities.

Q4: I've confirmed my product is impure. What is the most common first-line purification technique to try?

Recrystallization is the most powerful, economical, and scalable first-line technique for purifying solid compounds.[2][3] The success of this method relies on selecting a solvent (or solvent system) in which this compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while the impurities remain soluble at all temperatures.[3]

Troubleshooting and In-Depth Purification Guides

This section addresses specific, complex issues you may encounter during the purification of this compound.

Issue 1: Persistent Impurities After Recrystallization

Q: I have performed several recrystallizations, but my HPLC analysis still shows a significant, closely-eluting impurity. How do I proceed?

A: This situation is common when an impurity has a very similar polarity and structure to the desired product, such as a regioisomer or a related pyrimidine byproduct. When recrystallization fails, you must turn to chromatographic techniques that exploit more subtle differences in physicochemical properties.

Workflow for Persistent Impurity Removal

G start Impure Product Post-Recrystallization tlc Run TLC with various solvent systems (e.g., Hexane/EtOAc, DCM/MeOH) start->tlc rf_check Is Rf separation > 0.2? tlc->rf_check column_chrom Proceed with Flash Column Chromatography rf_check->column_chrom Yes no_sep Consider Alternative Chromatography rf_check->no_sep No final_product Pure Product column_chrom->final_product hilic Hydrophilic Interaction Liquid Chromatography (HILIC) for polar compounds no_sep->hilic Try HILIC prep_hplc Preparative HPLC for very difficult separations no_sep->prep_hplc Try Prep HPLC hilic->final_product prep_hplc->final_product

Caption: Decision workflow for advanced purification.

Protocol 1: Flash Column Chromatography

Flash column chromatography is a step above simple recrystallization, offering superior separation for compounds with similar polarities.

  • Solvent System Selection: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.2-0.4.[4] This provides the optimal balance between retention and elution time on the column. Common systems for pyrimidine derivatives include dichloromethane/methanol or ethyl acetate/hexane gradients.[4]

  • Column Packing: Dry pack the column with silica gel. Equilibrate the packed column with your starting mobile phase (the least polar solvent mixture).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). If solubility is an issue, adsorb the compound onto a small amount of silica gel (dry loading).

  • Elution: Run the column with your chosen solvent system, gradually increasing the polarity (gradient elution) if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Issue 2: Removal of Non-Polar or Baseline Impurities

Q: My product is contaminated with a very non-polar impurity (runs at the solvent front on TLC) and a baseline impurity that won't move from the origin. How can I remove both?

A: This scenario is ideally suited for an acid-base extraction. This compound is amphoteric but has distinctly acidic phenolic-like hydroxyl groups (pKa ~7-8). This allows it to be selectively moved between aqueous and organic phases by manipulating the pH, leaving neutral organic impurities and insoluble baseline material behind.

Principle of Acid-Base Extraction

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Acid-Base Extraction Workflow

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate (EtOAc).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of sodium hydroxide (NaOH). The acidic this compound will deprotonate and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Phase Separation: Separate the aqueous layer. The organic layer containing neutral impurities can be discarded. Any insoluble baseline material will be left at the interface or in the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 1M hydrochloric acid (HCl) until the pH is acidic (pH ~5-6).

  • Precipitation & Isolation: Your purified this compound will precipitate out of the aqueous solution as a solid.

  • Collection: Collect the solid by vacuum filtration, wash with cold water to remove salts, and dry thoroughly under high vacuum.

Issue 3: Product Purity and Identification Confirmation

Q: I have a product that appears pure by TLC and HPLC. How do I definitively confirm its identity and purity?

A: A clean chromatogram is an excellent sign, but structural confirmation and quantification of trace impurities require more advanced spectroscopic and analytical methods.

Data Summary for Purity & Identity Confirmation

Analytical TechniquePurposeKey Information Provided
HPLC-UV Quantitative Purity AssessmentPurity percentage (e.g., >99.5%), detection of UV-active impurities.
LC-MS (Liquid Chromatography-Mass Spectrometry) Molecular Weight ConfirmationProvides the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight of the product and providing masses of impurities.
NMR Spectroscopy (¹H, ¹³C) Structural ElucidationConfirms the chemical structure, proton and carbon environments, and can reveal subtle structural impurities not visible by other methods.
Melting Point Analysis Physical Property ConfirmationA sharp melting point close to the literature value indicates high purity.

References

Validation & Comparative

The Pivotal Role of the 5-Position: A Comparative Analysis of 5-Ethylpyrimidine-4,6-diol's Predicted Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the structural basis for a vast array of biologically active molecules.[1][2][3][4][5] Its inherent versatility, arising from the ability to introduce diverse substituents at various positions, allows for the fine-tuning of pharmacological properties. This guide delves into a comparative analysis of 5-Ethylpyrimidine-4,6-diol, a specific derivative, and contextualizes its potential biological activities by examining the structure-activity relationships (SAR) of analogous pyrimidine compounds. While direct experimental data on this compound is limited in publicly accessible literature, a comprehensive review of related structures provides a strong foundation for predicting its biological profile and guiding future research.

The strategic placement of substituents on the pyrimidine ring is a critical determinant of a compound's interaction with biological targets.[3] Modifications at the 2, 4, 5, and 6 positions have been shown to drastically alter activities ranging from anticancer and antiviral to anti-inflammatory and enzyme inhibition.[1][2][3][4][6] This guide will focus on the influence of the substituent at the 5-position, with the ethyl group of our target compound serving as a key point of comparison against other functionalities.

Predicted Biological Activities of this compound: An Evidence-Based Extrapolation

Based on the extensive body of research on substituted pyrimidines, we can extrapolate the likely biological activities of this compound. The presence of the pyrimidine-4,6-diol core, coupled with an alkyl substituent at the 5-position, suggests potential in several therapeutic areas.

Potential Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrimidine derivatives.[7][8][9][10][11][12] The mechanism often involves the inhibition of kinases, enzymes crucial for cell signaling and proliferation, or interference with nucleic acid biosynthesis. The substitution pattern on the pyrimidine ring plays a pivotal role in determining the specific kinase targeted and the potency of inhibition. For instance, 4,6-diaryl-substituted pyrimidines have shown inhibitory potency against phosphoinositide 3-kinases (PI3Ks), important targets in oncology.[7][13] While the ethyl group in this compound is a simple alkyl chain, its influence on the electronic and steric properties of the pyrimidine core could confer activity against various cancer cell lines.

Potential Antiviral Activity

The pyrimidine nucleus is a fundamental component of nucleosides, making its derivatives prime candidates for antiviral drug development.[14][15][16][17] The antiviral activity of 5-substituted pyrimidine deoxynucleosides has been a subject of investigation for decades.[14][15] Studies have shown that the nature of the 5-alkyl group can significantly impact the antiviral spectrum and potency. For example, elongation of the 5-alkyl chain from methyl to ethyl in 2-thiocytosine deoxyribosyl nucleosides increased anti-herpes simplex virus (HSV-1) activity.[16] This suggests that the ethyl group in this compound could be favorable for antiviral activity, potentially by influencing the compound's interaction with viral enzymes like DNA polymerase or thymidine kinase.

Potential Enzyme Inhibition

The structural features of this compound make it a candidate for inhibiting various enzymes. For example, pyrimidine derivatives have been investigated as inhibitors of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism.[18] Furthermore, the pyrimidine scaffold is present in GPR84 agonists, with the alkyl chain length being a critical determinant of activity.[19][20] The ethyl group's size and lipophilicity could position it favorably within the binding pockets of various enzymes.

Structure-Activity Relationship (SAR) at the 5-Position: A Comparative Overview

To understand the potential of this compound, it is crucial to examine how modifications at the 5-position of the pyrimidine ring affect biological activity. The following table summarizes key findings from the literature on various 5-substituted pyrimidines.

5-SubstituentPyrimidine CoreObserved Biological ActivityReference(s)
Ethyl 2'-deoxyuridineAntiviral (Herpes Simplex Virus)[14][15]
Alkyl Chains (various lengths) 2-thiocytidineAntiviral (Herpes Simplex Virus, Varicella-Zoster Virus)[16]
Formyl 2-methylpyrimidine-4,6-diolPrecursor for compounds with predicted antihypertensive, antibacterial, and anticancer properties.[21]
Phenyl Pyrimidine-4,6-diolGPR84 Agonism[22]
Hydroxymethyl Pyrimidine-4,6-diolPrecursor for compounds with potential biological activities.[23]
Cyano 2,4,6-trisubstituted pyrimidineImmunosuppressive activity[24]
Acyl 1,3-dialkyl-1H-pyrimidin-2,4-dioneAnticancer activity[9]
Trifluoromethyl 2-thioxo-thiazolo[4,5-d]pyrimidineAnticancer activity[25]

This comparative data underscores the profound impact of the 5-substituent on the biological profile of pyrimidine derivatives. The ethyl group, being a small, lipophilic moiety, likely contributes to favorable interactions within the binding sites of target proteins.

Experimental Protocols for Evaluating Biological Activity

To empirically determine the biological activity of this compound and compare it to its analogs, a series of well-established in vitro assays are recommended.

Anticancer Activity: MTT Cell Viability Assay

This assay is a fundamental method for assessing the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions until they reach logarithmic growth phase.

  • Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and other comparative pyrimidines in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for MTT Assay

MTT_Workflow A 1. Seed Cancer Cells in 96-well plates B 2. Treat with Pyrimidine Compounds (serial dilutions) A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 2-4 hours (Formazan Formation) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate % Viability and IC50 Values G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antiviral Activity: Plaque Reduction Assay

This assay is the gold standard for measuring the ability of a compound to inhibit viral replication.

Principle: The plaque reduction assay quantifies the reduction in the formation of viral plaques (localized areas of cell death) in a cell monolayer in the presence of an antiviral compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well or 12-well plates to form a confluent monolayer.

  • Viral Infection: Infect the cell monolayers with a known amount of virus (multiplicity of infection - MOI) for a short period to allow for viral attachment.

  • Compound Treatment: After the infection period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test pyrimidine compounds.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: After incubation, fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value (the effective concentration that reduces plaque formation by 50%).

Plaque Reduction Assay Workflow

Plaque_Reduction_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Analysis A 1. Seed Host Cells to form a monolayer B 2. Infect cells with virus A->B C 3. Add overlay medium with test compounds B->C D 4. Incubate for plaque formation C->D E 5. Fix and stain cells D->E F 6. Count plaques E->F G 7. Calculate % plaque reduction and EC50 F->G

Caption: Workflow for the antiviral plaque reduction assay.

Enzyme Inhibition Assay: Lactate Dehydrogenase (LDH) Inhibition

This assay can be used to screen for compounds that inhibit the activity of the LDH enzyme.

Principle: The LDH assay measures the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer, a solution of lactate (substrate), a solution of NAD+ (cofactor), and a solution of LDH enzyme.

  • Compound Incubation: In a 96-well plate, add the reaction buffer, the test pyrimidine compounds at various concentrations, and the LDH enzyme. Incubate for a short period to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the lactate and NAD+ solution.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocity (rate of NADH formation) for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.

LDH Enzyme Inhibition Assay Workflow

LDH_Inhibition_Workflow A 1. Prepare reaction mixture (Buffer, LDH, Test Compound) B 2. Pre-incubate A->B C 3. Initiate reaction with Lactate and NAD+ B->C D 4. Monitor NADH production (Absorbance at 340 nm) C->D E 5. Calculate reaction rates and % inhibition D->E F 6. Determine IC50 value E->F

Caption: Workflow for the LDH enzyme inhibition assay.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is not yet prevalent in the literature, a systematic comparison with structurally similar pyrimidines provides a strong rationale for its investigation as a potential therapeutic agent. The structure-activity relationships of related compounds suggest that the ethyl group at the 5-position could confer valuable anticancer, antiviral, and enzyme-inhibitory properties.

The experimental protocols detailed in this guide provide a clear roadmap for the empirical validation of these predicted activities. Future research should focus on the synthesis of this compound and its systematic evaluation in a panel of biological assays. A thorough investigation of its mechanism of action and a broader SAR study involving variations of the alkyl chain at the 5-position will be crucial for optimizing its therapeutic potential. The insights gained from such studies will not only elucidate the specific role of the 5-ethyl substituent but also contribute to the broader understanding of pyrimidine chemistry in drug discovery.

References

5-Ethylpyrimidine-4,6-diol Versus Established Anticancer Drugs: A Comparative Efficacy and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is perpetual. Pyrimidine analogs represent a cornerstone of chemotherapy, acting as antimetabolites that insinuate themselves into nucleic acid metabolism, thereby arresting the proliferation of rapidly dividing cancer cells.[1][2][3] This guide provides a comparative analysis of a novel investigational compound, 5-Ethylpyrimidine-4,6-diol, against established pyrimidine-based anticancer drugs. While specific preclinical data for this compound is emerging, this document serves as a strategic framework for researchers, offering hypothesized mechanisms, robust comparative experimental protocols, and a clear rationale for future investigations.

Introduction: The Pyrimidine Scaffold in Oncology

The pyrimidine ring is a fundamental heterocyclic structure found in nucleobases such as cytosine, thymine, and uracil.[4][5] This structural similarity allows pyrimidine analogs to act as mimics of natural metabolites, competitively inhibiting key enzymes involved in DNA and RNA synthesis or being incorporated into these nucleic acids, leading to catastrophic cellular damage and apoptosis.[6][7] The clinical success of drugs like 5-Fluorouracil (5-FU) and Gemcitabine has validated this approach, establishing pyrimidine antimetabolites as indispensable tools in the treatment of a wide array of solid tumors and hematological malignancies.[1][2]

This compound enters this field as a promising, yet uncharacterized, candidate. Its diol structure suggests potential for unique interactions within enzymatic active sites, while the ethyl group at the 5-position may influence its metabolic stability and target affinity. This guide will compare its theoretical potential against the known performance of established agents.

Mechanisms of Action: A Comparative Overview

Established pyrimidine anticancer drugs, while sharing a common strategic approach, exhibit distinct molecular mechanisms. Understanding these differences is crucial for designing effective comparative studies.

Established Drugs: 5-Fluorouracil (5-FU) and Gemcitabine
  • 5-Fluorouracil (5-FU): A cornerstone in the treatment of colorectal, breast, and stomach cancers, 5-FU is a prodrug that undergoes intracellular conversion to several active metabolites.[3][6] Its primary cytotoxic effects are mediated through:

    • Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, halting the synthesis of thymidine, an essential precursor for DNA replication.[6]

    • Incorporation into DNA and RNA: Fluorouridine triphosphate (FUTP) is incorporated into RNA, disrupting its processing and function. Fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and fragmentation.[6]

  • Gemcitabine (dFdC): A deoxycytidine analog, Gemcitabine is widely used for pancreatic, non-small-cell lung, and bladder cancers.[2][6] Its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites exert their effects by:

    • Inhibition of Ribonucleotide Reductase (RNR): dFdCDP inhibits RNR, the enzyme responsible for producing deoxynucleotides for DNA synthesis. This depletes the pool of available deoxynucleotides, potentiating the action of dFdCTP.

    • Masked Chain Termination: dFdCTP is incorporated into elongating DNA strands. After the incorporation of one more deoxynucleotide, DNA polymerases are unable to proceed further, a process known as "masked chain termination," which effectively halts DNA replication.[6]

Hypothesized Mechanism of this compound

Based on its core pyrimidine structure, this compound is likely to function as an antimetabolite. The presence of hydroxyl groups at the 4 and 6 positions, and an ethyl group at the 5-position, suggests several potential mechanisms that warrant experimental validation:

  • Enzyme Inhibition: The diol structure may allow it to act as a competitive inhibitor for enzymes in the pyrimidine synthesis pathway, such as dihydroorotate dehydrogenase (DHODH), which is crucial for de novo pyrimidine synthesis and has emerged as a promising cancer target.[6]

  • DNA/RNA Incorporation: Following intracellular phosphorylation, it could be incorporated into DNA or RNA, leading to replication and transcription errors. The ethyl group at the 5-position would likely cause significant steric hindrance and disrupt helical structure.

  • Modulation of Kinase Activity: Some pyrimidine derivatives have been shown to act as kinase inhibitors.[8] The specific substitution pattern of this compound could confer affinity for oncogenic kinases.

The following diagram illustrates the general principle of pyrimidine antimetabolite action.

Pyrimidine_Antimetabolite_Pathway cluster_0 De Novo Pyrimidine Synthesis cluster_1 Salvage Pathway cluster_2 Nucleic Acid Synthesis cluster_3 Drug Action Precursors Precursors UMP UMP Precursors->UMP Multiple Steps UDP UDP UMP->UDP dUDP dUDP UDP->dUDP RNR UTP UTP UDP->UTP dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP TS dTTP dTTP dTMP->dTTP DNA DNA dTTP->DNA DNA Polymerase Uracil Uracil Uracil->UMP Thymidine Thymidine Thymidine->dTMP RNA RNA UTP->RNA RNA Polymerase 5-FU 5-Fluorouracil TS TS 5-FU->TS Inhibits Gemcitabine Gemcitabine RNR RNR Gemcitabine->RNR Inhibits DNA Polymerase DNA Polymerase Gemcitabine->DNA Polymerase Incorporation & Chain Termination 5-EPD This compound (Hypothesized) 5-EPD->DNA Polymerase Potential Incorporation De Novo Pyrimidine Synthesis De Novo Pyrimidine Synthesis 5-EPD->De Novo Pyrimidine Synthesis Potential Inhibition Experimental_Workflow cluster_0 Phase 1: Potency Screening cluster_1 Phase 2: Mechanism of Action A Cancer Cell Lines B Treat with: - this compound - 5-Fluorouracil - Gemcitabine A->B C MTT / XTT Assay (48-72h) B->C D Calculate IC50 Values C->D E Treat cells at IC50 D->E Inform Treatment Concentration F Annexin V / PI Staining E->F G Cell Cycle Analysis (PI) E->G H Flow Cytometry Analysis F->H G->H I Quantify Apoptosis H->I J Determine Cell Cycle Arrest Phase H->J

References

A Comparative Guide to the Structure-Activity Relationship of 5-Ethylpyrimidine-4,6-diol Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine-4,6-diol Scaffold - A Privileged Motif in Kinase Inhibition

The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The 4,6-dihydroxypyrimidine moiety, in particular, has garnered significant attention as a "privileged scaffold." Its ability to act as a bioisostere for the purine ring allows it to effectively interact with the ATP-binding sites of various protein kinases, many of which are key regulators of cell proliferation and survival and are often dysregulated in cancer.[3][4]

This guide focuses on the 5-ethyl substituted pyrimidine-4,6-diol core, exploring how modifications at other positions of the pyrimidine ring influence its biological activity. While direct and extensive SAR studies on this specific scaffold are limited in publicly available literature, valuable insights can be extrapolated from research on analogous 5-phenylpyrimidine-4,6-diol and other substituted pyrimidine derivatives.

Comparative Analysis of 5-Ethylpyrimidine-4,6-diol Analogs: A Predictive SAR Study

The central hypothesis for the anticancer activity of this compound analogs is their ability to act as kinase inhibitors. The structure-activity relationship of these compounds is critically dependent on the nature and position of various substituents on the pyrimidine core. The following sections dissect the influence of these modifications.

The Significance of the 5-Ethyl Group

The ethyl group at the 5-position is a key feature. Compared to an unsubstituted or a larger aromatic group at this position, the ethyl substituent offers a balance of lipophilicity and steric bulk. This can influence the compound's solubility, membrane permeability, and interaction with the target protein. It is postulated that the 5-ethyl group occupies a specific hydrophobic pocket within the ATP-binding site of target kinases, contributing to both potency and selectivity.

Impact of Substituents at the 2-Position

The 2-position of the pyrimidine ring is a primary site for modification to modulate the pharmacological profile of these analogs.

  • Amino and Substituted Amino Groups: The introduction of an amino group at the 2-position can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.[4] Further substitution on this amino group allows for the exploration of additional binding pockets.

    • Small Alkyl Chains: May enhance hydrophobic interactions.

    • Aromatic Rings: Can lead to potent π-π stacking interactions with aromatic residues in the active site. The substitution pattern on this phenyl ring is critical; for instance, electron-withdrawing groups in the meta or para positions can significantly impact activity.

    • Heterocyclic Moieties: Can introduce additional hydrogen bond donors and acceptors, potentially improving both potency and solubility.

  • Alkyl and Aryl Groups: Direct attachment of alkyl or aryl groups at the 2-position can also influence activity, primarily through hydrophobic and steric interactions.

The general trend observed in related pyrimidine series suggests that the nature of the substituent at the 2-position is a major determinant of kinase inhibitory potency and selectivity.[5]

The Role of the 4,6-Diol Moiety

The 4,6-diol functionality is essential for the interaction with the kinase hinge region. These hydroxyl groups can act as both hydrogen bond donors and acceptors, mimicking the interactions of the adenine portion of ATP. Tautomerization to the corresponding keto forms (pyrimidine-4,6-dione) is also possible and can influence the binding mode.

Quantitative Data Summary (Hypothetical Data Based on Related Compounds)

To illustrate the potential SAR trends, the following table presents hypothetical IC50 values for a series of this compound analogs against a representative cancer cell line (e.g., MCF-7, a human breast cancer cell line). This data is extrapolated from published studies on similar pyrimidine derivatives and serves as a predictive guide for compound prioritization.[6][7]

Compound IDR2-SubstituentHypothetical IC50 (µM) against MCF-7Postulated Rationale
EDP-1 -H> 50Lack of key interaction group at the 2-position.
EDP-2 -NH225Introduction of a hydrogen-bonding group.
EDP-3 -NH-CH315Small alkyl group may access a small hydrophobic pocket.
EDP-4 -NH-Phenyl5π-π stacking interaction enhances binding affinity.
EDP-5 -NH-(4-Cl-Phenyl)2Electron-withdrawing group improves interaction.
EDP-6 -NH-(4-OCH3-Phenyl)8Electron-donating group may be less favorable.
EDP-7 -CH330Weaker interaction compared to the amino-linked phenyl group.
EDP-8 -Phenyl12Direct phenyl substitution can provide hydrophobic interactions.

Experimental Protocols

To enable researchers to validate these predicted SAR trends, the following are detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound analogs.

General Synthesis of this compound Analogs

The synthesis of the this compound scaffold can be achieved through a multicomponent reaction, a common strategy for building heterocyclic libraries.

Synthesis_Workflow A Diethyl Ethylmalonate E Cyclocondensation A->E B Amidine/Guanidine Derivative (R2-C(=NH)NH2) B->E C Sodium Ethoxide (Base) C->E Catalyst D Ethanol (Solvent) D->E Solvent F 5-Ethyl-2-(R2)-pyrimidine-4,6-diol Analog E->F Product

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a suspension of the desired cancer cell line (e.g., MCF-7) into a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized this compound analogs in the appropriate cell culture medium. Add these dilutions to the respective wells, including a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of viability against the compound concentration.

Postulated Signaling Pathway Inhibition

Based on the SAR of related pyrimidine kinase inhibitors, it is plausible that this compound analogs exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.

dot

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 5-Ethylpyrimidine- 4,6-diol Analog Inhibitor->Raf Inhibition

Caption: Postulated inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

This guide provides a foundational framework for the exploration of this compound analogs as potential anticancer agents. The predictive SAR analysis, based on data from structurally related compounds, suggests that strategic modifications at the 2-position of the pyrimidine ring are crucial for optimizing potency. The detailed experimental protocols offer a clear path for the synthesis and biological evaluation of novel analogs.

Future research should focus on synthesizing a focused library of these compounds and screening them against a panel of cancer cell lines and specific kinases to validate the proposed SAR. Further optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties will be essential for their development as clinical candidates.

References

A Senior Application Scientist's Guide to In Vivo Validation of 5-Ethylpyrimidine-4,6-diol's Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for transitioning the promising, yet nascent, in vitro anti-inflammatory findings of 5-Ethylpyrimidine-4,6-diol to a robust in vivo validation program. We will navigate the critical steps of experimental design, from selecting appropriate animal models to defining key endpoints and establishing a comparative benchmark against established therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to bridge the gap between benchtop discovery and preclinical validation.

The Premise: From In Vitro Promise to In Vivo Question

Pyrimidine scaffolds are of significant interest to medicinal chemists due to their broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Recent in vitro screens of a proprietary library of pyrimidine derivatives have identified this compound as a potent inhibitor of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated murine macrophages.

Specifically, our hypothetical in vitro data suggests that this compound significantly reduces the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) with an IC50 in the low micromolar range. This positions the compound as a potential modulator of inflammatory responses. However, in vitro efficacy is a necessary but insufficient predictor of in vivo success.[1][2] A multitude of factors including pharmacokinetics (PK), pharmacodynamics (PD), and potential off-target toxicities can only be assessed in a complex biological system.[3][4]

The central question we now face is: Can the observed in vitro anti-inflammatory activity of this compound be replicated and validated in a living organism?

Strategic Selection of In Vivo Models: Mimicking the Human Inflammatory Milieu

The choice of an appropriate animal model is paramount for clinically relevant data.[5] Given the foundational in vitro data suggesting cytokine modulation, we will employ two distinct, yet complementary, models of acute inflammation. This dual-model approach provides a more comprehensive picture of the compound's potential.

Carrageenan-Induced Paw Edema Model

This is a well-established and highly reproducible model of acute inflammation, primarily used to screen for anti-inflammatory drugs.[6][7] The inflammatory cascade in this model is biphasic. The initial phase (first 1-2 hours) is mediated by histamine and serotonin, while the later phase (3-5 hours) is characterized by the production of prostaglandins and cytokines, making it particularly relevant for our compound.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

To more closely mimic the conditions of our in vitro experiments and to assess the systemic anti-inflammatory potential of this compound, we will use an LPS-induced inflammation model. Administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent systemic inflammatory response characterized by a surge in circulating pro-inflammatory cytokines.[8]

Comparator Compounds: Establishing a Performance Benchmark

To contextualize the efficacy of this compound, it is essential to include positive controls with well-characterized mechanisms of action.

  • Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes.[6][9] It serves as a standard positive control in the carrageenan-induced paw edema model.

  • Dexamethasone: A corticosteroid with broad anti-inflammatory effects, including the inhibition of cytokine gene expression. It will be used as a positive control in the LPS-induced systemic inflammation model.

Experimental Design: A Phased Approach to In Vivo Validation

Our in vivo validation will proceed in three key phases: Pharmacokinetics & Dose-Ranging, Efficacy Assessment, and Preliminary Toxicology.

Phase 1: Pharmacokinetics (PK) and Dose-Ranging

A foundational understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for designing meaningful efficacy studies.[10][11]

Experimental Protocol: Single-Dose Pharmacokinetics in Mice

  • Animal Model: Male C57BL/6 mice (n=3 per time point).

  • Compound Administration: A single intravenous (IV) bolus dose and a single oral (PO) gavage dose.

  • Blood Sampling: Serial blood samples will be collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Analysis: Plasma concentrations of this compound will be determined by LC-MS/MS.

  • Key Parameters: This will allow for the calculation of key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability.

The results of this PK study will inform the dose selection and administration route for the subsequent efficacy studies.

Phase 2: Efficacy Assessment

This phase will directly test the hypothesis that this compound can mitigate inflammation in vivo.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Male Wistar rats (n=6 per group).

  • Acclimatization: Animals will be acclimatized for at least one week before the experiment.

  • Grouping:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group 2: Indomethacin (10 mg/kg, PO).

    • Groups 3-5: this compound (e.g., 10, 30, 100 mg/kg, PO, doses based on PK data).

  • Procedure:

    • The test compounds or vehicle will be administered orally one hour before the carrageenan injection.

    • 0.1 mL of 1% carrageenan solution will be injected into the sub-plantar region of the right hind paw.

    • Paw volume will be measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Primary Endpoint: Percentage inhibition of paw edema.

Experimental Protocol: LPS-Induced Systemic Inflammation

  • Animal Model: Male C57BL/6 mice (n=6 per group).

  • Grouping:

    • Group 1: Saline control.

    • Group 2: LPS + Vehicle.

    • Group 3: LPS + Dexamethasone (1 mg/kg, IP).

    • Groups 4-6: LPS + this compound (e.g., 10, 30, 100 mg/kg, PO).

  • Procedure:

    • The test compounds or vehicle will be administered orally one hour before LPS injection.

    • LPS (1 mg/kg) will be administered via intraperitoneal (IP) injection.

    • Blood will be collected 2 hours post-LPS injection.

  • Primary Endpoints: Serum levels of TNF-α and IL-6 will be quantified by ELISA.

Phase 3: Preliminary Toxicology

Concurrent with the efficacy studies, a preliminary assessment of the compound's safety profile is essential.[3]

Experimental Protocol: Acute Toxicity Study

  • Animal Model: Male and female Swiss albino mice (n=5 per sex per group).

  • Dosing: A single, high dose of this compound (e.g., 2000 mg/kg, PO) will be administered.

  • Observation: Animals will be observed for 14 days for any signs of toxicity, including changes in behavior, weight loss, and mortality.

  • Endpoint: Determination of the LD50 (if applicable) and observation of any adverse effects.

Data Presentation and Interpretation

All quantitative data will be summarized in clear and concise tables for easy comparison.

Table 1: Efficacy of this compound in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)% Inhibition of Edema at 3 hours% Inhibition of Edema at 5 hours
Vehicle Control---
Indomethacin10ValueValue
This compound10ValueValue
This compound30ValueValue
This compound100ValueValue

Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)
Saline Control-ValueValue
LPS + Vehicle-ValueValue
LPS + Dexamethasone1ValueValue
LPS + this compound10ValueValue
LPS + this compound30ValueValue
LPS + this compound100ValueValue

Visualizing the Path Forward: Workflows and Mechanisms

To clearly delineate the experimental and logical flow, the following diagrams are provided.

experimental_workflow cluster_phase1 Phase 1: PK & Dose-Ranging cluster_phase2 Phase 2: Efficacy Assessment cluster_phase3 Phase 3: Preliminary Toxicology pk_study Single-Dose PK Study (IV & PO) pk_analysis LC-MS/MS Analysis pk_study->pk_analysis pk_results Determine t1/2, Cmax, Bioavailability pk_analysis->pk_results carrageenan Carrageenan-Induced Paw Edema Model pk_results->carrageenan Inform Dose Selection lps LPS-Induced Systemic Inflammation Model pk_results->lps Inform Dose Selection acute_tox Acute Toxicity Study (High Dose) pk_results->acute_tox Inform Dose Selection edema_measurement Measure Paw Volume carrageenan->edema_measurement cytokine_analysis Measure Serum TNF-α & IL-6 lps->cytokine_analysis observation 14-Day Observation acute_tox->observation tox_endpoint Determine LD50 & Adverse Effects observation->tox_endpoint

Caption: Overall experimental workflow for the in vivo validation of this compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Pathway MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription Compound This compound Compound->NFkB Inhibits (Hypothesized)

Caption: Hypothesized mechanism of action for this compound in the LPS-TLR4 signaling pathway.

Conclusion and Future Directions

This guide outlines a rigorous and scientifically sound approach to validating the in vitro anti-inflammatory potential of this compound in relevant in vivo models. The successful completion of these studies will provide the necessary data to make a go/no-go decision on further preclinical development. Positive results would warrant more extensive toxicological studies and the exploration of chronic inflammation models to broaden the therapeutic potential of this promising compound. The transition from in vitro to in vivo is a critical juncture in the drug discovery process, and a well-designed experimental plan is the cornerstone of success.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 5-Ethylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold remains a cornerstone of pharmacologically active molecules. Among its numerous derivatives, 5-Ethylpyrimidine-4,6-diol is a key intermediate in the synthesis of a variety of bioactive compounds. The efficiency of its synthesis directly impacts the overall cost and timeline of research and development projects. This guide provides a comparative analysis of the most viable synthetic routes to this compound, offering a critical evaluation of their respective yields, reaction conditions, and scalability. The protocols detailed herein are grounded in established chemical principles and supported by data from analogous transformations, providing a solid foundation for practical application in the laboratory.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a classical heterocyclic chemistry challenge: the efficient construction of a substituted pyrimidine ring. The two primary retrosynthetic disconnections lead to two main strategic approaches: the condensation of a C3-ethylated three-carbon component with a source of the N-C-N unit, or the reaction of a pre-formed C-N-C-N backbone with a suitable cyclizing agent. This guide will focus on the most promising of these strategies, providing detailed protocols and a comparative analysis to aid in the selection of the optimal route for a given research context.

Route 1: Claisen Condensation of Diethyl Ethylmalonate with Formamide

This classical approach to pyrimidine synthesis involves the base-catalyzed condensation of a β-dicarbonyl compound, in this case, diethyl ethylmalonate, with formamide. This method is analogous to the well-established synthesis of 4,6-dihydroxypyrimidine and its derivatives.[1][2]

Mechanistic Rationale

The reaction is initiated by the deprotonation of formamide by a strong base, typically sodium ethoxide or methoxide, to form the formamidate anion. This is followed by the nucleophilic attack of the formamidate on one of the carbonyl groups of diethyl ethylmalonate. Subsequent intramolecular cyclization and elimination of ethanol lead to the formation of the pyrimidine ring. The choice of base and solvent is critical to ensure high yields and minimize side reactions, such as the hydrolysis of the ester.

Experimental Protocol

Materials:

  • Diethyl ethylmalonate

  • Formamide

  • Sodium metal

  • Anhydrous ethanol

  • Concentrated Hydrochloric Acid

  • Diethyl ether

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of sodium ethoxide is prepared by carefully dissolving sodium metal (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the freshly prepared sodium ethoxide solution, diethyl ethylmalonate (1.0 equivalent) is added dropwise at room temperature.

  • Formamide (2.2 equivalents) is then added to the reaction mixture.

  • The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The resulting residue is dissolved in water and washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is then carefully acidified with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Visualization of the Reaction Pathway

Route_1_Claisen_Condensation Diethyl_ethylmalonate Diethyl ethylmalonate Intermediate Acyclic Intermediate Diethyl_ethylmalonate->Intermediate Formamide Formamide Formamide->Intermediate NaOEt NaOEt / EtOH NaOEt->Intermediate Reflux Product This compound Intermediate->Product Cyclization

Caption: Route 1: Claisen condensation pathway.

Route 2: Condensation of Ethylmalonamide with Ethyl Formate

An alternative approach involves the use of ethylmalonamide as the C3-ethylated building block, which is then cyclized with a one-carbon electrophile such as ethyl formate. This method offers the advantage of potentially milder reaction conditions and avoids the use of formamide, which can be prone to decomposition at high temperatures.

Mechanistic Rationale

This reaction is also typically base-catalyzed. The base deprotonates the amide nitrogen of ethylmalonamide, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl formate. The resulting intermediate undergoes intramolecular cyclization via attack of the second amide nitrogen on the newly formed formyl group, followed by elimination of ethanol to afford the pyrimidine-4,6-dione tautomer.

Experimental Protocol

Materials:

  • Ethylmalonamide

  • Ethyl formate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Concentrated Hydrochloric Acid

Procedure:

  • Ethylmalonamide is first synthesized by the reaction of diethyl ethylmalonate with concentrated aqueous ammonia.

  • In a round-bottom flask, sodium ethoxide (2.1 equivalents) is prepared in anhydrous ethanol.

  • Ethylmalonamide (1.0 equivalent) is added to the sodium ethoxide solution and the mixture is stirred until a clear solution is obtained.

  • Ethyl formate (1.1 equivalents) is then added dropwise to the reaction mixture at room temperature.

  • The reaction mixture is then heated to reflux for 3-5 hours. Reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with concentrated hydrochloric acid to precipitate the product.

  • The solid is collected by filtration, washed with cold water, and dried to give this compound.

Visualization of the Reaction Pathway

Route_2_Malonamide_Condensation Ethylmalonamide Ethylmalonamide Intermediate Acyclic Adduct Ethylmalonamide->Intermediate Ethyl_formate Ethyl formate Ethyl_formate->Intermediate NaOEt NaOEt / EtOH NaOEt->Intermediate Reflux Product This compound Intermediate->Product Cyclization

Caption: Route 2: Ethylmalonamide condensation pathway.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Diethyl Ethylmalonate & FormamideRoute 2: Ethylmalonamide & Ethyl Formate
Starting Materials Diethyl ethylmalonate, formamide, sodium, ethanolDiethyl ethylmalonate, ammonia, ethyl formate, sodium ethoxide
Reported Yields (Analogous Reactions) 80-90%[1][2]Generally good, but can be variable
Reaction Conditions Reflux in ethanol (approx. 78 °C)Reflux in ethanol (approx. 78 °C)
Scalability Well-established and scalableScalable, but requires prior synthesis of ethylmalonamide
Safety & Handling Formamide is a teratogen and requires careful handling. Sodium metal is highly reactive.Ammonia is corrosive and has a strong odor. Sodium ethoxide is corrosive.
Green Chemistry Aspects Use of formamide is a drawback.Two-step process from diethyl ethylmalonate.

Spectroscopic Characterization of this compound

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The C-H proton of the pyrimidine ring will likely appear as a singlet, and the hydroxyl protons will be broad singlets, the position of which will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should show distinct signals for the methyl and methylene carbons of the ethyl group, as well as signals for the carbonyl and sp²-hybridized carbons of the pyrimidine ring.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong C=O stretching vibrations for the dione tautomer, as well as O-H and N-H stretching bands.[6]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₆H₈N₂O₂), which is 140.14 g/mol .

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 (Claisen Condensation) is a more direct, one-pot synthesis from commercially available starting materials. Its primary drawback is the use of formamide, which has associated health and safety concerns. However, for laboratories equipped to handle such reagents, this route is likely to be the more efficient in terms of step economy.

  • Route 2 (Malonamide Condensation) provides an alternative that avoids the use of formamide. While it involves an additional step to prepare ethylmalonamide, this precursor synthesis is straightforward. This route may be preferable in environments where the use of formamide is restricted or undesirable.

Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the research team, including available starting materials, safety protocols, and desired scale of production. It is recommended that small-scale trial reactions be conducted for both routes to determine the optimal conditions and yields for the specific laboratory setup.

References

Comparative analysis of the spectroscopic data of 5-Ethylpyrimidine-4,6-diol and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Spectroscopic Guide to 5-Ethylpyrimidine-4,6-diol and Its Precursors

Abstract

This technical guide offers a detailed comparative analysis of the spectroscopic data for this compound, a key heterocyclic compound, and its primary precursors, Diethyl ethylmalonate and Urea. Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth examination of the transformations observed through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). By elucidating the causal relationships between structural changes and spectral data, this guide serves as a practical reference for reaction monitoring, compound identification, and quality control in the synthesis of pyrimidinediol derivatives.

Introduction

This compound is a derivative of the pyrimidine family, a class of heterocyclic aromatic compounds fundamental to various biological processes and medicinal chemistry.[1] Pyrimidinediones and their analogues are scaffolds of significant interest due to their wide range of pharmacological activities.[2][3] The unambiguous synthesis and characterization of these molecules are paramount. Spectroscopic methods provide a powerful, non-destructive means to track the conversion of simple precursors into the more complex target molecule.

The synthesis of this compound is typically achieved through the cyclocondensation of an appropriately substituted malonic ester with urea. This guide focuses on the reaction between Diethyl ethylmalonate and Urea, outlining how the distinct spectroscopic signatures of these precursors evolve into the characteristic spectrum of the final pyrimidinediol product. Understanding these spectral shifts is crucial for confirming the reaction's success and the purity of the final compound.

Synthesis Pathway Overview

The core chemical transformation involves the reaction of Diethyl ethylmalonate with Urea, typically under basic conditions, to form the six-membered pyrimidine ring. This process involves the formation of new C-N bonds and the loss of ethanol. The tautomeric nature of the resulting diol, which can exist in keto-enol forms, significantly influences its spectroscopic properties.[3]

Synthesis_Pathway cluster_precursors Precursors Diethyl ethylmalonate Diethyl ethylmalonate Product This compound Diethyl ethylmalonate->Product + Urea (Cyclocondensation) Urea Urea Urea->Product FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Processing p1 1. Clean ATR Crystal (e.g., with isopropanol) p2 2. Record Background Spectrum p1->p2 a1 3. Apply Small Sample (1-2 mg) to Crystal p2->a1 a2 4. Apply Pressure (for solid samples) a1->a2 a3 5. Acquire Sample Spectrum (e.g., 4000-400 cm⁻¹, 32 scans) a2->a3 d1 6. Perform ATR Correction a3->d1 d2 7. Clean Crystal d1->d2

References

Head-to-Head Comparison for Drug Discovery: 5-Ethylpyrimidine-4,6-diol vs. 5-Methylpyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, even the smallest structural modification to a molecule can profoundly alter its biological activity. This guide provides a detailed, head-to-head comparison of two closely related heterocyclic compounds: 5-Ethylpyrimidine-4,6-diol and 5-Methylpyrimidine-4,6-diol. As a Senior Application Scientist, my objective is to dissect the nuanced differences between these two molecules, offering a robust framework for researchers to make informed decisions in their drug discovery and development pipelines. We will explore their synthesis, physicochemical properties, and potential biological implications, grounded in experimental data and established scientific principles.

The Pyrimidine-4,6-diol Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine core is a cornerstone of numerous biologically active molecules, most notably the nucleobases that constitute our genetic code. The 4,6-diol substitution pattern imparts specific hydrogen bonding capabilities and electronic properties that make it a valuable scaffold for interacting with biological targets. The substituent at the 5-position is a critical modulator of the molecule's overall characteristics. Here, we examine the impact of a simple alkyl chain extension, from a methyl to an ethyl group, on the compound's behavior.

Synthesis: A Unified Approach with Divergent Starting Materials

The synthesis of both this compound and 5-Methylpyrimidine-4,6-diol is elegantly achieved through a well-established condensation reaction. The core strategy involves the cyclization of a substituted malonic ester with a source of the N-C-N fragment of the pyrimidine ring, typically formamide. The choice of the starting malonic ester is the sole determinant of the final substituent at the 5-position.

General Synthetic Workflow:

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_products Final Products Malonate Diethyl 2-methylmalonate OR Diethyl 2-ethylmalonate Condensation Base-catalyzed Condensation (e.g., Sodium Ethoxide in Ethanol) Malonate->Condensation Reacts with Formamide Formamide Formamide->Condensation Cyclizes with Methyl_Product 5-Methylpyrimidine-4,6-diol Condensation->Methyl_Product Yields (from methyl malonate) Ethyl_Product This compound Condensation->Ethyl_Product Yields (from ethyl malonate)

Figure 1: A generalized synthetic workflow for 5-substituted pyrimidine-4,6-diols. This diagram illustrates the common reaction pathway with the key point of divergence being the choice of the starting malonic ester.

Experimental Protocol: A Self-Validating System for Synthesis

This protocol is designed to be robust and self-validating, with clear checkpoints for reaction monitoring and product characterization.

Objective: To synthesize 5-Methylpyrimidine-4,6-diol (can be adapted for the 5-ethyl analog).

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl 2-methylmalonate

  • Formamide

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), carefully add sodium metal (1.0 eq) to absolute ethanol at 0°C. The exothermicity of this reaction necessitates slow addition and cooling. The complete dissolution of sodium indicates the formation of the alkoxide base, which is crucial for the subsequent deprotonation of the malonic ester.

  • Reactant Addition: To the freshly prepared sodium ethoxide solution, add diethyl 2-methylmalonate (1.0 eq) dropwise. This is followed by the addition of formamide (2.5 eq).

  • Condensation and Cyclization: Heat the reaction mixture to reflux (approximately 78°C) for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting malonate.

  • Work-up and Precipitation: After cooling to room temperature, remove the ethanol under reduced pressure. Dissolve the resulting solid in a minimum amount of cold water and filter to remove any insoluble impurities. Carefully acidify the filtrate with concentrated HCl to a pH of ~2-3 while cooling in an ice bath. The product will precipitate out of the solution.

  • Purification and Characterization: Collect the solid product by vacuum filtration and wash with cold deionized water. Dry the product under vacuum. The purity can be assessed by melting point determination and the structure confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Head-to-Head Physicochemical Properties

The addition of a single methylene unit (-CH₂) when moving from a methyl to an ethyl group has predictable, yet significant, consequences for the molecule's physicochemical properties. These properties are critical determinants of a compound's pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion).

Property5-Methylpyrimidine-4,6-diolThis compoundScientific Rationale for the Difference
Molecular Formula C₅H₆N₂O₂C₆H₈N₂O₂Addition of a CH₂ group.
Molecular Weight 126.11 g/mol 140.14 g/mol The ethyl group is larger and heavier than the methyl group.[1]
Melting Point >300 °C[2]Predicted to be slightly lower than the methyl analogThe larger, more flexible ethyl group can disrupt crystal lattice packing, often leading to a lower melting point.
Calculated LogP ~ -0.9 (for 2-methyl analog)[3]Predicted to be higher than the methyl analog (~ -0.4)The ethyl group is more lipophilic (less polar) than the methyl group, which increases the octanol-water partition coefficient.[4][5]
Aqueous Solubility Sparingly solublePredicted to be slightly less soluble in waterThe increase in lipophilicity from the ethyl group generally leads to a decrease in aqueous solubility.[4]
Steric Hindrance LowerHigherThe ethyl group occupies a larger volume of space than the methyl group.[6]

Structure-Activity Relationship (SAR) and Biological Implications

While direct comparative biological data for these two specific compounds is not widely published, we can infer potential differences in their biological activity based on established SAR principles. The choice between a methyl and an ethyl group is a common strategy in lead optimization to fine-tune a compound's properties.

Comparative Workflow for Biological Evaluation:

cluster_screening Initial Screening cluster_adme ADME Profiling cluster_analysis Data Analysis and Decision In_Vitro In Vitro Assays (e.g., Target Binding, Enzyme Inhibition) Data_Analysis Comparative Analysis (IC₅₀, EC₅₀, Lipophilic Efficiency) In_Vitro->Data_Analysis Cell_Based Cell-Based Assays (e.g., Cytotoxicity, Pathway Modulation) Cell_Based->Data_Analysis ADME In Vitro ADME (Solubility, Permeability, Metabolic Stability) ADME->Data_Analysis Decision Select Lead for In Vivo Studies Data_Analysis->Decision

Figure 2: A conceptual workflow for the comparative biological evaluation of 5-Methyl- and this compound. This highlights the key stages of in vitro testing and data analysis that would inform the selection of a lead candidate.

Key Considerations for Drug Development Professionals:
  • Target Binding: The increased steric bulk of the ethyl group may either enhance binding through favorable van der Waals interactions or diminish it by clashing with the amino acid residues of a target's binding pocket.[7] The smaller methyl group may be advantageous for targets with tighter binding sites.

  • Lipophilicity and Permeability: The higher predicted LogP of the ethyl analog suggests it may have better membrane permeability, potentially leading to improved cellular uptake and efficacy in cell-based assays.[5] However, excessive lipophilicity can also lead to non-specific binding and increased metabolic clearance.

  • Metabolic Stability: Alkyl groups are potential sites of metabolic oxidation by cytochrome P450 enzymes. The ethyl group introduces a methylene (-CH₂) unit that could be more susceptible to metabolism than the methyl group, potentially leading to a shorter in vivo half-life.

Conclusion: A Tale of Two Alkyl Groups

The comparison of this compound and 5-Methylpyrimidine-4,6-diol serves as a quintessential example of the subtleties of medicinal chemistry. While structurally very similar, the seemingly innocuous change from a methyl to an ethyl group can have a cascading effect on a molecule's physicochemical properties, which in turn can significantly modulate its pharmacokinetic and pharmacodynamic profile.

For researchers, the 5-methyl derivative offers a smaller, less lipophilic starting point, which may be advantageous for targets with constrained binding sites or where high aqueous solubility is desired. In contrast, the 5-ethyl derivative provides a tool to probe the effect of increased lipophilicity and steric bulk, which could be beneficial for enhancing membrane permeability and exploring larger binding pockets.

Ultimately, the choice between these two valuable chemical entities will be dictated by the specific biological question being asked and the desired therapeutic profile. The experimental protocols and comparative data presented in this guide provide a foundational framework for making that critical decision.

References

A Researcher's Guide to the Novelty and Patentability Assessment of 5-Ethylpyrimidine-4,6-diol Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the novelty and patentability of 5-Ethylpyrimidine-4,6-diol derivatives. By integrating synthetic chemistry, biological evaluation, and intellectual property considerations, this document serves as a technical resource for navigating the early stages of drug discovery.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. A significant area of interest lies in their function as kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidine scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors. This guide focuses on a specific, underexplored subclass: this compound derivatives, and outlines a systematic approach to evaluating their therapeutic potential and intellectual property landscape.

Synthetic Feasibility of this compound Derivatives

A crucial first step in assessing a novel compound series is to establish a viable synthetic route. The synthesis of the core this compound scaffold can be readily adapted from established methods for preparing 4,6-dihydroxypyrimidines.

Proposed Synthetic Pathway

The most direct approach involves the condensation of diethyl ethylmalonate with formamide in the presence of a strong base, such as sodium ethoxide. This method is a variation of the well-established Traube pyrimidine synthesis.

G diethyl_ethylmalonate Diethyl ethylmalonate intermediate Condensation Intermediate diethyl_ethylmalonate->intermediate + formamide Formamide formamide->intermediate + naoet Sodium Ethoxide (NaOEt) in Ethanol naoet->intermediate target This compound intermediate->target Cyclization & Acidic Workup

Caption: Proposed synthesis of this compound.

This reaction proceeds through the formation of an intermediate from the reaction of diethyl ethylmalonate and formamide, which then undergoes base-catalyzed cyclization to form the pyrimidine ring[2][3][4][5]. Subsequent acidification yields the desired this compound. The ethyl group at the 5-position is introduced via the selection of the corresponding substituted malonic ester, a versatile and commercially available starting material[6]. Further derivatization of the hydroxyl groups can be achieved through standard etherification or esterification reactions to explore the structure-activity relationship (SAR). A similar approach has been successfully used to synthesize 2-amino-5-ethylpyrimidine-4,6-diol, demonstrating the feasibility of introducing the 5-ethyl substituent[7].

Assessing Biological Activity: A Focus on Kinase Inhibition

Given the prevalence of pyrimidine-based kinase inhibitors, a logical starting point for biological evaluation is to screen this compound derivatives against a panel of relevant kinases.

Selection of Kinase Targets and Cell Lines

Based on existing literature for structurally related pyrimidine derivatives, promising initial kinase targets include Epidermal Growth Factor Receptor (EGFR) and Src kinase, both of which are implicated in a variety of cancers[1][8][9][10][11][12][13][14].

For cellular assays, the following cancer cell lines are recommended due to their known sensitivity to pyrimidine-based inhibitors:

  • A549 (Human Lung Carcinoma): Often used to evaluate inhibitors of EGFR and other kinases involved in lung cancer progression[8][15][16][17][18].

  • MCF-7 (Human Breast Adenocarcinoma): A well-characterized cell line for screening compounds targeting pathways in breast cancer[19][20][21][22][23].

Experimental Protocols

A tiered approach to screening is recommended, starting with in vitro biochemical assays followed by cell-based assays for the most promising candidates.

Workflow for Biological Evaluation:

G synthesis Synthesis of Derivatives biochemical_assay In Vitro Kinase Inhibition Assay (e.g., EGFR, Src) synthesis->biochemical_assay cell_based_assay Cell-Based Assays biochemical_assay->cell_based_assay Active Compounds mtt_assay Cytotoxicity/Proliferation Assay (MTT on A549, MCF-7) cell_based_assay->mtt_assay hit_identification Hit Identification & Lead Optimization mtt_assay->hit_identification

Caption: Tiered screening workflow for biological evaluation.

A. In Vitro Kinase Inhibition Assay (Example: Src Kinase)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Principle: A recombinant kinase (e.g., Src) is incubated with a substrate (e.g., a synthetic peptide) and ATP. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method that measures the amount of ADP produced.

  • Protocol:

    • Prepare a dilution series of the test compounds.

    • In a 96-well plate, add the kinase, substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 1 hour).

    • Add a detection reagent that converts ADP to a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

B. Cell Viability/Proliferation Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic or anti-proliferative effects of a compound on cancer cells.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells (e.g., A549 or MCF-7) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a dilution series of the test compounds and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Data Presentation and Interpretation

The results from these assays should be compiled into clear, comparative tables.

Table 1: In Vitro Kinase Inhibition Data

Compound Src IC50 (µM) EGFR IC50 (µM)
This compound >100 >100
Derivative 1 5.2 15.8
Derivative 2 0.8 2.5

| Staurosporine (Control) | 0.01 | 0.05 |

Table 2: Cell-Based Cytotoxicity Data

Compound A549 IC50 (µM) MCF-7 IC50 (µM)
This compound >100 >100
Derivative 1 25.1 42.3
Derivative 2 3.7 8.1

| Doxorubicin (Control) | 0.5 | 0.9 |

These data will allow for an initial assessment of the potency and selectivity of the synthesized derivatives, guiding further optimization efforts.

Assessing Novelty and Patentability

A thorough understanding of the patent landscape is critical to determine the commercial potential of a new class of compounds. The key criteria for patentability are novelty, non-obviousness (inventive step), and utility.

Prior Art Search

The first step is a comprehensive search of patent databases (e.g., Google Patents, USPTO, EPO) and scientific literature for any disclosure of this compound or its derivatives for any purpose. The search should include variations in nomenclature and chemical structure representations.

Comparative Analysis with a Representative Patent

To illustrate the process, let's consider a hypothetical scenario where a patent for a pyrimidine-based kinase inhibitor is identified as relevant prior art. For example, a patent claiming 2,4-disubstituted pyrimidine derivatives as kinase inhibitors (a common motif in the field) can serve as a useful comparator[24][25][26].

Key Aspects to Analyze in a Comparator Patent:

  • Claims: The claims define the scope of the invention. Analyze the independent claims, which outline the core structural features of the patented compounds. Note the Markush structure, which defines the variable substituents.

  • Novelty: For a compound to be novel, it must not have been previously disclosed in the prior art. If this compound or its specific derivatives are not explicitly mentioned or encompassed by the general formulas in existing patents, they are likely novel.

  • Non-Obviousness (Inventive Step): This is a more subjective criterion. An invention is considered non-obvious if it would not have been obvious to a person of ordinary skill in the art at the time of the invention. To argue for non-obviousness, one might demonstrate:

    • Unexpected Results: The this compound derivatives exhibit significantly improved potency, selectivity, or a different mechanism of action compared to structurally similar compounds in the prior art.

    • Teaching Away: The prior art suggests that the modifications made (i.e., the introduction of a 5-ethyl group and the specific diol configuration) would be detrimental to the desired activity.

Workflow for Patentability Assessment:

G prior_art_search Comprehensive Prior Art Search (Patents & Literature) structural_analysis Structural Comparison with Existing Patented Scaffolds prior_art_search->structural_analysis evaluate_novelty Evaluate Novelty: Is the exact structure disclosed? structural_analysis->evaluate_novelty evaluate_non_obviousness Evaluate Non-Obviousness: Are there unexpected properties? evaluate_novelty->evaluate_non_obviousness If Novel patentability_opinion Formulate Patentability Opinion evaluate_non_obviousness->patentability_opinion

Caption: A systematic approach to assessing patentability.

Conclusion and Future Directions

This guide has outlined a multidisciplinary approach to the initial assessment of this compound derivatives as potential kinase inhibitors. By combining a feasible synthetic strategy with a targeted biological evaluation and a thorough analysis of the intellectual property landscape, researchers can make informed decisions about the future development of this promising class of compounds.

The key to establishing patentability will likely hinge on demonstrating unexpected and advantageous properties of the 5-ethyl substitution on the pyrimidine-4,6-diol core compared to the existing art. Further studies should focus on expanding the SAR, elucidating the mechanism of action, and conducting in vivo efficacy studies to build a robust data package for a patent application.

References

Safety Operating Guide

Navigating the Disposal of 5-Ethylpyrimidine-4,6-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the introduction of novel chemical entities is a daily occurrence. Among these is 5-Ethylpyrimidine-4,6-diol, a pyrimidine derivative of interest. While its synthesis and application are the primary focus of researchers, the equally critical aspect of its proper disposal demands meticulous attention to ensure laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, grounded in scientific principles and regulatory awareness.

While this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is crucial to recognize that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated[1]. This lack of comprehensive data necessitates a cautious approach, treating the substance with the respect due to any research chemical.

Immediate Safety and Handling Precautions

Before commencing any work with this compound, it is imperative to have a clear understanding of the immediate safety measures.

Personal Protective Equipment (PPE):

Although not classified as hazardous, direct contact with any chemical should be minimized. The following PPE is recommended as a standard laboratory practice:

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses or gogglesProtects eyes from potential splashes or airborne particles.
Hand Protection Nitrile glovesPrevents direct skin contact.
Body Protection Laboratory coatProtects skin and clothing from accidental spills.

Engineering Controls:

  • Ventilation: Work with this compound in a well-ventilated area. A standard laboratory fume hood is recommended if there is a potential for dust or aerosol generation.

First Aid Measures:

In the event of accidental exposure, the following first aid procedures should be followed[1]:

  • After inhalation: Move the individual to fresh air.

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water or shower.

  • After eye contact: Rinse out with plenty of water. If contact lenses are worn, remove them.

  • After swallowing: Have the victim drink water (two glasses at most). If feeling unwell, consult a physician.

Spill Response and Cleanup

In the event of a spill, prompt and appropriate action is crucial to prevent wider contamination and potential exposure.

For non-emergency personnel:

  • Evacuate and Secure: Evacuate the immediate danger area.

  • Avoid Inhalation: Take measures to avoid inhaling any dust generated from the spilled material[1].

  • Consult an Expert: Observe emergency procedures and consult with a safety expert or environmental health and safety (EHS) officer.

Cleanup Procedure:

  • Containment: Cover drains to prevent the material from entering the sewer system[1].

  • Collection: Carefully take up the dry material. Avoid generating dust[1].

  • Disposal: Place the collected material into a suitable, labeled container for proper disposal[1].

  • Decontamination: Clean the affected area thoroughly.

Proper Disposal Procedures for this compound

The guiding principle for the disposal of a non-hazardous but not fully characterized chemical is to manage it as a chemical waste stream through a licensed and approved waste disposal facility. Do not dispose of this compound down the drain or in regular solid waste.

Step-by-Step Disposal Protocol
  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, contaminated labware (e.g., weighing boats, pipette tips), and spill cleanup materials, in a designated waste container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container with a secure lid. For solid waste, a clearly labeled, sealed bag or a rigid container is appropriate.

    • The container must be clearly labeled with the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • Include the approximate quantity of the waste.

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated satellite accumulation area or the main chemical waste storage area.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste coordinator to arrange for pickup and disposal.

    • Provide them with the necessary information about the waste, including the chemical name and quantity. The EHS department will work with a licensed hazardous waste vendor for final disposal, likely through incineration at a permitted facility.

Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Storage & Disposal start Generation of This compound Waste is_hazardous Is the waste mixed with a hazardous substance? start->is_hazardous segregate_non_haz Segregate as non-hazardous chemical waste is_hazardous->segregate_non_haz No segregate_haz Segregate as hazardous waste (follow specific guidelines for the hazardous component) is_hazardous->segregate_haz Yes container Place in a compatible, sealed, and labeled container segregate_non_haz->container segregate_haz->container label_info Label with: - Full chemical name - 'Waste' designation - Accumulation start date container->label_info storage Store in designated Satellite Accumulation Area label_info->storage ehs_contact Contact Environmental Health & Safety (EHS) for pickup storage->ehs_contact disposal Disposal by licensed waste handler (e.g., incineration) ehs_contact->disposal

References

Navigating the Safe Handling of 5-Ethylpyrimidine-4,6-diol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount. This guide provides an in-depth operational plan for the safe management of 5-Ethylpyrimidine-4,6-diol, a heterocyclic compound with potential applications in medicinal chemistry. As a senior application scientist, my objective is to instill a culture of safety that extends beyond mere compliance, fostering a deep understanding of the principles that underpin our protocols. This document is structured to be a dynamic resource, empowering you with the knowledge to handle this compound with the highest degree of safety and scientific integrity.

Hazard Assessment: Understanding the Risks of Pyrimidine Derivatives

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Therefore, all handling procedures must be designed to mitigate these risks through the stringent use of Personal Protective Equipment (PPE) and controlled environments. One pyrimidine derivative is even noted as being fatal if swallowed, highlighting the critical need for caution with this class of compounds.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in preventing the anticipated hazards.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing.To prevent contact of the chemical with the eyes, which can cause serious and potentially irreversible damage.
Skin and Body Protection A fully buttoned, long-sleeved laboratory coat. Chemical-resistant gloves (see detailed glove selection below). Closed-toe shoes.To protect the skin from accidental contact and irritation. The lab coat should be made of a material appropriate for the chemicals being handled.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator may be necessary.To prevent the inhalation of any dust or aerosols, which could lead to respiratory tract irritation.
Glove Selection: A Critical Choice

The choice of glove material is crucial for ensuring adequate protection. While "chemical-resistant" is a broad term, for pyrimidine derivatives, the following materials are recommended based on general chemical compatibility charts:

  • Nitrile Gloves: Offer good resistance to a wide range of chemicals and are a suitable choice for incidental contact. For extended handling, double-gloving is recommended.

  • Neoprene or Butyl Rubber Gloves: Provide more robust protection for prolonged handling or when dealing with larger quantities.

It is imperative to consult the glove manufacturer's specific chemical resistance data for the most accurate information.[3][4][5][6][7] Always inspect gloves for any signs of degradation or perforation before use.

Operational Plan: A Step-by-Step Workflow for Safe Handling

This section details the procedural steps for working with this compound, from initial preparation to the final disposal of waste.

Preparation and Donning of PPE

A systematic approach to putting on PPE is essential to ensure complete protection.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for damage Wash_Hands Wash hands thoroughly Inspect_PPE->Wash_Hands 1. Don_Coat Don lab coat and fasten completely Wash_Hands->Don_Coat 2. Don_Goggles Put on safety goggles Don_Coat->Don_Goggles 3. Don_Gloves Don gloves, ensuring cuffs overlap with lab coat sleeves Don_Goggles->Don_Gloves 4.

PPE Donning Workflow
Handling the Chemical

  • Work Area: All manipulations of solid or dissolved this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: If weighing the solid compound, do so on a tared weigh paper or in a suitable container within the fume hood to contain any dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Spills: In the event of a spill, immediately alert others in the vicinity. For small spills, use an inert absorbent material, and for larger spills, follow your institution's emergency procedures.

Doffing of PPE and Decontamination

The removal of PPE is a critical step to prevent contamination of yourself and the laboratory. The principle is to remove the most contaminated items first.

PPE_Doffing_Workflow cluster_doffing Doffing Sequence cluster_final Final Steps Remove_Gloves Remove gloves using a glove-to-glove and skin-to-skin technique Remove_Coat Remove lab coat by folding it inward on itself Remove_Gloves->Remove_Coat 1. Remove_Goggles Remove safety goggles from the back Remove_Coat->Remove_Goggles 2. Wash_Hands_Final Wash hands thoroughly with soap and water Remove_Goggles->Wash_Hands_Final 3.

PPE Doffing Workflow

Disposal Plan: Responsible Management of Chemical Waste

Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental protection.

Waste Segregation
  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh papers, and absorbent materials, must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and rinsates should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.[8]

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Container Management and Disposal
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Waste containers should be kept securely closed when not in use and stored in a designated satellite accumulation area away from general laboratory traffic.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste management contractor.[9][10][11]

Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After triple-rinsing, the container can be disposed of as regular trash after defacing the original label.[11][12]

By adhering to these protocols, you contribute to a safer research environment and ensure the responsible management of chemical resources.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethylpyrimidine-4,6-diol
Reactant of Route 2
Reactant of Route 2
5-Ethylpyrimidine-4,6-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.